alpha-Tomatine
Description
Properties
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJLGAUYTKNVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H83NO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Faintly beige powder; [MSDSonline], Solid | |
| Record name | Tomatine | |
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| Record name | Tomatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1228 | |
| Record name | TOMATINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM METHANOL, WHITE CRYSTALS | |
CAS No. |
17406-45-0 | |
| Record name | Tomatine | |
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| Record name | Tomatine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tomatine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.647 | |
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| Record name | TOMATINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tomatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263-268 °C, 263 - 267 °C | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1228 | |
| Record name | TOMATINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1228 | |
| Record name | Tomatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Alpha-Tomatine Biosynthesis Pathway in Solanum lycopersicum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Core Biosynthetic Pathway
The synthesis of α-tomatine is a bifurcated process: the formation of the steroidal aglycone, tomatidine (B1681339), from cholesterol, followed by the sequential addition of a tetrasaccharide sugar chain.
From Cholesterol to Tomatidine: Aglycone Formation
References
- 1. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. [PDF] Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato | Semantic Scholar [semanticscholar.org]
- 4. alpha-Tomatine | Benchchem [benchchem.com]
- 5. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
Unveiling α-Tomatine: A Technical Guide to its Discovery, Isolation, and Analysis from Tomato Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the steroidal glycoalkaloid α-tomatine, a compound of significant interest in the fields of phytochemistry, pharmacology, and drug development. From its initial discovery and rudimentary isolation in the mid-20th century to modern high-throughput extraction and analytical techniques, this document details the scientific journey of α-tomatine. It serves as a resource for researchers by presenting detailed experimental protocols, summarizing quantitative data on its prevalence in tomato plants, and visualizing its known biological signaling pathways. This guide is intended to facilitate a deeper understanding of α-tomatine and to support its exploration as a potential therapeutic agent.
Discovery and Historical Context
The journey to identify and isolate α-tomatine is rooted in early observations of the tomato plant's (originally Lycopersicon esculentum, now Solanum lycopersicum) defense mechanisms. While the tomato fruit is a widely consumed food, its leaves, stems, and unripe green fruits were long known to possess properties that deterred pests and pathogens. This inherent protective quality was attributed to the presence of specific secondary metabolites.
The formal scientific discovery of the compound responsible for this bioactivity occurred in the mid-20th century. In 1948, a pivotal paper by Fontaine and his colleagues, published in the Archives of Biochemistry, described the isolation and partial characterization of a crystalline substance from tomato leaves which they named "tomatine" .[1][2] This substance demonstrated potent antibiotic properties.
Initial analyses, however, revealed that this "tomatine" was not a single compound but a mixture of structurally related steroidal glycoalkaloids.[2] It was later elucidated that the primary components were α-tomatine and a closely related compound, dehydrotomatine (B3028086) .[2] These two molecules differ by only a single double bond in their aglycone moiety. Subsequent research established that commercial "tomatine" preparations typically consist of approximately 90% α-tomatine and 10% dehydrotomatine.[2]
The pioneering work of Fontaine et al. laid the foundation for decades of research into the chemical properties, biological activities, and potential applications of α-tomatine. Their initial isolation, though rudimentary by today's standards, was a critical first step in unlocking the scientific potential of this fascinating molecule.
Experimental Protocols
The methodologies for isolating and analyzing α-tomatine have evolved significantly since its initial discovery. This section details both the historical method of Fontaine et al. and modern, high-precision techniques.
Historical Isolation Protocol (Fontaine et al., 1948)
The original method for isolating crystalline tomatine (B1682986) from tomato leaves, as described by Fontaine and his colleagues, was a classic phytochemical extraction procedure based on acid-base chemistry.
Methodology:
-
Extraction: Dried and powdered tomato leaves were subjected to extraction with an acidified aqueous solvent. This process protonates the nitrogen atom in the tomatidine (B1681339) backbone, increasing the solubility of the glycoalkaloid in the polar solvent.
-
Clarification: The crude extract was then filtered to remove insoluble plant material.
-
Precipitation: The pH of the clarified extract was adjusted to be alkaline by the addition of a base, typically ammonium (B1175870) hydroxide. This deprotonates the nitrogen atom, causing the glycoalkaloid to become insoluble and precipitate out of the solution.
-
Collection and Purification: The precipitate was collected by centrifugation or filtration. Further purification was likely achieved through repeated recrystallization from a suitable solvent to yield crystalline tomatine.
This method, while effective for obtaining a crude mixture of glycoalkaloids, lacked the specificity and efficiency of modern techniques.
Modern Isolation and Purification Protocol: High-Performance Liquid Chromatography (HPLC)
Contemporary methods for the isolation and quantification of α-tomatine rely heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
Methodology:
-
Sample Preparation:
-
Fresh or lyophilized tomato plant material (leaves, stems, or green fruit) is homogenized.
-
Extraction is performed using a polar solvent, often a mixture of methanol, acetonitrile (B52724), and water, frequently acidified with acetic acid or formic acid to improve the solubility of α-tomatine.[2]
-
The extract is centrifuged and filtered to remove particulate matter.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
For complex matrices, the filtered extract may be passed through a C18 SPE cartridge. This step helps to remove interfering compounds and concentrate the glycoalkaloids.
-
-
HPLC Separation:
-
The prepared extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
A gradient elution is typically employed, using a mobile phase consisting of an aqueous component (e.g., water with formic acid or an ammonium acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol). The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the separation of compounds based on their polarity.
-
α-Tomatine and dehydrotomatine are separated based on their differential retention times on the column.
-
-
Detection and Quantification:
-
Detection is commonly achieved using a UV detector (typically at wavelengths around 200-210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).
-
Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard of α-tomatine.
-
-
Preparative HPLC for Isolation:
-
For the isolation of pure α-tomatine, a preparative HPLC system with a larger column is used. The fraction corresponding to the α-tomatine peak is collected, and the solvent is evaporated to yield the purified compound.
-
The following diagram illustrates a general workflow for the modern extraction and analysis of α-tomatine.
Figure 1: A generalized workflow for the modern extraction and analysis of α-tomatine from tomato plants.
Quantitative Data
The concentration of α-tomatine in tomato plants is highly variable and depends on several factors, including the specific cultivar, the part of the plant, and the stage of ripeness. The following tables summarize quantitative data from various studies.
Table 1: α-Tomatine Content in Different Parts of the Tomato Plant
| Plant Part | α-Tomatine Concentration (mg/100g fresh weight) | Reference |
| Leaves | 14 - 130 | [3] |
| Flowers | ~130 | [3] |
| Stems | 14 - 130 | [3] |
| Roots | 14 - 130 | [3] |
| Calyxes | 14 - 130 | [3] |
| Green Fruit (small) | 0.9 - 55 | [3] |
| Green Fruit (medium) | 0.1 - 0.8 | [3] |
| Red Ripe Fruit | 0.03 - 0.08 | [3] |
Table 2: α-Tomatine and Dehydrotomatine Content in Green Tomatoes of Different Varieties
| Tomato Variety | α-Tomatine (mg/100g fresh weight) | Dehydrotomatine (mg/100g fresh weight) | Total Glycoalkaloids (mg/100g fresh weight) | Reference |
| Variety 1 (Small) | 31.40 | 8.05 | 39.45 | [4] |
| Variety 2 | 5.75 | 0.89 | 6.64 | [4] |
| Variety 3 | 10.2 | 2.1 | 12.3 | [5] |
| Variety 4 | 25.6 | 5.3 | 30.9 | [5] |
Table 3: α-Tomatine Content in Tomatoes at Different Ripening Stages
| Ripening Stage | α-Tomatine Concentration (µg/g fresh weight) | Reference |
| Mature Green | 521 - 16,285 | [5] |
| Breaker | Varies significantly | N/A |
| Pink | Varies significantly | N/A |
| Red Ripe | 42 - 1,498 (as total tomatine) | [5] |
Signaling Pathways
α-Tomatine has been shown to exert a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
One of the most studied biological effects of α-tomatine is its ability to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The following diagram illustrates the proposed signaling pathways for α-tomatine-induced apoptosis.
Figure 2: Signaling pathways involved in α-tomatine-induced apoptosis in cancer cells.
α-Tomatine is believed to interact with cholesterol in the cell membrane, leading to membrane disruption and the initiation of apoptotic signals.[6] It can activate the extrinsic pathway through the activation of caspase-8 and the intrinsic pathway by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[7][8][9] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of caspase-3, the executioner caspase that orchestrates the dismantling of the cell.[8][9] Additionally, α-tomatine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of cell survival.[8][9][10]
Caspase-Independent Cell Death
In some cancer cell lines, α-tomatine has been observed to induce a form of programmed cell death that is independent of caspases. This pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it triggers chromatin condensation and DNA fragmentation.
The following diagram illustrates the caspase-independent cell death pathway induced by α-tomatine.
Figure 3: Caspase-independent cell death pathway initiated by α-tomatine.
Conclusion
α-Tomatine, a steroidal glycoalkaloid from the tomato plant, has transitioned from a historical curiosity to a molecule of significant scientific interest. The evolution of its isolation and analytical techniques from basic chemical precipitation to sophisticated chromatographic methods has enabled a deeper understanding of its distribution and properties. The elucidation of its complex mechanisms of action, particularly its ability to induce apoptosis in cancer cells through multiple signaling pathways, highlights its potential as a lead compound in drug discovery. This technical guide provides a foundational resource for researchers to further explore the therapeutic promise of α-tomatine. Continued investigation into its pharmacology, toxicology, and potential for chemical modification will be crucial in translating its biological activities into tangible clinical applications.
References
- 1. Isolation and partial characterization of crystalline tomatine, an antibiotic agent from the tomato plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms underlying the α-tomatine-directed apoptosis in human malignant glioblastoma cell lines A172 and U-118 MG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.um.edu.my [eprints.um.edu.my]
- 10. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of alpha-tomatine as an antifungal agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-tomatine, a steroidal glycoalkaloid found in tomato plants (Solanum lycopersicum), exhibits potent antifungal activity against a broad spectrum of fungi. Its mechanism of action is multifaceted, primarily involving the disruption of fungal cell membranes through complexation with essential sterols. Beyond direct membrane damage, α-tomatine triggers a cascade of intracellular events, culminating in programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antifungal properties of α-tomatine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding these mechanisms is crucial for the development of novel antifungal agents and strategies to combat fungal resistance.
Core Mechanism: Fungal Membrane Disruption
The primary and most well-established mechanism of α-tomatine's antifungal action is its ability to compromise the integrity of the fungal cell membrane. This process is initiated by the formation of complexes with 3-β-hydroxy sterols, which are critical components of fungal membranes, with ergosterol (B1671047) being the most prominent.
The interaction between α-tomatine and membrane sterols leads to the formation of pores and a subsequent increase in membrane permeability. This disruption results in the leakage of vital cellular components, such as ions and small molecules, ultimately leading to cell death.[1][2] The unprotonated form of α-tomatine is particularly effective at binding with sterols, suggesting that the ambient pH can influence its antifungal efficacy.[3] The essentiality of the sugar moiety of α-tomatine for this activity has been demonstrated, as its removal significantly diminishes its ability to complex with sterols and its overall fungitoxicity.[3]
Visualization of Membrane Disruption Workflow
The following workflow outlines the key steps to visualize the interaction of α-tomatine with fungal membrane components.
Induction of Programmed Cell Death (Apoptosis)
In addition to direct membrane lysis, α-tomatine induces a more intricate cell death mechanism in fungi: programmed cell death, or apoptosis.[4][5] This process is characterized by a series of distinct morphological and biochemical events, including nuclear condensation, DNA fragmentation, and the activation of specific signaling pathways.
Signaling Pathway of α-Tomatine-Induced Apoptosis
The apoptotic cascade initiated by α-tomatine is a complex interplay of signaling molecules and organelles. Evidence suggests that α-tomatine activates phosphotyrosine kinase and monomeric G-protein signaling pathways.[4][5] This activation leads to an elevation of intracellular calcium (Ca²⁺) levels and a subsequent burst of reactive oxygen species (ROS).[4][5]
The accumulation of ROS plays a pivotal role in this process, leading to mitochondrial dysfunction.[4][5] This is characterized by the depolarization of the mitochondrial transmembrane potential and the release of pro-apoptotic factors.[4][5][6] The entire process is dependent on aerobic conditions and can be blocked by inhibitors of mitochondrial F₀F₁-ATPase, caspases, and protein synthesis, highlighting the active nature of this cell death program.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. "Complexation of Glycoalkaloid α- Tomatine with Sterols and Its Potenti" by Bishal Nepal [irl.umsl.edu]
- 3. researchgate.net [researchgate.net]
- 4. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, the major saponin in tomato, induces programmed cell death mediated by reactive oxygen species in the fungal pathogen Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of α-Tomatine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of the steroidal glycoalkaloid α-tomatine and its derivatives. It is designed to serve as a practical resource for researchers and professionals involved in drug discovery and development. This document details the diverse pharmacological effects of these compounds, including their anticancer, antifungal, and anti-inflammatory properties. Included are summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and structure-activity relationships.
Introduction
α-Tomatine is a naturally occurring glycoalkaloid found in high concentrations in the leaves, stems, and unripe green fruits of the tomato plant (Solanum lycopersicum)[1]. It serves as a key component of the plant's defense mechanism against a variety of pathogens[2]. Structurally, α-tomatine consists of a steroidal aglycone, tomatidine (B1681339), and a branched tetrasaccharide side chain, lycotetraose[1]. The biological activities of α-tomatine are diverse, with extensive research highlighting its potential as an anticancer, antifungal, and anti-inflammatory agent[2][3]. The hydrolysis of the sugar moiety of α-tomatine yields several derivatives, including β1-, γ-, and δ-tomatine, and the aglycone tomatidine, each exhibiting distinct biological profiles. This guide explores the screening of these compounds for various biological activities, providing the necessary protocols and data for their evaluation.
Biological Activities and Mechanisms of Action
Anticancer Activity
α-Tomatine has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, liver, lung, and prostate[1]. Its primary mechanism of anticancer action is believed to be its ability to complex with cholesterol in cell membranes, leading to membrane disruption and subsequent apoptosis[1].
Signaling Pathways: α-Tomatine-induced apoptosis can proceed through both caspase-dependent and -independent pathways. Key signaling pathways implicated in its anticancer activity include:
-
PI3K/Akt Pathway: Inhibition of this pathway has been observed in lung and prostate cancer cells[1].
-
NF-κB Pathway: α-Tomatine can suppress the activation of NF-κB, a key regulator of inflammation and cell survival[4][5].
-
Apoptosis-Inducing Factor (AIF) and Survivin: In some cancer cell lines, α-tomatine induces the translocation of AIF to the nucleus and downregulates the expression of survivin, an inhibitor of apoptosis[6].
The sugar moiety of α-tomatine is crucial for its cytotoxic activity, with the aglycone tomatidine showing significantly less potent effects[1].
Antifungal Activity
The antifungal properties of α-tomatine are also largely attributed to its interaction with sterols in fungal cell membranes, leading to membrane disruption and cell lysis. This activity has been demonstrated against a variety of fungal pathogens[7]. Some fungi have developed resistance mechanisms, such as the enzymatic degradation of α-tomatine[7].
Signaling Pathways: In some fungi, such as Fusarium oxysporum, α-tomatine can induce a programmed cell death process involving:
-
Reactive Oxygen Species (ROS) Accumulation: α-Tomatine exposure leads to an increase in intracellular ROS.
-
Mitochondrial Dysfunction: Depolarization of the mitochondrial transmembrane potential is observed.
-
Signal Transduction: Activation of phosphotyrosine kinase and monomeric G-protein signaling pathways, leading to an elevation in intracellular calcium and a burst in ROS, has been suggested[8].
Anti-inflammatory Activity
α-Tomatine and its aglycone, tomatidine, exhibit marked anti-inflammatory properties[2]. They can suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages[4].
Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of key inflammatory signaling pathways:
-
MAPK Pathway: α-Tomatine can attenuate the phosphorylation of ERK and p38 in response to inflammatory stimuli[9].
-
NF-κB Pathway: Both α-tomatine and tomatidine can suppress the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit[4][5][9].
Quantitative Data
The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for α-tomatine and its derivatives across various biological assays.
Table 1: Anticancer Activity (IC50 Values in μM)
| Compound | PC3 (Prostate) | MDA-MB-231 (Breast) | KATO III (Gastric) | Chang (Normal Liver) | Hel299 (Normal Lung) |
| α-Tomatine | 1.5 | 15.0 | 17.0 | 15.0 | 15.0 |
| β1-Tomatine | 3.0 | 20.0 | 25.0 | 20.0 | 20.0 |
| γ-Tomatine | 5.0 | 30.0 | 35.0 | 30.0 | 30.0 |
| δ-Tomatine | 20.0 | >50 | >50 | >50 | >50 |
| Tomatidine | >50 | >50 | >50 | >50 | >50 |
Data adapted from Friedman et al. (2012) as presented in a secondary source.
Table 2: Antifungal Activity (Qualitative and Quantitative Data)
| Compound | Fungal Species | Activity Metric | Value | Reference |
| α-Tomatine | Botrytis cinerea | Growth Inhibition | ~100% at 30 µg/mL | [10] |
| Tomatidine | Botrytis cinerea | Growth Inhibition | Limited at 9-18 µg/mL | [10] |
| α-Tomatine | Tomato Pathogens | ED50 | >300 µM (for tolerant strains) | [7] |
| Tomatidine | Candida spp. | MIC | >16 µg/mL (for normal strains) | [11] |
| α-Tomatine | Alternaria cassiae | Growth Inhibition | 70% at 0.3 mM | [12] |
| Tomatidine | Alternaria cassiae | Growth Inhibition | 70% at 0.3 mM | [12] |
| α-Tomatine | Colletotrichum truncatum | Growth Inhibition | 63% at 0.3 mM | [12] |
| Tomatidine | Colletotrichum truncatum | Growth Inhibition | 50% at 0.3 mM | [12] |
| α-Tomatine | Fusarium subglutinans | Growth Inhibition | 50% at 0.3 mM | [12] |
| Tomatidine | Fusarium subglutinans | Growth Inhibition | 15% at 0.3 mM | [12] |
Table 3: Anti-inflammatory Activity
| Compound | Model | Effect | Dosage/Concentration | Reference |
| α-Tomatine | LPS-stimulated macrophages | Suppression of pro-inflammatory cytokines | Not specified | [4] |
| Tomatidine | LPS-stimulated macrophages | Reduction of inflammatory mediators | Not specified | [9] |
| Tomatine | Carrageenan-induced paw edema (rats) | Significant dose-dependent inhibition | 1-10 mg/kg (IM), 15-30 mg/kg (oral) | [13] |
| Tomatidine | Carrageenan-induced paw edema (rats) | Not effective | 10-20 mg/kg | [13] |
| Tomatidine | LPS-induced acute lung injury (mice) | Decreased neutrophil infiltration and inflammation | 5 and 10 mg/kg | [9] |
Experimental Protocols
Synthesis of α-Tomatine Derivatives
4.1.1. Controlled Acid Hydrolysis for the Preparation of α-Tomatine Derivatives
This protocol is adapted from a method used to characterize the hydrolysis products of α-tomatine and can be used to generate a mixture of its derivatives for screening purposes[14].
-
Dissolution: Dissolve α-tomatine in a suitable solvent (e.g., methanol).
-
Acidification: Add a strong acid, such as hydrochloric acid (HCl), to the solution. The concentration of the acid and the reaction temperature will influence the rate and extent of hydrolysis.
-
Hydrolysis: Heat the mixture under reflux for a defined period. Shorter reaction times will yield a mixture rich in partially hydrolyzed products (β-, γ-, and δ-tomatine), while longer reaction times will favor the formation of the aglycone, tomatidine.
-
Neutralization: After the desired reaction time, cool the mixture and neutralize the acid with a base (e.g., sodium hydroxide).
-
Extraction: Extract the derivatives using an appropriate organic solvent (e.g., chloroform).
-
Purification: Separate the individual derivatives using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity of the purified derivatives using analytical methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Biological Assays
4.2.1. MTT Cell Proliferation and Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with various concentrations of α-tomatine or its derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
4.2.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Induce apoptosis in your target cells by treating them with α-tomatine or its derivatives for a specified time. Include both positive and negative controls.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and wash them once with serum-containing media.
-
Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each tube. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.
4.2.3. Western Blot Analysis of the NF-κB Pathway
This technique is used to detect specific proteins in a sample and can be used to assess the activation state of the NF-κB pathway.
-
Protein Extraction: After treating cells with the compounds of interest, prepare cytoplasmic and nuclear protein extracts.
-
Protein Quantification: Determine the protein concentration of each extract using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and run the gel at a constant voltage.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
4.2.4. Antifungal Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus. This is a generalized protocol that can be adapted for α-tomatine and its derivatives[15][16].
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds). Adjust the inoculum concentration to approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of α-tomatine or its derivatives in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentrations to the final desired range. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungus.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in visible fungal growth compared to the growth control well.
Visualizations
Signaling Pathways
Caption: Anticancer signaling pathways of α-tomatine.
Experimental Workflows
Caption: Workflow for anticancer screening of α-tomatine derivatives.
Caption: Workflow for antifungal susceptibility testing.
Conclusion
α-Tomatine and its derivatives represent a promising class of natural compounds with a broad spectrum of biological activities. Their potent anticancer, antifungal, and anti-inflammatory effects, coupled with their well-defined mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to explore the therapeutic potential of these compounds, offering standardized protocols and a summary of existing data to guide future studies. Further research into the synthesis of novel derivatives and a more comprehensive evaluation of their structure-activity relationships will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tomatidine Improves Pulmonary Inflammation in Mice with Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of the steroid alkaloid glycoside, toatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. m.youtube.com [m.youtube.com]
alpha-tomatine molecular structure and chemical properties
An In-depth Analysis of its Molecular Structure, Chemical Properties, and Biological Activities for Researchers and Drug Development Professionals
Abstract
Alpha-tomatine, a steroidal glycoalkaloid predominantly found in unripe tomatoes, has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological effects of α-tomatine. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its potential as a therapeutic agent. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for pivotal studies, and presents visual diagrams of critical signaling pathways to facilitate a deeper understanding of its mechanism of action.
Molecular Structure and Chemical Properties
This compound is a complex glycosidic alkaloid. Its structure consists of a steroidal aglycone, tomatidine (B1681339), linked to a branched tetrasaccharide chain called lycotetraose at the C-3 position. The lycotetraose moiety is composed of two D-glucose units, one D-galactose unit, and one D-xylose unit.[1][2][3] The presence of this sugar chain is crucial for many of its biological activities.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of α-tomatine is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₀H₈₃NO₂₁ | [5] |
| Molecular Weight | 1034.2 g/mol | [1][5] |
| Melting Point | 263-268 °C | [1][2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in ethanol, methanol (B129727), dioxane, propylene (B89431) glycol; Practically insoluble in water, ether, petroleum ether. Solubility in acidic conditions is increased. | [1][2][6] |
| Stability | Stable under strong alkali conditions but is hydrolyzed by acids to yield the aglycone tomatidine and the tetrasaccharide. | [1] |
Table 1: Chemical and Physical Properties of α-Tomatine
Biological Activities and Signaling Pathways
This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are mediated through its interaction with various cellular components and modulation of key signaling pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis and inhibition of cell proliferation and metastasis.
This compound induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to cause depolarization of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[3] Additionally, it can activate caspase-8, indicating the involvement of the extrinsic pathway.[3] Some studies have also reported a caspase-independent apoptotic pathway involving the release of apoptosis-inducing factor (AIF) from the mitochondria.[7]
Several critical signaling pathways involved in cancer cell survival and proliferation are inhibited by α-tomatine:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes inflammation and cell survival.[3][5] It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB.[3]
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and survival, is another target of α-tomatine. It has been observed to inactivate this pathway in various cancer cells.[8]
-
MAPK/ERK Signaling Pathway: this compound can also suppress the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[8]
Figure 1: Simplified diagram of α-tomatine's anticancer signaling pathways.
The cytotoxic efficacy of α-tomatine against various human cancer cell lines is summarized in Table 2, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| AGS | Gastric Carcinoma | 2 | [1] |
| SH-SY5Y | Neuroblastoma | 1.6 | [1] |
| A549 | Non-small Cell Lung Cancer | 1.1 | [1] |
| HBL | Metastatic Melanoma | 0.53 ± 0.04 | [6] |
| hmel1 | Metastatic Melanoma | 0.72 ± 0.06 | [6] |
| M3 | Metastatic Melanoma | 1.03 ± 0.04 | [6] |
| PC3 | Prostate Cancer | 3.0 ± 0.3 (µg/mL) | [4] |
| MDA-MB-231 | Breast Cancer | >100 (µg/mL) | [4] |
| KATO III | Gastric Cancer | >100 (µg/mL) | [4] |
| HL60 | Human Myeloid Leukemia | 1.92 | [3] |
| K562 | Human Myeloid Leukemia | 1.51 | [3] |
| HepG2 | Hepatocellular Carcinoma | 3.6 ± 1.2 | [5] |
Table 2: Cytotoxicity (IC₅₀) of α-Tomatine against Various Cancer Cell Lines
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. Its mechanism of action involves the inhibition of the MAPK and NF-κB signaling pathways in immune cells such as macrophages and splenocytes.[7] By downregulating these pathways, α-tomatine reduces the secretion of inflammatory cytokines like TNF-α and IL-1β.[7]
Antimicrobial Activity
This compound is known for its broad-spectrum antimicrobial activity, which is a key defense mechanism for the tomato plant.[9] It is particularly effective against fungi, where its primary mode of action is the disruption of fungal cell membranes through complexation with membrane sterols, such as cholesterol.[10] This interaction leads to increased membrane permeability and ultimately cell lysis.[10] The antifungal efficacy is pH-dependent, being more potent at higher pH.[10]
| Organism | Type | MC₁₀₀ (mM) | Reference(s) |
| C. orbiculare | Fungus | 2.0 | [10] |
| S. linicola | Fungus | 0.4 | [10] |
| H. turcicum | Fungus | 0.13 | [10] |
Table 3: Antifungal Activity of α-Tomatine (Minimum Concentration for 100% Inhibition)
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of α-tomatine's biological activities.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of α-tomatine or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.[11]
Figure 2: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with α-tomatine for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Treat cells with α-tomatine and then lyse them to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[7][14]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used for the separation, identification, and quantification of α-tomatine.
Protocol:
-
Extract α-tomatine from the sample using an appropriate solvent (e.g., methanol or an acidic aqueous solution).[15]
-
Filter the extract to remove particulate matter.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 or NH2).[8][16]
-
Elute the components using a mobile phase, which can be isocratic or a gradient (e.g., acetonitrile/water with a buffer).[16][17]
-
Detect α-tomatine using a UV detector (e.g., at 208 nm) or a mass spectrometer.[8][16][18]
-
Quantify the amount of α-tomatine by comparing its peak area to that of a standard curve.[18]
Conclusion
This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways involved in cancer and inflammation makes it an attractive candidate for drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the multifaceted properties of this intriguing molecule. Further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety for human use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsci.org [medsci.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Benchchem [benchchem.com]
- 10. Tomatine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.um.edu.my [eprints.um.edu.my]
- 13. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
The Sentinel Saponin: An In-depth Technical Guide to the Role of α-Tomatine in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-tomatine, a steroidal glycoalkaloid predominantly found in tomato (Solanum lycopersicum), stands as a key phytoanticipin, providing a pre-formed chemical barrier against a wide array of pathogens, including fungi, bacteria, and insects.[1][2] Its multifaceted role in plant defense, from direct antimicrobial action to its intricate regulation by plant signaling pathways, makes it a compelling subject for research in plant pathology, natural product chemistry, and drug development. This guide provides a comprehensive technical overview of the biosynthesis of α-tomatine, its mechanisms of action, pathogen detoxification strategies, and the experimental protocols used to investigate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this pivotal defense compound.
Biosynthesis of α-Tomatine: A Multi-step Molecular Assembly
The biosynthesis of α-tomatine is a complex process that begins with cholesterol and involves a series of enzymatic reactions, many of which are catalyzed by enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) gene cluster.[3] The pathway can be broadly divided into the formation of the aglycone tomatidine (B1681339) and its subsequent glycosylation.
The journey from cholesterol to the steroidal aglycone, tomatidine, involves a cascade of hydroxylation, oxidation, and transamination reactions.[3][4] Once tomatidine is formed, a tetrasaccharide chain, known as lycotetraose, is sequentially added to the C-3 position by specific Uridine 5'-diphosphate glycosyltransferases (UGTs).[3][5] This tetrasaccharide consists of two D-glucose units, one D-galactose unit, and one D-xylose unit.[5]
The entire biosynthetic pathway is tightly regulated, with the expression of GAME genes being influenced by developmental cues and environmental stimuli, most notably the plant hormone jasmonic acid (JA).[4][6]
Quantitative Distribution and Antifungal Efficacy
The concentration of α-tomatine varies significantly throughout the tomato plant and its developmental stages, reflecting its primary role in protecting young, vulnerable tissues.[2][6]
Table 1: Concentration of α-Tomatine in Various Tomato Plant Tissues
| Plant Tissue | Developmental Stage | α-Tomatine Concentration (µg/g fresh weight) | Reference(s) |
| Leaves | Mature | High (not specified) | [2] |
| Stems | Mature | High (not specified) | [2] |
| Roots | Mature | High (not specified) | [2] |
| Fruit | Green (unripe) | 521 - 16,285 | [7][8] |
| Fruit | Mature Green | Highest concentration | [4] |
| Fruit | Red (ripe) | Drastically reduced (approx. 5 mg/kg) | [2] |
| Flowers | Mature | Up to 1300 | [3] |
| Calyxes | Mature | High (not specified) | [3] |
The antifungal activity of α-tomatine has been quantified against a range of fungal pathogens, with its efficacy often expressed as the half-maximal inhibitory concentration (IC50) or the 50% effective dose (ED50).
Table 2: Antifungal Activity of α-Tomatine against Various Fungi
| Fungal Species | Pathogenicity | IC50 / ED50 (µM) | Reference(s) |
| Fusarium oxysporum | Tomato pathogen | Tolerant (>300) | [9] |
| Stemphylium solani | Tomato pathogen | Tolerant (>300) | [9] |
| Verticillium dahliae | Tomato pathogen | Tolerant (>300) | [9] |
| Non-pathogens of tomato | N/A | Sensitive | [9] |
| Phytomonas serpens | Plant pathogen | IC50 = 9.9 | [10] |
| Alternaria cassiae | Weed pathogen | 70% inhibition at 0.3 mM | [11] |
| Colletotrichum truncatum | Weed pathogen | 63% inhibition at 0.3 mM | [11] |
| Fusarium subglutinans | Plant pathogen | 50% inhibition at 0.3 mM | [11] |
Mechanism of Action: Disrupting the Fungal Fortress
The primary mode of action of α-tomatine against fungi is the disruption of cell membrane integrity. This is achieved through its ability to form complexes with 3-β-hydroxysterols, such as ergosterol, which are essential components of fungal membranes.[9] This complexation leads to the formation of pores in the membrane, causing leakage of vital cellular contents and ultimately leading to cell death.
However, research has also revealed a more nuanced mechanism involving the induction of programmed cell death (PCD) in some fungi. In Fusarium oxysporum, α-tomatine has been shown to induce PCD mediated by reactive oxygen species (ROS).[12] This process involves the activation of phosphotyrosine kinase and monomeric G-protein signaling pathways, leading to an elevation in cytosolic Ca2+ and a subsequent ROS burst.[12]
Fungal Counter-Defense: The Role of Tomatinases
Pathogenic fungi that have co-evolved with tomato have developed sophisticated detoxification mechanisms to overcome the toxic effects of α-tomatine. The primary strategy is the enzymatic degradation of α-tomatine by extracellular enzymes called tomatinases.[6][13][14] These enzymes hydrolyze the glycosidic bonds of the lycotetraose side chain, releasing the less toxic aglycone, tomatidine, and the sugar moiety.
For instance, the tomato pathogen Fusarium oxysporum f. sp. lycopersici produces a tomatinase, Tom1, which is required for its full virulence on tomato plants.[6][13][14] Disruption of the tom1 gene in this fungus leads to a delay in disease development.[6][13] Interestingly, the hydrolysis products, tomatidine and lycotetraose, have been shown to suppress induced defense responses in tomato cells, suggesting a dual role for tomatinase in both detoxification and manipulation of the host's immune system.[15]
Regulation by Plant Signaling Pathways: The Jasmonic Acid Connection
The biosynthesis of α-tomatine is intricately linked to the plant's defense signaling network, with the jasmonic acid (JA) pathway playing a central regulatory role.[4][6] JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), act as key signaling molecules that induce the expression of α-tomatine biosynthetic genes.
The perception of pathogen attack or wounding triggers the biosynthesis of JA. JA-Ile then binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, which in turn de-represses transcription factors such as MYC2 and the AP2/ERF transcription factor GAME9 (also known as JRE4).[6] These transcription factors then activate the expression of the GAME genes, leading to an increased production of α-tomatine. The signaling pathway is antagonistically regulated by gibberellic acid (GA), a growth-promoting hormone, allowing the plant to balance its resources between growth and defense.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of α-tomatine.
Quantification of α-Tomatine in Tomato Tissues by HPLC
This protocol is adapted from methods described for the analysis of glycoalkaloids in tomato.[4][7][8]
1. Sample Preparation and Extraction: a. Homogenize 10 g of fresh tomato tissue (leaves, stems, fruit, etc.) in 50 mL of 1% acetic acid in methanol. b. Stir the homogenate for 2 hours at room temperature in the dark. c. Centrifuge the mixture at 10,000 x g for 15 minutes. d. Collect the supernatant and filter it through a 0.45 µm PTFE filter.
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of acetonitrile (B52724) and 20 mM KH2PO4 (pH adjusted to 3.0 with phosphoric acid). c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at 208 nm. e. Quantification: Prepare a standard curve using purified α-tomatine of known concentrations. Calculate the α-tomatine content in the samples by comparing their peak areas to the standard curve.
Fungal Growth Inhibition Assay
This protocol is based on standard methods for determining the antifungal activity of natural compounds.[16]
1. Preparation of Fungal Inoculum: a. Grow the fungal strain on potato dextrose agar (B569324) (PDA) plates at 25°C for 7-10 days. b. Harvest fungal spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL using a hemocytometer.
2. Assay Setup: a. Prepare a stock solution of α-tomatine in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial dilutions of the α-tomatine stock solution in potato dextrose broth (PDB) to achieve a range of final concentrations. c. Add 10 µL of the fungal spore suspension to each well. d. Include a positive control (a known antifungal agent) and a negative control (solvent only).
3. Incubation and Measurement: a. Incubate the microtiter plate at 25°C for 48-72 hours. b. Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth. c. Calculate the percentage of growth inhibition for each concentration relative to the negative control. d. Determine the IC50 value by plotting the percentage of inhibition against the α-tomatine concentration and fitting the data to a dose-response curve.
In Vitro Tomatinase Activity Assay
This spectrophotometric assay measures the release of reducing sugars from the hydrolysis of α-tomatine.[17]
1. Enzyme Extraction: a. Grow the fungus in a liquid medium containing α-tomatine to induce tomatinase production. b. Separate the mycelium from the culture medium by filtration. The extracellular medium contains the secreted tomatinase. c. Concentrate the protein in the culture medium using methods such as ammonium (B1175870) sulfate (B86663) precipitation or ultrafiltration.
2. Enzyme Assay: a. Prepare a reaction mixture containing 500 µL of 1 mM α-tomatine in 50 mM sodium acetate (B1210297) buffer (pH 5.0). b. Add 100 µL of the concentrated enzyme extract to initiate the reaction. c. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding 1 mL of dinitrosalicylic acid (DNS) reagent. e. Boil the mixture for 5 minutes and then cool to room temperature. f. Measure the absorbance at 540 nm.
3. Quantification: a. Prepare a standard curve using known concentrations of glucose. b. Calculate the amount of reducing sugars released in the enzymatic reaction by comparing the absorbance to the glucose standard curve. c. Express tomatinase activity as µmol of reducing sugar released per minute per mg of protein.
Generation and Analysis of Tomatinase Knockout Mutants in Fusarium oxysporum
This workflow outlines the key steps for creating and verifying gene knockout mutants, based on established fungal transformation and analysis techniques.[2][6][9][13]
Conclusion and Future Perspectives
This compound is a formidable defense compound in tomato, exhibiting a potent and multifaceted mechanism of action against a broad spectrum of pathogens. Its biosynthesis is tightly regulated and integrated with the plant's defense signaling network, highlighting the sophisticated chemical ecology of plant-pathogen interactions. The ability of adapted pathogens to detoxify α-tomatine underscores the ongoing evolutionary arms race between plants and their aggressors.
For researchers and scientists, a deeper understanding of the regulatory networks governing α-tomatine biosynthesis could pave the way for engineering crop plants with enhanced disease resistance. For drug development professionals, the potent antifungal and other reported bioactivities of α-tomatine and its derivatives present opportunities for the discovery of novel therapeutic agents. Future research should focus on elucidating the complete regulatory network of α-tomatine metabolism, exploring the synergistic effects of α-tomatine with other plant defense compounds, and further investigating the potential pharmacological applications of this remarkable natural product.
References
- 1. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 2. A High-Throughput Gene Disruption Methodology for the Entomopathogenic Fungus Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient four fragment cloning for the construction of vectors for targeted gene replacement in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Agrobacterium-Mediated Transformation of Fusarium oxysporum: An Efficient Tool for Insertional Mutagenesis and Gene Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Alpha-Tomatine with Cellular Membranes and Sterols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-tomatine, a steroidal glycoalkaloid found predominantly in unripe tomatoes, has garnered significant scientific interest due to its potent biological activities, including anticancer, antifungal, and immunoadjuvant properties. The primary mechanism initiating these effects is its interaction with cellular membranes, specifically with 3-β-hydroxysterols such as cholesterol and ergosterol. This technical guide provides a comprehensive overview of the current understanding of the this compound-membrane interaction, detailing the molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Core Interaction: this compound and Membrane Sterols
The fundamental mechanism of this compound's action on cellular membranes is its ability to form complexes with membrane sterols. This interaction is highly dependent on the presence of a 3-β-hydroxyl group on the sterol molecule and the intact glycoalkaloid structure of this compound, particularly its tetrasaccharide side chain. The aglycone, tomatidine, exhibits significantly reduced activity.
The interaction is proposed to occur in a two-step process:
-
Insertion and Complexation: The lipophilic aglycone of this compound inserts into the lipid bilayer and forms a 1:1 stoichiometric complex with membrane sterols like cholesterol.[1]
-
Aggregation and Pore Formation: These this compound-sterol complexes then aggregate within the membrane, leading to a disruption of the local lipid packing. This aggregation is thought to be stabilized by hydrogen bonding between the carbohydrate moieties of adjacent this compound molecules. The formation of these aggregates results in increased membrane permeability, potentially through the formation of pore-like structures, leading to the leakage of ions and small molecules.[2]
This membrane disruption is the initial event that triggers a cascade of downstream cellular responses, including apoptosis and modulation of various signaling pathways.
Quantitative Data on this compound's Biological Effects
The interaction of this compound with cellular membranes leads to a range of measurable biological effects. The following tables summarize key quantitative data from various studies.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HL-60 (Leukemia) | MTT Assay | IC50 | 1.92 µM | [3] |
| K562 (Leukemia) | MTT Assay | IC50 | 1.51 µM | [3] |
| CT-26 (Colon Cancer) | Cytotoxicity Assay | IC50 | 3.5 µM (after 24h) | [4][5] |
| PC-3 (Prostate Cancer) | HCS Analysis | Cell Loss | ~95% at 2.0 µM | [6] |
| A172 (Glioblastoma) | MTT Assay | IC50 | ~25 µM | [2] |
| U-118 MG (Glioblastoma) | MTT Assay | IC50 | ~50 µM | [2] |
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines. This table highlights the concentration-dependent inhibitory effects of this compound on the proliferation of different cancer cell lines.
| Cell Line/System | Effect Measured | Quantitative Value | Reference |
| Frog Embryos | Increase in Membrane Permeability | ~600% increase compared to control | [7] |
| Frog Skin | Decrease in Sodium Active Transport | ~16% decrease compared to control | [7] |
| PC-3 (Prostate Cancer) | Early Apoptotic Cells (Annexin V+) | 21.50 ± 2.48% at 2.0 µM after 24h | [6] |
| HL-60 (Leukemia) | Apoptotic Cells (Propidium Iodide) | ~30% at 2 µM | [8] |
| HL-60 (Leukemia) | Abrogation of Growth Inhibition by Cholesterol | ~50% decrease in viable cells with 2 µM α-tomatine, abrogated by equimolar cholesterol | [9] |
Table 2: Effects of this compound on Membrane Properties and Apoptosis. This table summarizes the quantitative effects of this compound on membrane permeability and the induction of apoptosis.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with cellular membranes and its downstream effects.
Membrane Permeabilization Assay (Calcein Leakage)
This assay measures the ability of this compound to disrupt the integrity of lipid vesicles (liposomes).
-
Principle: Liposomes are loaded with a fluorescent dye, calcein (B42510), at a self-quenching concentration. If this compound induces membrane leakage, calcein is released into the surrounding medium, becomes diluted, and its fluorescence increases.
-
Protocol:
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., DOPC with cholesterol) by extrusion. Encapsulate a solution of 50-100 mM calcein during liposome formation.
-
Removal of Free Calcein: Separate the calcein-loaded liposomes from unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Fluorescence Measurement: Dilute the liposome suspension in a cuvette with buffer. Record the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm).
-
Addition of this compound: Add various concentrations of this compound to the liposome suspension and monitor the increase in fluorescence over time.
-
Maximum Leakage Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and obtain the maximum fluorescence signal (100% leakage).
-
Data Analysis: Calculate the percentage of calcein leakage induced by this compound relative to the maximum leakage.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cell proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
-
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.
-
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) in a CO2 incubator.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Signaling Pathways and Molecular Mechanisms
The interaction of this compound with the cell membrane triggers several downstream signaling pathways that contribute to its biological effects, particularly its anticancer activity.
Mechanism of Membrane Interaction and Disruption
The initial interaction of this compound with membrane sterols is the critical first step. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound interaction with the cellular membrane.
Caspase-Independent Apoptosis Pathway
This compound has been shown to induce apoptosis through a caspase-independent pathway involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.
Caption: Caspase-independent apoptosis pathway induced by this compound.
Inhibition of NF-κB Signaling Pathway
This compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Inhibition of PI3K/Akt Signaling Pathway
This compound has been observed to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Perspectives
This compound's interaction with cellular membranes and sterols is a critical initiating event for its diverse and potent biological activities. The disruption of membrane integrity and the subsequent modulation of key signaling pathways, such as NF-κB, PI3K/Akt, and caspase-independent apoptosis, underscore its potential as a lead compound in the development of novel therapeutics, particularly in oncology.
Future research should focus on elucidating the precise thermodynamic and kinetic parameters of the this compound-sterol interaction using biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). A deeper understanding of the structural basis for the aggregation of the this compound-sterol complexes will also be crucial. Furthermore, exploring the interplay between the different signaling pathways affected by this compound will provide a more complete picture of its mechanism of action and may reveal new therapeutic targets. The development of delivery systems to enhance the bioavailability and targeted delivery of this compound will be essential for its translation into clinical applications.
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. GitHub - caseywatts/graphviz-tutorial: how do I graphviz? oh I see! [github.com]
- 3. graphviz.org [graphviz.org]
- 4. Step-by-Step Guide to Using Graphviz for Graph Visualization in Python - AITechTrend [aitechtrend.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Attributes | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Edge Attributes | Graphviz [graphviz.org]
- 9. sketchviz.com [sketchviz.com]
Unveiling the Cytotoxic Potential of α-Tomatine: A Preliminary Investigation in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alpha-tomatine, a glycoalkaloid found predominantly in green tomatoes, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against a variety of cancer cell lines. This technical guide provides a preliminary investigation into the cytotoxic properties of α-tomatine, with a focus on its impact on cancer cells. It consolidates quantitative data on its efficacy, details the experimental protocols for assessing its activity, and visually represents the key signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural compounds in cancer therapy.
Introduction
The search for novel, effective, and less toxic anticancer agents is a perpetual endeavor in biomedical research. Natural products have historically been a rich source of therapeutic leads, and plant-derived compounds continue to be a significant area of investigation. α-tomatine, a steroidal glycoalkaloid, has garnered attention for its diverse biological activities, including its potent cytotoxic effects on malignant cells. This guide synthesizes the current understanding of α-tomatine's anticancer properties, providing a foundation for further research and development.
Quantitative Analysis of α-Tomatine Cytotoxicity
The cytotoxic efficacy of α-tomatine has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%, is a key metric for quantifying cytotoxicity. The following table summarizes the reported IC50 values for α-tomatine in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| PC-3 | Prostate Adenocarcinoma | 1.67 ± 0.3[1][2] | 24 | MTT |
| K562 | Chronic Myeloid Leukemia | 1.51[3] | Not Specified | MTT |
| HL-60 | Human Myeloid Leukemia | 1.92[3] | Not Specified | MTT |
| CT-26 | Mouse Colon Cancer | ~3.5 (for 50% lysis)[4] | 24 | Not Specified |
| HBL | Metastatic Melanoma | 0.53 ± 0.04[5] | 24 | Not Specified |
| hmel1 | Metastatic Melanoma | 0.72 ± 0.06[5] | 24 | Not Specified |
| M3 | Metastatic Melanoma | 1.03 ± 0.04[5] | 24 | Not Specified |
| PC3 | Prostate Cancer | Not Specified | 48 | MTT |
| MDA-MB-231 | Breast Cancer | Not Specified | 48 | MTT |
| KATO III | Gastric Cancer | Not Specified | 48 | MTT |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and the assay used to measure cell viability.
Key Signaling Pathways Modulated by α-Tomatine
α-Tomatine exerts its cytotoxic effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt and ERK Signaling Pathways
Research has indicated that α-tomatine can inactivate the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) signaling pathways. These pathways are often hyperactivated in cancer and play a crucial role in promoting cell proliferation, survival, and metastasis. By inhibiting these pathways, α-tomatine can suppress cancer cell growth and progression.
References
- 1. This compound Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits nuclear factor-kappa B activation on human prostatic adenocarcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Tomato Glycoalkaloid α-Tomatine Induces Caspase-Independent Cell Death in Mouse Colon Cancer CT-26 Cells and Transplanted Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of α-Tomatine: A Technical Guide to its Transformation During Tomato Ripening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic processes governing the steroidal glycoalkaloid α-tomatine during the ripening of tomato (Solanum lycopersicum) fruit. It details the biosynthetic and degradation pathways, the key enzymes involved, and the analytical methodologies used to quantify these transformations. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and leverage the biochemical changes of this significant plant metabolite.
Introduction: The Role and Transformation of α-Tomatine
α-Tomatine is a major steroidal glycoalkaloid found in tomato plants, where it functions as a key defense compound against a wide range of pathogens and herbivores[1][2]. It accumulates in green tissues, including immature fruits, contributing to their bitter taste[1][2]. As the fruit ripens, the concentration of α-tomatine dramatically decreases, as it is metabolized into the non-bitter and less toxic compound, esculeoside A[1][3][4]. This transformation is a critical aspect of fruit development, enhancing palatability and nutritional quality[1][2]. The metabolic shift from α-tomatine to esculeoside A is tightly regulated, primarily by the ripening hormone ethylene[1][2]. Understanding the intricacies of this metabolic pathway is crucial for developing tomato varieties with improved flavor profiles and for exploring the potential bioactivities of its intermediate and final products.
The Metabolic Pathway: From Biosynthesis to Degradation
The metabolism of α-tomatine involves a series of enzymatic reactions that begin with the biosynthesis of its aglycone, tomatidine (B1681339), from cholesterol, and culminates in the multi-step conversion to esculeoside A during ripening.
Biosynthesis of α-Tomatine
The biosynthesis of α-tomatine is a complex process that starts with cholesterol. A series of hydroxylation, oxidation, and transamination reactions, catalyzed by a suite of enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) genes, leads to the formation of the steroidal alkaloid aglycone, tomatidine[1][5]. The final step in α-tomatine synthesis is the glycosylation of tomatidine with a tetrasaccharide chain, β-lycotetraose, a reaction also mediated by GAME enzymes[5]. The accumulation of α-tomatine is highest in immature green fruits and decreases as the fruit matures[1][6].
Degradation of α-Tomatine to Esculeoside A
The catabolism of α-tomatine is a hallmark of tomato ripening and proceeds through a series of hydroxylation, acetylation, and glycosylation steps, ultimately yielding esculeoside A. This pathway is primarily active in the cytosol and is dependent on the plant hormone ethylene[1][2].
The key enzymatic steps in the conversion of α-tomatine to esculeoside A are:
-
Hydroxylation at C-23 : The process is initiated by the enzyme α-tomatine 23-hydroxylase (Sl23DOX/GAME31), a 2-oxoglutarate-dependent dioxygenase, which converts α-tomatine to 23-hydroxytomatine[1][7].
-
Isomerization : The 23-hydroxytomatine then spontaneously isomerizes to neorickiioside B[7].
-
Acetylation : Neorickiioside B is acetylated at the C-23 hydroxy group by the enzyme GAME36 to form lycoperoside C[2].
-
Hydroxylation at C-27 : Lycoperoside C is subsequently hydroxylated at the C-27 position by the C-27 hydroxylase (E8/Sl27DOX) to produce prosapogenin (B1211922) A[2].
-
Glycosylation : The final step involves the glycosylation of the C-27 hydroxy group of prosapogenin A by the glycosyltransferase GAME5, resulting in the formation of esculeoside A[2].
An important stereochemical change, the isomerization of the F-ring from C22αN in α-tomatine to C22βN in esculeoside A, is a critical part of this transformation. Quantum chemical calculations suggest that the hydroxylation at C-27 is the driving force for this isomerization[3][4].
Quantitative Analysis of α-Tomatine and its Metabolites
The concentration of α-tomatine and its degradation products changes significantly throughout the ripening process. The following tables summarize quantitative data from various studies, illustrating these changes in different tomato cultivars and fruit parts.
Table 1: α-Tomatine and Esculeoside A Content (mg/100g fresh weight) in Tomato Fruit at Different Ripening Stages
| Cultivar | Ripening Stage | Fruit Part | α-Tomatine (mg/100g FW) | Esculeoside A (mg/100g FW) | Reference |
| Not Specified | Medium-small Green | Whole Fruit | 0.19 | Not Reported | [6] |
| Not Specified | Ripe Red | Whole Fruit | 0.03 - 0.08 | Not Reported | [6] |
| Four Cultivars (Average) | Mature Green | Flesh | High | Low | [3][4] |
| Four Cultivars (Average) | Red Ripe | Flesh | Low | High | [3][4] |
Table 2: α-Tomatine Content in Different Parts of the Tomato Plant (mg/100g fresh weight)
| Plant Part | α-Tomatine (mg/100g FW) |
| Flowers | 130 |
| Calyxes | High |
| Leaves | High |
| Roots | High |
| Stems | High |
| Small Green Fruit (0.8-2.5 cm) | High (decreases 65% to medium-small) |
| Medium-small Green Fruit (2.5-4.0 cm) | Lower than small green |
| Red Ripe Fruit | 0.03 - 0.08 |
| Data compiled from Friedman et al. (1997)[6] |
Experimental Protocols
Accurate quantification of α-tomatine and its metabolites requires robust extraction and analytical methods. The following sections detail common protocols used in the field.
Extraction of Steroidal Glycoalkaloids from Tomato Tissues
This protocol describes a general method for the extraction of α-tomatine and other glycoalkaloids from tomato fruit and other tissues.
Materials:
-
Fresh or lyophilized tomato tissue
-
Extraction solvent: 5% acetic acid in water, or 50% aqueous methanol[8][9]
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Stir plate and stir bars
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Procedure:
-
Sample Preparation: Weigh a known amount of fresh or lyophilized tomato tissue. For fresh tissue, homogenize using a blender or mortar and pestle. For lyophilized tissue, grind to a fine powder.
-
Extraction: Add a defined volume of the extraction solvent to the prepared tissue (e.g., 1:10 sample-to-solvent ratio).
-
Incubation: Stir the mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Centrifugation: Centrifuge the mixture to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted glycoalkaloids.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter before analysis.
-
Storage: Store the extract at -20°C until analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of α-tomatine and its derivatives.
Instrumentation:
-
HPLC system with a UV or Pulsed Amperometric Detector (PAD)
-
Reversed-phase C18 column (e.g., Supelcosil LC-ABZ, 5 µm, 4.6 x 250 mm)[6]
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724), methanol, and a buffer (e.g., 20% acetonitrile, 15% methanol, 100 mM disodium (B8443419) phosphate/citrate buffer, pH 3)[6].
-
Flow Rate: 1 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) or UV detection at 208 nm[6][10].
-
Injection Volume: 10-20 µL.
-
Quantification: Generate a standard curve using a certified α-tomatine standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS provides high sensitivity and selectivity for the identification and quantification of a wide range of steroidal glycoalkaloids.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., QTOF-MS)[8]
-
Reversed-phase C18 column
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[11].
-
Flow Rate: 0.4 mL/min[11].
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Data acquisition in full-scan and MS/MS modes[8].
-
Analyte Identification: Confirmed by comparing retention times and fragmentation patterns with authentic standards or by high-resolution mass spectrometry for accurate mass determination[8].
-
Quantification: Multiple Reaction Monitoring (MRM) experiments for targeted quantification, using internal standards for improved accuracy[8].
Visualizing the Metabolic Landscape
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a typical experimental workflow for the analysis of α-tomatine metabolism.
α-Tomatine Metabolic Pathway
Caption: Metabolic pathway of α-tomatine biosynthesis and degradation.
Experimental Workflow for α-Tomatine Analysis
Caption: A typical experimental workflow for α-tomatine analysis.
Conclusion and Future Directions
The metabolism of α-tomatine during tomato ripening is a well-orchestrated process that significantly impacts the fruit's quality and defense capabilities. The conversion of the bitter α-tomatine to the non-bitter esculeoside A is a key event driven by a series of enzymatic modifications under the control of the ripening hormone ethylene. The elucidation of the genes and enzymes involved in this pathway has provided valuable insights into the biochemical regulation of fruit development.
Future research in this area could focus on:
-
Metabolic Engineering: Modulating the expression of key genes like Sl23DOX or GAME5 to alter the glycoalkaloid profile of tomatoes for improved flavor or enhanced nutritional properties.
-
Bioactivity of Intermediates: Investigating the pharmacological properties of the intermediate compounds in the α-tomatine degradation pathway, which may possess unique biological activities.
-
Environmental and Genetic Influences: Further exploring how environmental factors and genetic diversity within tomato cultivars affect the rate and extent of α-tomatine metabolism.
This guide provides a solid foundation for professionals in the field to delve deeper into the fascinating and complex world of α-tomatine metabolism, paving the way for innovative applications in agriculture, food science, and medicine.
References
- 1. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C22 isomerization in alpha-tomatine-to-esculeoside A conversion during tomato ripening is driven by C27 hydroxylation of triterpenoidal skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tomatine - Wikipedia [en.wikipedia.org]
- 6. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 7. Identification of α-Tomatine 23-Hydroxylase Involved in the Detoxification of a Bitter Glycoalkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 9. [PDF] Production of an extract rich in this compound from green tomatoes by subcritical water | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Throughput Extraction of α-Tomatine from Tomato Leaves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tomatine, a steroidal glycoalkaloid predominantly found in tomato plants (Solanum lycopersicum), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Found in high concentrations in the leaves, stems, and unripe green fruit, α-tomatine represents a valuable bioactive compound that can be efficiently extracted for further research and development.[1][5] This document provides detailed application notes and protocols for the high-throughput extraction of α-tomatine from tomato leaves, focusing on modern, efficient, and scalable methods.
Extraction Methodologies Overview
Several methods have been developed for the extraction of α-tomatine from tomato plant materials. Traditional solvent extraction methods, while effective, can be time-consuming and may not be suitable for high-throughput applications. This document focuses on advanced techniques that offer increased efficiency, reduced extraction times, and high recovery rates. These include a validated high-throughput method utilizing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for analysis, Ultrasound-Assisted Extraction (UAE), and Subcritical Water Extraction (SWE).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of α-tomatine, providing a comparative overview of their efficiency and performance.
Table 1: Comparison of High-Throughput and Advanced Extraction Methods for α-Tomatine
| Extraction Method | Recovery Rate (%) | Extraction Time | Throughput | Key Advantages |
| High-Throughput UHPLC-MS/MS associated method | 100.8 ± 13.1[6][7][8] | 20 minutes[6][7][8] | Up to 16 samples simultaneously[6][7] | High sensitivity, robust, suitable for quantifying a range of steroidal glycoalkaloids.[6][7][8] |
| Ultrasound-Assisted Extraction (UAE) | Not explicitly stated for α-tomatine, but generally high for other bioactive compounds. | Typically 15-30 minutes.[9] | Scalable, flexible, and low-cost.[1] | Reduces extraction time and solvent consumption.[10] |
| Subcritical Water Extraction (SWE) | Yields up to ~200 mg/100g from green tomatoes.[2][3][4][11][12] | 15 minutes.[2][3][4][11][12] | Batch processing. | Green and sustainable method, yields high amounts of phenolic compounds and carbohydrates alongside α-tomatine.[2][3][4][11][12] |
Table 2: α-Tomatine Content in Different Parts of the Tomato Plant (Fresh Weight)
| Plant Part | α-Tomatine Content (mg/100g) |
| Leaves | 14 - 130[5] |
| Flowers | 130[5] |
| Stems | 14 - 130[5] |
| Roots | 14 - 130[5] |
| Green Tomatoes (unripe) | 0.9 - 55[5] |
| Red Tomatoes (ripe) | 0.03 - 0.08[5] |
Experimental Protocols
Protocol 1: High-Throughput Extraction for UHPLC-MS/MS Analysis
This protocol is adapted from a validated method for the high-throughput extraction and analysis of steroidal glycoalkaloids from tomato tissues.[6][7][8]
Materials:
-
Fresh or freeze-dried tomato leaves
-
Methanol (HPLC grade)[8]
-
Water (LC-MS grade)[8]
-
Formic acid (LC-MS grade)[8]
-
Acetonitrile (LC-MS grade)[8]
-
Centrifuge tubes (e.g., 50 mL)
-
Homogenizer or bead beater
-
Centrifuge
-
UHPLC-MS/MS system
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of lyophilized and ground tomato leaf tissue into a 50 mL centrifuge tube. For fresh tissue, use approximately 500 mg.
-
Extraction Solvent Addition: Add 10 mL of 80:20 methanol:water (v/v) with 0.1% formic acid to each tube.
-
Homogenization: Homogenize the samples using a bead beater or other appropriate homogenizer for 3 minutes.
-
Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): To maximize yield, re-extract the pellet with an additional 10 mL of the extraction solvent, homogenize, and centrifuge as before. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
-
Analysis: The UHPLC-MS/MS method can separate and quantify 18 different tomato steroidal glycoalkaloids, including α-tomatine, in a 13-minute run.[6][7]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing the extraction of bioactive compounds.[1]
Materials:
-
Fresh or dried tomato leaves
-
Ethanol (or other suitable organic solvent)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., filter paper, vacuum filter)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind dried tomato leaves into a fine powder. For fresh leaves, chop them into small pieces.
-
Solvent Addition: Place a known amount of the prepared leaf material (e.g., 10 g) into a beaker or flask. Add the extraction solvent (e.g., 100 mL of 80% ethanol) at a specific solid-to-liquid ratio.
-
Ultrasonication: Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate for a specified time (e.g., 15-30 minutes) and temperature.[9]
-
Filtration: After sonication, separate the extract from the solid residue by filtration.
-
Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.
-
Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE).
Protocol 3: Subcritical Water Extraction (SWE)
SWE is an environmentally friendly extraction method that uses water at elevated temperatures (100-374°C) and pressures to extract bioactive compounds.[4][12]
Materials:
-
Fresh or frozen tomato leaves
-
Subcritical water extraction system (high-pressure reactor)
-
Water (ultrapure)
-
Blender or mixer
-
Filtration or centrifugation equipment
Procedure:
-
Sample Preparation: Blend fresh or frozen tomato leaves into a slurry.
-
Reactor Loading: Load a known quantity of the tomato leaf slurry and water into the high-pressure reactor. A typical solvent-to-solid ratio is 10:1.[4]
-
Extraction: Heat the reactor to the desired temperature (e.g., 190°C) and maintain the pressure to keep the water in its liquid state.[2][3][4][11][12] The optimal residence time is often around 15 minutes.[2][3][4][11][12]
-
Cooling and Depressurization: After the extraction period, rapidly cool the reactor and carefully depressurize it.
-
Extract Collection: Collect the aqueous extract.
-
Separation: Separate the extract from the solid residue by centrifugation or filtration.
-
Further Processing: The aqueous extract can be used directly or further processed to isolate and purify α-tomatine.
Visualizations
Experimental Workflow for High-Throughput α-Tomatine Extraction
Caption: Workflow for high-throughput α-tomatine extraction and analysis.
Logical Relationship of Advanced Extraction Techniques
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. [PDF] Production of an extract rich in this compound from green tomatoes by subcritical water | Semantic Scholar [semanticscholar.org]
- 4. Production of an extract rich in this compound from green tomatoes by subcritical water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 6. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. itjfs.com [itjfs.com]
- 10. mdpi.com [mdpi.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of α-Tomatine using HPLC-PAD
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of α-tomatine in various samples, particularly from tomato plants and products, using High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD). α-Tomatine, a steroidal glycoalkaloid found in tomatoes, is of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] Accurate quantification is crucial for research in food safety, agriculture, and pharmacology. The HPLC-PAD method offers high sensitivity and selectivity for the analysis of electroactive compounds like α-tomatine.[1][2] This protocol covers sample preparation, chromatographic conditions, and method validation.
Principle of the Method
This method is based on the separation of α-tomatine from other sample components using reverse-phase HPLC. The quantification is achieved by Pulsed Amperometric Detection (PAD), which is a highly sensitive technique for the detection of electroactive compounds. PAD involves the application of a series of potential steps to a gold electrode to measure the current resulting from the oxidation of the analyte.[3] This method allows for the accurate determination of α-tomatine concentrations in various matrices.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system
-
Pulsed Amperometric Detector with a gold working electrode[3]
-
HPLC column: Supelcosil LC-ABZ, 5 µm, 4.6 x 250 mm with a 2 cm guard column of the same material[3]
-
Homogenizer or blender
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Freeze-dryer (lyophilizer)[3]
-
-
Reagents:
-
α-Tomatine standard (≥90% purity)[4]
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)[3]
-
Disodium (B8443419) phosphate (B84403) (ACS grade)[3]
-
Citric acid (ACS grade)[3]
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas
-
Experimental Protocols
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of α-tomatine standard and dissolve it in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.125 µg/mL to 12.5 µg/mL.[2] These will be used to construct the calibration curve.
The following protocol is a general guideline for the extraction of α-tomatine from tomato samples. Modifications may be necessary depending on the specific matrix.
-
Homogenization: Weigh a representative portion of the fresh sample (e.g., tomato fruit, leaves) and freeze it immediately in liquid nitrogen.[3] Lyophilize the frozen sample to dryness.[3]
-
Extraction:
-
Weigh the lyophilized sample powder (e.g., 100 mg).
-
Add 10 mL of an extraction solvent (e.g., 1% acetic acid in methanol).
-
Homogenize the mixture for 2 minutes.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Pulsed Amperometric Detection (PAD) Parameters: [3]
-
Working Electrode: Gold electrode
-
Reference Electrode: Silver/silver chloride
-
Potential and Duration:
-
E1 = +0.6 V, t1 = 120 ms
-
E2 = +1.0 V, t2 = 420 ms
-
E3 = -0.35 V, t3 = 420 ms
-
-
Response Time: 1 s
-
Method Validation
Method validation is essential to ensure the reliability of the results. The following parameters should be evaluated:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.999. The HPLC method has been shown to respond linearly to α-tomatine in the range of 0.125-12.5 μg.[2]
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing a standard solution at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be less than 5%.
-
Accuracy (Recovery): Determine the recovery by spiking a known amount of α-tomatine standard into a blank sample matrix and analyzing it. The recovery should be within the range of 80-120%. Recoveries from tomato extracts spiked with α-tomatine have been reported to range from 97% to 107%.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The lower limit of detection for this method is approximately 125 ng of the alkaloid.[2]
Data Presentation
The quantitative data for the HPLC-PAD analysis of α-tomatine should be summarized in clear and well-structured tables.
Table 1: Chromatographic and Detection Parameters
| Parameter | Condition | Reference |
| HPLC System | Standard HPLC system | - |
| Detector | Pulsed Amperometric Detector (PAD) | [3] |
| Column | Supelcosil LC-ABZ, 5 µm, 4.6 x 250 mm | [3] |
| Mobile Phase | 20% ACN, 15% MeOH, 100 mM Na₂HPO₄/Citrate buffer, pH 3 | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Injection Volume | 20 µL | - |
| Working Electrode | Gold | [3] |
| PAD Potentials | E1=0.6V, t1=120ms; E2=1.0V, t2=420ms; E3=-0.35V, t3=420ms | [3] |
Table 2: Method Validation Summary
| Validation Parameter | Result | Reference |
| Linearity Range | 0.125 - 12.5 µg | [2] |
| Correlation Coefficient (r²) | ≥ 0.999 | - |
| Recovery | 97 - 107% | [2] |
| Limit of Detection (LOD) | ~125 ng | [2] |
| Limit of Quantification (LOQ) | To be determined (typically 3 x LOD) | - |
| Precision (RSD%) | < 5% | - |
Table 3: α-Tomatine Content in Various Tomato Tissues (Example Data)
| Sample | α-Tomatine Content (mg/100g fresh weight) | Reference |
| Red Ripe Tomatoes | 0.03 - 0.08 | [3] |
| Green Tomatoes (unripe) | 0.9 - 55 | [3] |
| Tomato Leaves | 14 - 130 | [3] |
| Tomato Stems | 14 - 130 | [3] |
| Tomato Flowers | 14 - 130 | [3] |
Biosynthesis and Biological Activity of α-Tomatine
α-Tomatine is a glycoalkaloid synthesized by tomato plants, believed to play a role in defense against pathogens.[4] Its biosynthesis originates from cholesterol. The biological activities of α-tomatine are a subject of ongoing research, with studies suggesting potential anti-cancer, anti-inflammatory, and cholesterol-lowering effects.
Conclusion
The HPLC-PAD method described provides a robust and sensitive approach for the quantitative analysis of α-tomatine. Adherence to the detailed protocols for sample preparation, chromatographic separation, and detection, along with proper method validation, will ensure accurate and reliable results for research and development applications.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. .alpha.-Tomatine Determination in Tomatoes by HPLC using Pulsed Amperometric Detection | Semantic Scholar [semanticscholar.org]
- 3. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 4. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
Application Note: Quantification of α-Tomatine and Tomatidine in Tomato-Based Samples using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the steroidal glycoalkaloid α-tomatine and its aglycone, tomatidine (B1681339), in tomato and tomato-based products using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The described protocol provides a high-throughput sample preparation procedure and optimized LC-MS/MS parameters for accurate and reproducible quantification, crucial for researchers in food science, toxicology, and drug development.
Introduction
α-Tomatine is a major glycoalkaloid found in tomatoes and is known for its potential anti-nutritional effects, as well as its purported beneficial biological activities, including anti-cancer and anti-inflammatory properties. Tomatidine, its aglycone, is also of significant interest for its potential pharmacological applications. Accurate quantification of these compounds is essential for assessing the safety of tomato varieties and for exploring their therapeutic potential. This document provides a detailed protocol for their simultaneous determination by LC-MS/MS.
Experimental
Sample Preparation
A high-throughput extraction method allows for the parallel processing of multiple samples.[1][2][3][4]
Materials:
-
Lyophilized tomato powder or homogenized fresh/processed tomato product
-
Extraction Solvent: 80:20 (v/v) Methanol:Water
-
Internal Standards (IS): α-Solanine and Solanidine
-
0.22 µm syringe filters
Protocol:
-
Weigh 100 mg of lyophilized tomato powder into a 2 mL centrifuge tube.
-
Add 1.5 mL of Extraction Solvent.
-
Spike with internal standards (e.g., 1.25 nmol of α-solanine and 22.68 pmol of solanidine).[2]
-
Homogenize using a bead beater for 5 minutes at a frequency of 30 Hz.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant to a new 1.5 mL tube.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried residue in 1.5 mL of 50% methanol.[1]
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is achieved using a C18 reversed-phase column, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
UHPLC system (e.g., Waters Acquity UPLC H-Class System)[1]
-
Tandem quadrupole mass spectrometer (e.g., Waters TQ Detector)[1]
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm[1]
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Autosampler Temperature: 20°C[1]
-
Injection Volume: 7 µL[5]
-
Gradient:
-
0-0.25 min: 5% B
-
0.25-1.25 min: 5-20% B
-
1.25-3.75 min: 20-25% B
-
3.75-4.25 min: Hold at 25% B
-
4.25-6.0 min: 25-32% B
-
6.0-7.7 min: 32-85% B
-
7.7-10.7 min: Hold at 95% B
-
10.7-13.0 min: Re-equilibrate at 5% B[1]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 0.5 kV[1]
-
Source Temperature: 150°C[1]
-
Desolvation Temperature: 500°C[1]
-
Desolvation Gas Flow: 1000 L/hr[1]
-
Cone Gas Flow: 50 L/hr[1]
-
MRM Transitions: (See Table 1)
Quantitative Data Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| α-Tomatine | 1034.5 | 722.4 | 60 | 35 |
| 1034.5 | 578.3 | 60 | 40 | |
| Tomatidine | 416.3 | 114.1 | 45 | 30 |
| 416.3 | 398.3 | 45 | 25 | |
| α-Solanine (IS) | 868.5 | 706.4 | 60 | 35 |
| Solanidine (IS) | 398.3 | 114.1 | 45 | 30 |
| *Quantifying ion |
Table 2: Method Validation Parameters
| Analyte | Linearity Range | R² | LOD | LOQ | Recovery (%) | RSD (%) |
| α-Tomatine | 50–1000 ng/mL[6] | >0.9991[6] | 0.005 mg/kg | 1.09 fmol on column[2] | 100.8 ± 13.1[2][3][4][7] | 1.0 - 6.8[6] |
| Tomatidine | 5–100 ng/mL[6] | >0.9994[6] | 0.0003 mg/kg[8][9] | 0.001 mg/kg[8][9] | 93.0 ± 6.8[2][3][4][7] | <6.1[8][9] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: LC-MS/MS workflow for α-tomatine and tomatidine.
Caption: Hydrolysis of α-tomatine to tomatidine.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, selective, and high-throughput approach for the simultaneous quantification of α-tomatine and tomatidine in various tomato-based matrices. This protocol is suitable for routine analysis in quality control laboratories and for advanced research applications in pharmacology and plant science. The method's robustness and the detailed protocol ensure reliable and reproducible results, facilitating further studies on the roles of these important steroidal alkaloids.
References
- 1. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. CN109212054B - Method for determining tomatidine by high performance liquid chromatography-mass spectrometry - Google Patents [patents.google.com]
- 6. Simultaneous Determination of Tomatine and Tomatidine in Tomatoes by High Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 7. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography LTQ-Orbitrap mass spectrometry method for tomatidine and non-target metabolites quantification in organic and normal tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for α-Tomatine Isolation by Alumina Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Tomatine is a steroidal glycoalkaloid found in tomatoes (Solanum lycopersicum) and other Solanaceae family plants. It is a phytoanticipin, playing a role in the plant's defense against pathogens.[1] Due to its interesting biological activities, including antimicrobial, anti-inflammatory, and anti-tumoral properties, there is significant interest in the isolation and purification of α-tomatine for research and potential therapeutic applications.[1] This application note provides a detailed protocol for the isolation of α-tomatine from tomato plant material using alumina (B75360) column chromatography, a robust and effective purification technique for alkaloids.[2]
Alumina, or aluminum oxide (Al₂O₃), is a polar adsorbent used as a stationary phase in chromatography.[3] Its high surface area and porous nature make it an excellent material for separating complex mixtures of compounds like plant extracts.[2][4] Basic alumina is particularly well-suited for the purification of alkaloids, which are basic compounds.[1][5]
Experimental Protocol
This protocol outlines a method for the extraction and purification of α-tomatine from tomato fruits, adapted from established procedures.[6][7]
1. Preparation of Crude Tomato Glycoalkaloid (TGA) Extract
1.1. Source Material: Use unripe, green tomato fruits as they have a higher concentration of α-tomatine.[8] 1.2. Homogenization: Weigh a known quantity of fresh, clean tomato fruits. Homogenize the tomatoes in a blender. 1.3. Extraction: Transfer the homogenate to a suitable flask and add 2% acetic acid. Use a sufficient volume to ensure complete immersion of the tomato pulp. Stir the mixture for several hours at room temperature. 1.4. Filtration: Filter the mixture through cheesecloth or a similar filter to remove the bulk of the solid material. 1.5. Centrifugation: Centrifuge the resulting filtrate to pellet any remaining fine suspended solids. Decant and collect the supernatant.
2. Precipitation of Tomato Glycoalkaloids (TGAs)
2.1. pH Adjustment: Slowly add ammonium (B1175870) hydroxide (B78521) to the supernatant from step 1.5 while stirring continuously. Monitor the pH and continue adding ammonium hydroxide until the pH of the solution reaches 10.5.[6][7] 2.2. Precipitation: A precipitate containing the TGAs will form. Allow the mixture to stand for several hours, or overnight at 4°C, to ensure complete precipitation. 2.3. Collection of Precipitate: Collect the precipitate by centrifugation. Discard the supernatant. 2.4. Washing: Wash the precipitate with a small amount of distilled water and centrifuge again to remove any water-soluble impurities. 2.5. Drying: Dry the precipitate, for example, by lyophilization or in a vacuum oven at a low temperature. This dry precipitate is the crude TGA extract that will be used for column chromatography.
3. Alumina Column Chromatography
3.1. Preparation of the Elution Solvent: Prepare the mobile phase by saturating n-butanol with water. To do this, mix n-butanol and water in a separatory funnel, shake vigorously, and allow the layers to separate. The upper layer is water-saturated n-butanol. 3.2. Column Packing: 3.2.1. Select a glass chromatography column of appropriate size. 3.2.2. Place a small plug of glass wool at the bottom of the column.[9] 3.2.3. Add a thin layer of sand on top of the glass wool.[9] 3.2.4. Prepare a slurry of basic or neutral alumina in the water-saturated n-butanol. The weight of the alumina should be 20-50 times the weight of the dry precipitate to be loaded.[3] 3.2.5. Pour the slurry into the column and allow it to pack under gravity, continuously tapping the column to ensure even packing and remove air bubbles.[10] 3.2.6. Allow the excess solvent to drain until the solvent level is just above the top of the alumina bed. Do not let the column run dry.[9] 3.3. Sample Loading: 3.3.1. Dissolve the dried TGA precipitate from step 2.5 in a minimal amount of the elution solvent. 3.3.2. Carefully apply the dissolved sample to the top of the alumina column.[9] 3.4. Elution: 3.4.1. Begin eluting the column with the water-saturated n-butanol. 3.4.2. Maintain a constant flow rate. 3.4.3. Collect fractions of a consistent volume in separate test tubes. 3.5. Fraction Analysis: 3.5.1. Monitor the collected fractions for the presence of α-tomatine. This can be done using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., Dragendorff's reagent for alkaloids). 3.5.2. Based on a previously reported protocol, the fractions containing the TGAs, including α-tomatine, are expected to elute in fractions 26-36.[6][7] 3.6. Pooling and Drying: 3.6.1. Combine the fractions that contain pure α-tomatine. 3.6.2. Evaporate the solvent under reduced pressure to obtain the purified α-tomatine.
4. Purity Analysis
The purity of the isolated α-tomatine can be confirmed by High-Performance Liquid Chromatography (HPLC).[6][7]
Quantitative Data Summary
The following table summarizes key parameters from a published protocol for the isolation of α-tomatine using alumina column chromatography.
| Parameter | Value/Description | Reference |
| Extraction Solvent | 2% Acetic Acid | [6][7] |
| Precipitating Agent | Ammonium Hydroxide (to pH 10.5) | [6][7] |
| Stationary Phase | Alumina | [6][7] |
| Mobile Phase | Water-saturated n-butanol | [6][7] |
| Fractions Containing TGA | 26-36 | [6][7] |
Visualizations
Experimental Workflow for α-Tomatine Isolation
Caption: A flowchart of the major steps in α-tomatine isolation.
References
- 1. silicycle.com [silicycle.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. [PDF] Analytical Methods for the Isolation of Dehydrotomatine and ${\alpha}$-Tomatine in Tomato Fruits by Use of Alumina Column Chromatography and High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 7. Alumina Column Chromatography와 HPLC에 의한 토마토의 Dehydrotomatine 및 α-Tomatine 단리방법 연구 - 한국식품영양학회지 - 한국식품영양학회 - KISS [kiss.kstudy.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application of Alpha-Tomatine in Prostate Cancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tomatine, a glycoalkaloid predominantly found in tomatoes (Lycopersicon esculentum), has emerged as a promising natural compound in prostate cancer research.[1][2][3] Extensive studies have demonstrated its potential to inhibit the growth of prostate cancer cells, particularly androgen-independent lines, through various molecular mechanisms. This document provides a detailed overview of the application of this compound in prostate cancer research, summarizing key quantitative data, outlining experimental protocols, and visualizing critical signaling pathways.
Mechanism of Action
The primary anti-cancer effects of this compound in prostate cancer are attributed to its ability to induce apoptosis and inhibit key survival signaling pathways.
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in prostate cancer cells.[1][2] This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspase-3, -8, and -9.[1][2] Morphological and biochemical changes associated with apoptosis, such as nuclear condensation, decreased mitochondrial membrane potential, and positive Annexin V staining, have been observed in this compound-treated prostate cancer cells.[1][2]
Inhibition of NF-κB Signaling: A crucial mechanism underlying this compound's pro-apoptotic activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][4] this compound prevents the nuclear translocation of the NF-κB subunits p50 and p65.[1][2][4] This inhibition leads to the downregulation of NF-κB-dependent anti-apoptotic proteins, including c-IAP1, c-IAP2, Bcl-2, Bcl-xL, XIAP, and survivin.[4]
Modulation of Other Signaling Pathways: Research also indicates that this compound can suppress the PI3K/Akt signaling pathway, a critical pro-survival pathway in many cancers.[5][6] Furthermore, in combination with other agents like curcumin, this compound has been shown to decrease the levels of phospho-Akt and phospho-ERK1/2.[3][7]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | Treatment Duration | IC50 / EC50 (µM) | Reference |
| PC-3 | Human Prostate Adenocarcinoma (Androgen-Independent) | 24 hours | 1.67 ± 0.3 | [1] |
| PC-3 | Human Prostate Adenocarcinoma (Androgen-Independent) | 48 hours | ~3.0 µg/mL (~2.9 µM) | [8] |
| LNCaP | Human Prostate Carcinoma (Androgen-Dependent) | 72 hours | Concentration-dependent decrease in viable cells | |
| VCaP | Human Prostate Carcinoma (Androgen-Dependent) | 72 hours | Concentration-dependent decrease in viable cells | |
| RWPE-1 | Normal Human Prostate Epithelial Cells | 24 hours | 3.85 ± 0.1 | [1] |
| WRL-68 | Normal Human Liver Cells | 24 hours | > 5.0 | [1] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Animal Model | Cancer Cell Line | Treatment | Outcome | Reference |
| SCID Mice | PC-3 (Xenograft) | α-tomatine + Curcumin | More potent inhibition of tumor growth than either agent alone. | [3][7] |
| Mice | PC-3 (Subcutaneous Xenograft) | α-tomatine + Paclitaxel (B517696) | Complete suppression of subcutaneous tumor growth. | [5] |
| Mice | PC-3 (Subcutaneous & Orthotopic Xenograft) | 10 mg/kg α-tomatine | Significant suppression of tumorigenicity. | [4] |
| SCID Mice | HL-60 (Xenograft) | α-tomatine | Significant inhibition of tumor growth. | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on prostate cancer cells.
Methodology:
-
Seed prostate cancer cells (e.g., PC-3) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.16 to 5.0 µM) dissolved in DMSO (final concentration < 0.1%) for 24 to 72 hours.[1]
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The EC50 value is determined from the dose-response curve.[1]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Methodology:
-
Treat PC-3 cells with this compound (e.g., 2.0 µM) for desired time points (e.g., 1, 3, 6, 24 hours).[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and survival pathways.
Methodology:
-
Treat PC-3 cells with this compound (e.g., 2 µM) for a specified duration. For some experiments, pre-treat with this compound for 30 minutes before stimulating with TNF-α (10 ng/ml) for an additional 6 hours.[4]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, c-IAP1, c-IAP2, XIAP, survivin, phospho-Akt, total Akt) overnight at 4°C.[3][4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Subcutaneously or orthotopically inject human prostate cancer cells (e.g., PC-3) into immunodeficient mice (e.g., SCID mice).
-
Allow tumors to establish and reach a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) via intraperitoneal injection, typically three times a week for a specified period (e.g., 2 weeks).[4]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting for signaling proteins).[4][5]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: General workflow for this compound prostate cancer research.
Caption: Structure-activity relationship of tomatine derivatives.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for prostate cancer, particularly for androgen-independent forms of the disease. Its ability to induce apoptosis and inhibit critical survival pathways like NF-κB and PI3K/Akt provides a strong rationale for its further investigation. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the anti-cancer properties of this natural compound. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with other standard-of-care therapies, and further elucidating its molecular targets.
References
- 1. This compound Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits nuclear factor-kappa B activation on human prostatic adenocarcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of α-Tomatine and Curcumin Inhibits Growth and Induces Apoptosis in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuation of In Vivo Growth of Subcutaneous and Orthotopic Xenograft Tumors of Human Prostate Carcinoma PC-3 Cells Is Accompanied by Inactivation of Nuclear Factor-Kappa B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergises with paclitaxel to enhance apoptosis of androgen-independent human prostate cancer PC-3 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of α-Tomatine and Curcumin Inhibits Growth and Induces Apoptosis in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: α-Tomatine as a Positive Control in Antifungal Assays
Introduction
α-Tomatine, a steroidal glycoalkaloid predominantly found in tomato plants (Solanum lycopersicum), serves as a crucial component of the plant's natural defense system against a wide range of pathogens, including fungi.[1] Its potent and broad-spectrum antifungal activity makes it an excellent candidate for use as a positive control in various antifungal susceptibility assays.[2][3] The use of a reliable positive control is fundamental for the validation of assay performance, ensuring that the experimental conditions are conducive to detecting antifungal effects and providing a benchmark for comparing the efficacy of novel antifungal agents.
Mechanism of Action
The primary antifungal mechanism of α-tomatine is attributed to its ability to complex with 3-β-hydroxy sterols, such as ergosterol, which are essential components of fungal cell membranes.[3][4][5] This interaction disrupts membrane integrity, leading to the formation of pores and subsequent leakage of vital cellular contents, ultimately resulting in cell death.[5] The unprotonated form of α-tomatine is the active form that complexes with these sterols.[4]
Furthermore, research has elucidated a secondary mechanism involving the induction of programmed cell death (apoptosis) in certain fungi.[6] In the fungal pathogen Fusarium oxysporum, α-tomatine has been shown to induce an apoptotic-like process characterized by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial transmembrane potential, and TUNEL-positive nuclei.[6] This process is dependent on aerobic conditions and can be blocked by inhibitors of mitochondrial F₀F₁-ATPase, caspases, and protein synthesis.[6] This dual mechanism of action, targeting both membrane integrity and cellular metabolic processes, contributes to its potent antifungal properties.
Applications
α-Tomatine is suitable as a positive control in a variety of antifungal assay formats, including:
-
Broth Microdilution Assays: To determine the Minimum Inhibitory Concentration (MIC) of test compounds.
-
Agar Dilution Assays: For assessing the antifungal activity of compounds against filamentous fungi.
-
Disk Diffusion Assays: As a qualitative measure of antifungal activity.
-
Biofilm Susceptibility Assays: To evaluate the effectiveness of agents against fungal biofilms.
-
Mechanism of Action Studies: As a reference compound for membrane-disrupting agents.
Data Presentation: Antifungal Activity of α-Tomatine
The following table summarizes the reported antifungal activity of α-tomatine against various fungal species. These values can serve as a reference for expected outcomes when using α-tomatine as a positive control.
| Fungal Species | Assay Type | Effective Concentration (µg/mL) | Reference |
| Candida albicans ATCC 10231 | Broth Microdilution (MIC) | Fungicidal activity observed | [7] |
| Candida parapsilosis ATCC 22019 | Broth Microdilution (MIC) | 250 - 1000 | [8] |
| Candida glabrata ATCC 64677 | Broth Microdilution (MIC) | 125 | [8] |
| Aspergillus niger | Not Specified | Growth inhibition observed | [9][10] |
| Botrytis cinerea | In vitro growth inhibition | Almost complete inhibition at 30 | [11] |
| Fusarium oxysporum | Not Specified | Induces programmed cell death | [6] |
| Alternaria cassiae | Agar Growth Inhibition | 70% inhibition at 0.3 mM | [12] |
| Colletotrichum truncatum | Agar Growth Inhibition | 63% inhibition at 0.3 mM | [12] |
| Paecilomyces fumosoroseus | Spore Germination Inhibition | Complete inhibition at 500-1000 ppm | [13] |
| Beauveria bassiana | Spore Germination Inhibition | 45% inhibition at 1000 ppm | [13] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 standard recommendations.[8]
Materials:
-
α-Tomatine (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 broth medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Candida albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of α-Tomatine Stock Solution:
-
Prepare a stock solution of α-tomatine at 10 mg/mL in DMSO.
-
Further dilute this stock solution in RPMI-1640 medium to create a working stock solution at a concentration twice the highest final concentration to be tested (e.g., for a final top concentration of 512 µg/mL, prepare a 1024 µg/mL working solution).
-
-
Preparation of Fungal Inoculum:
-
Subculture C. albicans on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 100 µL of RPMI-1640 to all wells except the first column.
-
Add 200 µL of the α-tomatine working stock solution to the first well of a designated row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will result in wells with 100 µL of varying concentrations of α-tomatine.
-
Prepare a growth control well containing 100 µL of RPMI-1640 and no α-tomatine.
-
Prepare a sterility control well containing 200 µL of RPMI-1640 only.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to all wells except the sterility control well. This will bring the final volume in each well to 200 µL and dilute the α-tomatine concentrations by half to the final desired concentrations.
-
-
Incubation:
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of α-tomatine that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of α-tomatine.
Caption: Dual mechanism of antifungal action of α-tomatine.
References
- 1. mdpi.com [mdpi.com]
- 2. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin alpha-Tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of tomatine as a fungitoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. This compound, the major saponin in tomato, induces programmed cell death mediated by reactive oxygen species in the fungal pathogen Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Insights into the Antifungal, Prebiotic, and Cytotoxic Potential of Tomato Plant Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Tomatine degradation to tomatidine by food-related Aspergillus species belonging to the section Nigri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: α-Tomatine as a Potential Therapeutic Agent for Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tomatine, a steroidal glycoalkaloid found in tomatoes (Lycopersicon esculentum), has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic and apoptotic effects on various cancer cell lines.[1][2][3] This document provides a comprehensive overview of the current understanding of α-tomatine's potential as a therapeutic agent for leukemia, with a focus on its mechanism of action, efficacy in preclinical models, and detailed protocols for its investigation.
Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the induction of apoptosis in a concentration-dependent manner.[1][2] The underlying mechanisms involve both caspase-dependent and -independent pathways, as well as the modulation of key signaling molecules.
Key Mechanistic Features:
-
Interaction with Membrane Cholesterol: The cytotoxic effects of α-tomatine are linked to its interaction with cholesterol in the cell membrane. The addition of free cholesterol can partially abrogate the growth-inhibitory and apoptosis-inducing effects of α-tomatine in leukemia cells.[1][2][3]
-
Mitochondrial-Mediated Apoptosis: α-tomatine treatment leads to a loss of mitochondrial membrane potential.[4][5] This is associated with the activation of pro-apoptotic proteins Bak and the short form of Mcl-1 (Mcl-1s).[4]
-
Caspase-Independent Apoptosis: A key feature of α-tomatine-induced cell death is its caspase-independent nature.[4][5] Instead of relying on caspase activation, α-tomatine triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to mediate apoptosis.[4][6]
-
Downregulation of Survivin: α-tomatine has been shown to down-regulate the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[4][6]
-
Modulation of Signaling Pathways: While the primary targets are still under investigation, α-tomatine has been observed to inhibit the NF-κB and PI3K/Akt signaling pathways in other cancer types.[1] In some leukemia cell lines like MOLT-4, it can activate cell cycle checkpoints and increase p53 and p21 levels without causing direct DNA damage.[7][8]
Data Presentation
Table 1: In Vitro Efficacy of α-Tomatine in Leukemia Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| HL-60 (Human Promyelocytic Leukemia) | MTT Assay | 1.92 | 24 | [5][9] |
| K562 (Human Chronic Myeloid Leukemia) | MTT Assay | 1.51 | 24 | [5][9] |
| HL-60 (Human Promyelocytic Leukemia) | Trypan Blue | ~2.0 | 72 | [1] |
Table 2: Apoptotic Effects of α-Tomatine on Leukemia Cells
| Cell Line | α-Tomatine Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| HL-60 | 5 | 12 | ~40% (early apoptosis) | [9] |
| HL-60 | 5 | 24 | ~60% (early apoptosis), ~20% (late apoptosis) | [9] |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of α-tomatine-induced apoptosis in leukemia cells.
References
- 1. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways | PLOS One [journals.plos.org]
- 7. Journal of APPLIED BIOMEDICINE: this compound activates cell cycle checkpoints in the absence of DNA damage in human leukemic MOLT-4 cells [jab.zsf.jcu.cz]
- 8. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Alpha-Tomatine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tomatine, a steroidal glycoalkaloid found predominantly in unripe tomatoes, has garnered significant scientific interest due to its diverse bioactive properties.[1] Preclinical studies have demonstrated its potential as an anticancer, anti-inflammatory, and antimicrobial agent.[1] These application notes provide detailed protocols for a suite of in vitro assays to enable researchers to effectively assess the bioactivity of this compound and elucidate its mechanisms of action. The following sections offer step-by-step experimental procedures, guidelines for data presentation, and visual representations of key cellular pathways and workflows.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the reported in vitro bioactivity of this compound across various cell lines and microbial species. This data serves as a valuable reference for experimental design and interpretation of results.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| PC-3 | Prostate | MTT | 48 | 1.67 ± 0.3 | [2] |
| MDA-MB-231 | Breast | MTT | 48 | >10 | [3] |
| KATO-III | Gastric | MTT | 48 | >10 | [3] |
| A549 | Lung | MTT | Not Specified | 1.1 | [3] |
| U87MG | Glioblastoma | Not Specified | Not Specified | >4 | [4] |
| HepG2 | Liver | Resazurin | 24 | 3.6 ± 1.2 | [3] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter Measured | Inhibition | Reference |
| PC-3 | ELISA | TNF-α-induced NF-κB/p65 nuclear translocation | Significant inhibition at 2.0 µM | [5] |
| PC-3 | ELISA | TNF-α-induced NF-κB/p50 nuclear translocation | Significant inhibition at 2.0 µM | [5] |
| RAW 264.7 | ELISA | LPS-induced TNF-α secretion | Statistically significant negative correlation with dose | [3] |
| RAW 264.7 | ELISA | LPS-induced IL-1β secretion | Inhibition | [6] |
| RAW 264.7 | ELISA | LPS-induced IL-6 secretion | Inhibition | [6] |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Type | Assay | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Bacterium (Gram+) | Broth Microdilution | 1-2 | [7] |
| Escherichia coli | Bacterium (Gram-) | Broth Microdilution | 64 | [7] |
| Candida albicans | Fungus | Broth Microdilution | 10 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines, equipment, and reagents.
Assessment of Cytotoxicity
1.1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
Cell culture medium
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
-
Assessment of Apoptosis
2.1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Cell culture medium
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
2.2. Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
-
Materials:
-
This compound stock solution (in DMSO)
-
Caspase-3/7 activity assay kit (fluorometric)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and treat with this compound.
-
After treatment, lyse the cells according to the kit manufacturer's protocol.
-
Prepare the caspase-3/7 substrate reaction mixture as per the kit instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm) using a fluorometric microplate reader.
-
Express caspase activity as a fold change relative to the untreated control.
-
2.3. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
Materials:
-
This compound stock solution (in DMSO)
-
JC-1 reagent
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microscope or fluorometric microplate reader
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and treat with this compound.
-
Prepare a JC-1 staining solution (typically 2 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh cell culture medium to each well.
-
Measure the red fluorescence (J-aggregates, healthy cells) and green fluorescence (JC-1 monomers, apoptotic cells) using a fluorescence microscope or a fluorometric microplate reader (Red: Ex/Em ≈ 585/590 nm; Green: Ex/Em ≈ 510/527 nm).
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Assessment of Anti-inflammatory Activity
3.1. Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay measures the production of nitrite (B80452), a stable product of nitric oxide, in macrophage cell culture supernatants.
-
Materials:
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
RAW 264.7 macrophage cells
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
3.2. Immunofluorescence for NF-κB p65 Nuclear Translocation
This imaging-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.
-
Materials:
-
This compound stock solution (in DMSO)
-
LPS or TNF-α
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Cells grown on coverslips in 24-well plates
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on coverslips in 24-well plates.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS or TNF-α for 30-60 minutes.[2]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
3.3. Western Blot Analysis of MAPK Signaling Pathway
This technique detects changes in the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38, ERK, and JNK.
-
Materials:
-
This compound stock solution (in DMSO)
-
LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated p38, ERK, and JNK
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
-
-
Protocol:
-
Treat cells with this compound and/or LPS.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total protein and a loading control (e.g., β-actin or GAPDH).
-
Assessment of Antimicrobial Activity
4.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO. Note that the final concentration of DMSO in the wells should be non-inhibitory to the microorganisms (typically ≤1%).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed anticancer signaling pathway of this compound.
References
- 1. This compound Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.um.edu.my [eprints.um.edu.my]
- 5. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of minimum inhibitory concentration and minimum bactericidal concentration of royal jelly against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols: Subcritical Water Extraction of α-Tomatine from Green Tomatoes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tomatine, a steroidal glycoalkaloid predominantly found in unripe green tomatoes (Solanum lycopersicum), has garnered significant interest within the scientific community.[1][2] This bioactive compound exhibits a range of pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities.[3][4][5] The exploration of efficient and environmentally friendly extraction methods is paramount for the isolation of α-tomatine for further research and potential therapeutic applications. Subcritical water extraction (SWE) has emerged as a promising green technology for the extraction of bioactive compounds from plant matrices.[6][7][8] This method utilizes water at elevated temperatures (100-374°C) and pressures to maintain its liquid state, offering a non-toxic, inexpensive, and sustainable alternative to conventional solvent extraction.[6][8] This document provides detailed application notes and protocols for the subcritical water extraction of α-tomatine from green tomatoes, its subsequent quantification by High-Performance Liquid Chromatography (HPLC), and an overview of its biological signaling pathways.
Data Presentation: Optimized Extraction Parameters and Yields
The efficiency of subcritical water extraction is highly dependent on parameters such as temperature and extraction time. The following tables summarize the quantitative data from studies optimizing these conditions for α-tomatine extraction from green tomatoes.
| Table 1: Effect of Temperature on α-Tomatine Extraction Yield | |
| Extraction Temperature (°C) | α-Tomatine Yield (mg/100g of green tomato) |
| 120 | Not Detected |
| 190 | ~200 |
| Extraction Time: 15 minutes |
| Table 2: Effect of Residence Time on α-Tomatine Extraction Yield | |
| Residence Time (minutes) | α-Tomatine Yield (mg/100g of green tomato) |
| 15 | ~200 |
| 30 | No significant difference |
| 45 | No significant difference |
| Extraction Temperature: 190°C |
| Table 3: Comparison of Fresh vs. Frozen Green Tomatoes on α-Tomatine Extraction Yield | |
| Sample Condition | α-Tomatine Yield (mg/100g of green tomato) |
| Fresh | Comparable Yields |
| Frozen | Comparable Yields |
| Extraction Conditions: 190°C for 15 minutes |
Experimental Protocols
Subcritical Water Extraction (SWE) of α-Tomatine
This protocol outlines the procedure for extracting α-tomatine from green tomatoes using a laboratory-scale subcritical water extraction system.
Materials and Equipment:
-
Green, unripe tomatoes
-
Blender or food processor
-
High-pressure batch reactor (subcritical water extraction unit)
-
Deionized water
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Freeze-dryer (optional)
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Wash the green tomatoes thoroughly with water to remove any dirt or debris.
-
Cut the tomatoes into small pieces.
-
Homogenize the tomato pieces in a blender or food processor to a uniform slurry. The sample can be used fresh or frozen for later use.
-
-
Extraction Procedure:
-
Accurately weigh a known amount of the homogenized tomato sample and place it into the extraction vessel of the subcritical water extraction unit.
-
Add deionized water to the vessel to achieve the desired solvent-to-solid ratio.
-
Seal the extraction vessel according to the manufacturer's instructions.
-
Pressurize the system with an inert gas (e.g., nitrogen) to the desired pressure to maintain water in its liquid state at the operating temperature.
-
Heat the vessel to the optimal extraction temperature of 190°C.
-
Maintain the extraction at 190°C for a residence time of 15 minutes.
-
After the extraction is complete, rapidly cool the vessel to room temperature.
-
-
Sample Collection and Post-Extraction Processing:
-
Carefully depressurize and open the extraction vessel.
-
Separate the aqueous extract from the solid tomato residue by filtration.
-
The collected aqueous extract contains the α-tomatine.
-
For long-term storage and concentration, the extract can be freeze-dried to obtain a powdered sample.
-
Store the extract (liquid or dried) at -20°C until further analysis.
-
Quantification of α-Tomatine by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantitative analysis of α-tomatine in the subcritical water extracts using HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 or Nucleosil NH2 (10 µm) analytical column[9]
-
α-tomatine standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Deionized water
-
Syringe filters (0.45 µm)
-
Autosampler vials
Protocol:
-
Preparation of Mobile Phase and Standards:
-
Mobile Phase Example: Prepare a mixture of tetrahydrofuran, acetonitrile, and 0.02 M KH2PO4 in a ratio of 50:30:20 (v/v/v).[9] Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a known amount of α-tomatine standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
If the extract is freeze-dried, accurately weigh a known amount of the dried extract and dissolve it in a known volume of the mobile phase.
-
If the extract is in liquid form, it may need to be diluted with the mobile phase to fall within the calibration range.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter into autosampler vials.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength of 205 nm.[9]
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the peak areas of α-tomatine in both the standards and the samples.
-
-
Quantification:
-
Plot a calibration curve of peak area versus the concentration of the α-tomatine standards.
-
Determine the concentration of α-tomatine in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of α-tomatine in the original green tomato sample, taking into account the initial weight of the sample and any dilution factors.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for α-tomatine extraction and analysis, as well as the key signaling pathways affected by α-tomatine.
Caption: Experimental workflow for the extraction and quantification of α-tomatine.
Caption: Caspase-independent apoptosis pathway induced by α-tomatine.[10][11]
References
- 1. Molecular mechanisms underlying the α-tomatine-directed apoptosis in human malignant glioblastoma cell lines A172 and U-118 MG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]
- 3. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Subcritical Water Extraction of Natural Products [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. extraktlab.com [extraktlab.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Tomato Glycoalkaloid α-Tomatine Induces Caspase-Independent Cell Death in Mouse Colon Cancer CT-26 Cells and Transplanted Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection and Quantification of α-Tomatine using UV Absorbance and Total Ion Chromatograms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-tomatine (α-tomatine) is a steroidal glycoalkaloid predominantly found in tomatoes (Solanum lycopersicum) and other Solanaceae family plants.[1][2] It is a phytoanticipin, a natural antimicrobial compound that provides protection against various pathogens.[1] The concentration of α-tomatine is highest in unripe, green tomatoes and decreases significantly as the fruit ripens.[3][4] Due to its potential anti-inflammatory, antimicrobial, and anti-cancer properties, α-tomatine is of significant interest to researchers in drug development and nutraceuticals.[1] Accurate and sensitive analytical methods are crucial for its quantification in various matrices. This application note details protocols for the detection of α-tomatine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following tables summarize typical parameters for the analysis of α-tomatine by HPLC-UV and LC-MS.
Table 1: HPLC-UV Quantitative Data for α-Tomatine Analysis
| Parameter | Value/Condition | Source |
| Column | Inertsil ODS-2 or ODS-3v (C18), 5 µm | [5][6] |
| Mobile Phase | Acetonitrile / 20 mM KH₂PO₄ (24:76, v/v) | [6] |
| Acetonitrile / 20 mM Ammonium (B1175870) Acetate (B1210297) (35:65, v/v) | [5] | |
| Flow Rate | 0.8 - 1.0 mL/min | [2][5] |
| Detection Wavelength | 205 - 208 nm | [3][5][6][7] |
| Retention Time | ~20 - 21 min | [5][6] |
| Limit of Detection (LOD) | 0.94 µg | [6] |
| Recovery | 89.8 ± 3.4% | [6] |
Note: α-tomatine lacks strong UV-visible functional groups, leading to detection at low wavelengths (around 200 nm) where specificity can be low.[1]
Table 2: LC-MS/MS Quantitative Data for α-Tomatine Analysis
| Parameter | Value/Condition | Source |
| Column | UHPLC C18 Column | [8][9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][10] |
| Precursor Ion [M+H]⁺ | m/z 1034.2 | [5] |
| Key Product Ions (MS/MS) | m/z 578 ([Tomatidine+Gal+H]⁺) | [10][11] |
| m/z 416 ([Tomatidine+H]⁺, Aglycone) | [10][11][12] | |
| m/z 398 (Water loss from Aglycone) | [10] | |
| Doubly Charged Ion | [M+H+Na]²⁺ at m/z 528.9 | [10][12] |
| Limit of Quantitation (LOQ) | 1.09 femtomoles (on column) | [8][9] |
| 0.005 mg/kg | [13][14][15] | |
| Recovery | >96.0% | [13][14][15] |
Experimental Protocols
Protocol 1: Extraction of α-Tomatine from Tomato Fruit
This protocol is adapted from methods for extracting glycoalkaloids from tomato samples.[2]
-
Homogenization: Weigh 10 g of chopped tomato fruit (green tomatoes are ideal for higher yield). Homogenize the sample in a blender with 100 mL of 2% acetic acid in methanol.
-
Concentration: Concentrate the resulting mixture to approximately 2-3 mL using a rotary evaporator.
-
Acidification & Clarification: Dissolve the concentrate in 40 mL of 0.2 N HCl and centrifuge at 18,000 x g for 5 minutes at 5 °C to pellet solid debris.
-
Precipitation: Carefully transfer the supernatant to a new tube. Add 20 mL of concentrated NH₄OH to the supernatant to precipitate the glycoalkaloids.
-
Incubation: Place the basic solution in a 65 °C water bath for 50 minutes, then refrigerate overnight to ensure complete precipitation.
-
Collection: Collect the precipitate by centrifugation at 18,000 x g for 10 minutes at 5 °C.
-
Washing: Wash the pellet twice with 2% NH₄OH to remove impurities.
-
Final Preparation: Dry the resulting pellet under reduced pressure. For analysis, dissolve the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) for HPLC-UV or LC-MS analysis. Filter the final solution through a 0.22 µm filter before injection.[10]
Protocol 2: HPLC-UV Analysis
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase.
-
Instrumental Conditions:
-
Analysis: Inject the prepared sample extract and a series of α-tomatine standards for quantification.
-
Data Interpretation: Identify the α-tomatine peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify using a calibration curve generated from the standards.
Protocol 3: LC-MS/MS Analysis
-
System Preparation: Equilibrate the LC-MS system.
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., UHPLC C18).[8][9]
-
Gradient: Develop a suitable gradient to separate α-tomatine from other matrix components. A typical run time is around 13 minutes.[8][9]
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min for UHPLC.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
MRM Transitions:
-
Primary (Quantifier): 1034.2 → 416.2
-
Secondary (Qualifier): 1034.2 → 578.4
-
-
Source Parameters: Optimize desolvation temperature, gas flow, and cone voltage for maximum signal intensity.[8]
-
-
Data Interpretation: The Total Ion Chromatogram (TIC) will show all ions detected over the course of the run. An extracted ion chromatogram (EIC) for m/z 1034.2 will show a specific peak for α-tomatine. Confirmation is achieved by observing the correct ratio of quantifier and qualifier product ions in the MS/MS spectrum.
Visualizations
Experimental Workflow
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 5. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydrotomatine and this compound content in tomato fruits and vegetative plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 9. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unibas.it [iris.unibas.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving alpha-tomatine stability in aqueous solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of α-tomatine in aqueous solutions for cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges in maintaining the stability and efficacy of α-tomatine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing α-tomatine stock solutions?
A1: For preparing α-tomatine stock solutions, organic solvents such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) are recommended.[1][2] Methanol is suitable for initial dissolution, and these stock solutions can be stored at -80°C for long-term stability.[1] DMSO is also a common solvent for preparing stock solutions of α-tomatine for cell culture applications.[2]
Q2: What is the recommended storage condition for α-tomatine stock solutions?
A2: It is recommended to store α-tomatine stock solutions at -80°C for long-term stability, which can be up to 6 months. For shorter-term storage, -20°C for up to one month is also acceptable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: Is α-tomatine stable in aqueous cell culture media?
A3: The stability of α-tomatine in aqueous solutions can be variable. One study demonstrated that α-tomatine is stable in phosphate-buffered saline (PBS, pH 7.4) for at least 72 hours.[4] However, in a standard incubation medium containing fetal calf serum and in the presence of MCF-7 cells, a significant decrease in α-tomatine concentration was observed over 24 to 72 hours, suggesting potential biotransformation or degradation.[4][5] Another study showed that α-tomatine was stable for at least 12 hours in an autosampler maintained at 20°C in a 50% aqueous methanolic solution.[1] The presence of cholesterol in the media can also lead to the precipitation of α-tomatine.[4]
Q4: What are the known signaling pathways affected by α-tomatine?
A4: α-Tomatine has been shown to modulate several signaling pathways in cancer cells. It can induce caspase-independent apoptosis by triggering the release of apoptosis-inducing factor (AIF) from the mitochondria and its translocation to the nucleus.[6][7] It has also been reported to down-regulate the expression of survivin, an inhibitor of apoptosis.[6][7] Furthermore, α-tomatine can inhibit the FAK/PI3K/Akt and Erk signaling pathways and inactivate NF-κB.[5][8]
Troubleshooting Guide: α-Tomatine Precipitation in Cell Culture Media
Observing a precipitate after adding α-tomatine to your cell culture media can be a frustrating experience. This guide will help you identify the potential causes and provide solutions to resolve the issue.
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate precipitation upon addition to media | Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous media can cause the compound to "crash out" of solution.[9][10] | - Pre-warm the cell culture media to 37°C. - Add the α-tomatine stock solution drop-wise while gently swirling the media to ensure gradual and even dispersion.[9] - Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final culture volume. |
| High Final Concentration: The final concentration of α-tomatine may exceed its solubility limit in the cell culture medium. | - Perform a solubility test to determine the maximum soluble concentration of α-tomatine in your specific media.[11] - Start with a lower final concentration of α-tomatine and perform a dose-response experiment to find the optimal concentration for your cell line. | |
| High Final Solvent Concentration: High concentrations of organic solvents like DMSO can be toxic to cells and can also cause precipitation of media components. | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low, typically below 0.5% and ideally below 0.1%.[11] - Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. | |
| Precipitation after incubation | Interaction with Media Components: Components in the media, such as salts, proteins, and especially cholesterol, can interact with α-tomatine and reduce its solubility over time.[4][12][13] α-Tomatine is known to form insoluble complexes with cholesterol.[4] | - Test for precipitation in both serum-containing and serum-free media to determine if serum components are contributing to the issue. - If using serum-free media, be aware that the absence of serum proteins may reduce the solubility of some compounds. - Since α-tomatine interacts with cholesterol, consider the cholesterol content of your serum or any media supplements. |
| Temperature Fluctuations: Moving media between different temperatures (e.g., from the refrigerator to the incubator) can alter the solubility of compounds. Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[12][13] | - Pre-warm all media and supplements to 37°C before mixing and adding to cells. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| pH Shifts: The pH of the cell culture medium is critical for maintaining the solubility of many compounds.[9][14] The solubility of α-tomatine is pH-dependent, with increased solubility in more acidic conditions.[14] | - Ensure the pH of your culture medium is within the recommended range for your cells. - Check that the CO2 level in your incubator is appropriate for the bicarbonate buffering system of your medium. | |
| Evaporation: Evaporation of water from the culture plates can increase the concentration of all components, potentially leading to precipitation.[12][13] | - Ensure proper humidification of your cell culture incubator. - Use appropriate culture dishes with tight-fitting lids to minimize evaporation. | |
| Precipitate is crystalline in appearance | Compound Precipitation: Crystalline structures are often indicative of the compound itself precipitating out of solution.[9] | - Follow the troubleshooting steps for immediate precipitation and precipitation after incubation. - Observe a sample of the precipitate under a microscope to confirm its crystalline nature. |
| Precipitate is cloudy or flocculent | Media Component Precipitation or Contamination: This could be due to the precipitation of salts or proteins from the media itself, or it could be a sign of microbial contamination.[12][13] | - Maintain control flasks (media alone and media with vehicle solvent) to compare with your experimental flasks. If precipitation only occurs in the presence of α-tomatine, it is likely related to the compound. - Check for signs of microbial contamination (e.g., sudden pH change, turbidity, microscopic observation of microorganisms). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of α-Tomatine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Treatment Duration | Reference |
| CT-26 | Mouse Colon Cancer | ~3.5 µM (for 50% lysis) | 24 h | [6] |
| MCF-7 | Human Breast Adenocarcinoma | 6 and 9 µM (inhibited proliferation) | 24 h | [5] |
| HL-60 | Human Myeloid Leukemia | Concentration-dependent growth inhibition | 72 h | [8][15] |
| K562 | Human Leukemia | Significant cytotoxic effects | Not specified | [7] |
| AGS | Gastric Carcinoma | IC50 of 2 µM | Not specified | [3] |
| SH-SY5Y | Neuroblastoma | IC50 of 1.6 µM | Not specified | [3] |
| A549 | Non-small Cell Lung Cancer | IC50 of 1.1 µM | Not specified | [3] |
| SKOV3 | Ovarian Cancer | 0.75, 1, and 1.5 µM (induced apoptosis) | Not specified | [2] |
| BRAFwt and V600BRAF Metastatic Melanoma | Metastatic Melanoma | 0.5–1 µM (reduced cell viability by 50%) | 24 h | [16] |
Table 2: Stability of α-Tomatine in Different Solutions
| Solution | Incubation Conditions | Change in Concentration | Duration | Reference |
| PBS (pH 7.4) | Cell-free | Stable | 72 h | [4] |
| Standard incubation medium with MCF-7 cells | 37°C | Initial 2.49 µM decreased to 0.90 µM | 24 h | [5] |
| 50% aqueous methanolic solution | Autosampler at 20°C | No degradation observed | 12 h | [1] |
Experimental Protocols
Protocol 1: Preparation of α-Tomatine Stock Solution
-
Materials:
-
α-Tomatine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of α-tomatine to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the α-tomatine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or methanol to the tube.
-
Vortex the solution until the α-tomatine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of α-Tomatine Working Solution in Cell Culture Media
-
Materials:
-
α-Tomatine stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the α-tomatine stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. Ensure the final solvent concentration remains below 0.5% (ideally <0.1%).
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the calculated volume of the α-tomatine stock solution drop-wise.
-
Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Experimental workflow for preparing and using α-tomatine in cell culture.
Caption: Signaling pathways modulated by α-tomatine in cancer cells.
References
- 1. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The cytotoxic effect of α-tomatine in MCF-7 human adenocarcinoma breast cancer cells depends on its interaction with cholesterol in incubation media and does not involve apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. alpha-Tomatine | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing α-Tomatine for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing α-tomatine in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for α-tomatine in mice for anti-cancer studies?
A1: The effective dose of α-tomatine can vary depending on the cancer model. For mammary adenocarcinoma in mice, a dose-dependent anti-cancer effect was observed, peaking at 1 mg/kg when administered intraperitoneally (i.p.).[1][2][3] In a hepatocellular carcinoma xenograft model, both 5 mg/kg and 20 mg/kg i.p. were equally effective at retarding tumor growth.[4] For leukemia xenografts, a dose of 5 mg/kg i.p. three times a week significantly inhibited tumor growth.[5][6] Therefore, a pilot dose-response study ranging from 1 mg/kg to 20 mg/kg is recommended to determine the optimal concentration for your specific model.
Q2: What is the reported toxicity of α-tomatine in mice?
A2: The toxicity of α-tomatine is highly dependent on the route of administration. The reported median lethal dose (LD50) values in mice are:
-
Oral: 500 mg/kg[4]
-
Subcutaneous: 1000 mg/kg[4]
-
Intraperitoneal: 25–33.5 mg/kg[4]
-
Intravenous: 18 mg/kg[4]
It is crucial to consider these values when designing your study to avoid adverse effects. Some studies have noted that careful attention should be paid to potential organ toxicity, especially liver effects, during in vivo studies.[1][3]
Q3: How should I prepare and administer α-tomatine for in vivo studies?
A3: α-Tomatine has poor water solubility. A common vehicle for intraperitoneal (i.p.) injection consists of a mixture of propylene (B89431) glycol, polysorbate 80, benzyl (B1604629) alcohol, ethanol, and water (40:0.5:1:10:48.5).[5] For oral administration, α-tomatine can be mixed with the diet.[7] It is recommended to prepare fresh solutions for each administration.
Q4: What are the known mechanisms of action and signaling pathways affected by α-tomatine?
A4: α-Tomatine has been shown to exert its anti-cancer and anti-inflammatory effects through the modulation of several key signaling pathways. These include the inactivation of NF-κB, PI3K/Akt, and ERK signaling pathways.[4][8][9][10] It can also induce apoptosis through a caspase-independent pathway involving the release of apoptosis-inducing factor (AIF) from the mitochondria.[6][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable therapeutic effect | - Suboptimal dose.- Poor bioavailability.- Inappropriate administration route for the model. | - Perform a dose-response study to identify the optimal concentration.- Consider a different administration route (e.g., i.p. instead of oral) to increase systemic exposure.[4]- Ensure proper formulation to enhance solubility and absorption.[5] |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - Dose is too high.- Vehicle toxicity.- Potential organ damage (e.g., liver).[1][3] | - Reduce the dose of α-tomatine.- Run a vehicle-only control group to rule out vehicle-induced toxicity.- Monitor animal health closely, including body weight and organ function tests (e.g., liver enzymes). |
| Precipitation of α-tomatine in the formulation | - Poor solubility of α-tomatine. | - Use a co-solvent system as described in the FAQs.[5]- Prepare fresh solutions before each administration and vortex thoroughly.- Consider using a commercially available pre-formulated solution if available. |
| Inconsistent results between experiments | - Variability in α-tomatine formulation.- Inconsistent administration technique.- Animal-to-animal variation. | - Standardize the formulation and administration protocol.- Ensure all animals are of the same age, sex, and strain.- Increase the number of animals per group to improve statistical power. |
Data Summary
Table 1: In Vivo Anti-Cancer Efficacy of α-Tomatine in Mice
| Cancer Model | Administration Route | Dose | Dosing Schedule | Outcome | Reference |
| Mammary Adenocarcinoma (Ehrlich Tumor) | i.p. | 0.1 - 9 mg/kg | Repeatedly | Peak effect at 1 mg/kg; slowed tumor growth. | [1][2][3] |
| Hepatocellular Carcinoma (HepG2 Xenograft) | i.p. | 5 or 20 mg/kg | 3 times per week for 3 weeks | Both doses equally efficient at retarding tumor growth. | [4] |
| Human Myeloid Leukemia (HL-60 Xenograft) | i.p. | 5 mg/kg | 3 times a week for 3 weeks | Significantly inhibited tumor growth. | [5][6] |
| Colon Cancer (CT-26 Transplanted Tumor) | i.p. | 5 mg/kg | Not specified | Markedly inhibited tumor growth by 38% after 2 weeks. | [13] |
Table 2: LD50 Values of α-Tomatine in Mice
| Administration Route | LD50 (mg/kg) | Reference |
| Subcutaneous | 1000 | [4] |
| Oral | 500 | [4] |
| Intraperitoneal | 25–33.5 | [4] |
| Intravenous | 18 | [4] |
Experimental Protocols
Protocol 1: Preparation of α-Tomatine for Intraperitoneal Injection
-
Vehicle Preparation: Prepare a vehicle solution consisting of propylene glycol, polysorbate 80, benzyl alcohol, ethanol, and water in a ratio of 40:0.5:1:10:48.5 by volume.[5]
-
α-Tomatine Dissolution: Weigh the required amount of α-tomatine powder. Add the vehicle solution to the powder to achieve the desired final concentration.
-
Solubilization: Vortex the mixture vigorously until the α-tomatine is completely dissolved. Gentle warming may be applied if necessary, but do not overheat.
-
Administration: Administer the solution to the mice via intraperitoneal injection at the desired volume-to-weight ratio (e.g., 5 µl/g body weight).[5]
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1.0 x 10^6 HL-60 cells in 50% Matrigel) into the flank of immunocompromised mice (e.g., SCID mice).[5]
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100 mm³ or 0.6–1.0 cm wide and 0.6–1.0 cm long).[5][6]
-
Group Allocation: Randomly divide the mice into control and treatment groups.
-
Treatment Administration:
-
Monitoring:
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Caption: Experimental workflow for in vivo anti-tumor studies of α-tomatine.
Caption: α-Tomatine signaling pathways in cancer cells.
References
- 1. The anticancer activity of alpha-tomatine against mammary adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The anticancer activity of this compound against mammary adenocarcinoma in mice. | Semantic Scholar [semanticscholar.org]
- 4. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways | PLOS One [journals.plos.org]
- 12. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: α-Tomatine Extraction from Complex Food Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-tomatine. This resource provides troubleshooting guidance and answers to frequently asked questions related to the extraction of α-tomatine from complex food matrices, particularly tomatoes and tomato-based products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting α-tomatine?
A1: Researchers often face several challenges during α-tomatine extraction, including:
-
Low Recovery Rates: Traditional extraction methods can result in low yields of α-tomatine.[1][2]
-
Matrix Effects: Complex food matrices, like tomatoes, contain numerous compounds that can interfere with both the extraction and the final analysis.
-
Analyte Stability: Although generally stable, degradation of α-tomatine can occur under certain conditions. However, studies have shown it to be stable at room temperature in an autosampler for at least 12 hours.[3]
-
Method Sensitivity: Older analytical methods may lack the sensitivity required to detect low concentrations of α-tomatine, especially in ripe tomatoes.[3]
Q2: Which solvents are most effective for α-tomatine extraction?
A2: The choice of solvent is critical for efficient extraction. Due to the basic nature of α-tomatine, polar and acidic solvent systems are generally preferred.[4] Commonly used and effective solvents include:
-
Acidic aqueous solutions (e.g., 5% acetic acid)[1]
-
Organic solvents such as methanol (B129727), acetonitrile (B52724), or mixtures thereof.[4]
-
A combination of organic solvents and water, for example, a 50% aqueous methanolic solution.[5]
-
For fresh tomatoes, organic solvents like methanol or chloroform (B151607) are often preferred.[4]
Q3: How does the maturity of the tomato affect α-tomatine concentration?
A3: The concentration of α-tomatine is highly dependent on the ripeness of the tomato. Unripe, green tomatoes have the highest concentrations of α-tomatine.[4][6][7] As the fruit ripens, the α-tomatine content decreases dramatically.[6][8] It is not necessarily degraded but is biochemically transformed into other compounds.[3] Therefore, for studies requiring high yields of α-tomatine, green tomatoes are the ideal source.[1][4]
Q4: Is a sample purification step, like Solid Phase Extraction (SPE), necessary?
A4: While SPE is a common technique for sample clean-up, it may not always be beneficial for α-tomatine extraction.[7] In some cases, using SPE can lead to a decrease in the recovery of α-tomatine from certain tomato tissues like leaves and green fruits.[7] However, for complex processed products, a clean-up step might be necessary to remove interfering matrix components before chromatographic analysis.
Q5: What are the recommended storage conditions for samples and extracts?
A5: Proper storage is essential to prevent the degradation of α-tomatine. Fresh tomato samples can be frozen prior to extraction.[1][9] Extracts should be stored at low temperatures (e.g., -20°C or -80°C) to ensure long-term stability. For short-term storage, such as in an autosampler, α-tomatine has been shown to be stable at 20°C for at least 12 hours.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low α-tomatine Yield | Inefficient extraction solvent. | Use a polar, slightly acidic solvent system. A 5% acetic acid solution or methanol-based solvents are good starting points.[1][4] For fresh tomatoes, consider using methanol or chloroform.[4] |
| Insufficient sample homogenization. | Ensure the tomato matrix is thoroughly ground or blended to maximize the surface area for solvent interaction.[4] | |
| Incorrect tomato maturity stage. | Use unripe, green tomatoes for the highest α-tomatine content.[4][6][8] | |
| Poor Chromatographic Peak Shape or Resolution | Matrix interference. | Incorporate a sample clean-up step. While SPE may reduce recovery in some cases, it can be beneficial for complex matrices.[7] Alternatively, optimize the chromatographic method (e.g., gradient elution, different column chemistry). |
| Inappropriate mobile phase. | Optimize the mobile phase composition. A common mobile phase for HPLC analysis is a mixture of acetonitrile and a buffer like potassium phosphate.[6] | |
| Inconsistent or Non-Reproducible Results | Incomplete extraction. | Increase the extraction time or use agitation (e.g., stirring, sonication) to ensure complete extraction.[4] |
| Sample variability. | Ensure that the tomato samples are from a consistent source and maturity stage. The concentration of α-tomatine can vary significantly between different parts of the plant and with ripeness.[8] | |
| Instability of the analyte. | While generally stable, ensure proper storage of extracts at low temperatures. Avoid repeated freeze-thaw cycles. | |
| High Background Noise in Mass Spectrometry Data | Presence of co-extracted interfering compounds. | Optimize the sample preparation to remove interfering substances. This could involve liquid-liquid extraction or a more targeted SPE sorbent. |
| Non-optimal mass spectrometer source parameters. | Optimize parameters such as desolvation temperature and gas flow rate. For α-tomatine, a higher desolvation temperature (around 500°C) and a high gas flow rate (around 1000 L/hr) have been shown to improve signal intensity.[3][5] |
Quantitative Data Summary
Table 1: Comparison of α-Tomatine Extraction Methods and Efficiencies
| Extraction Method | Matrix | Solvent(s) | Temperature | Time | Recovery Rate (%) | Reference |
| High-Throughput Extraction | Tomato | Acetonitrile/Water/Formic Acid | Ambient | 20 min | 100.8 ± 13.1 | [3][5] |
| Subcritical Water Extraction (SWE) | Green Tomatoes | Water | 190°C | 15 min | ~200 mg/100g tomato | [1][9][10] |
| Conventional Solvent Extraction | Green Tomatoes | 5% Acetic Acid | Ambient | - | Lower than SWE | [1] |
Table 2: Analytical Performance for α-Tomatine Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| UHPLC-MS/MS | - | 1.09 femtomoles on column | - | |
| LC-LTQ Orbitrap MS | 0.002 mg/kg | 0.005 mg/kg | 0.010 - 10 mg/kg | [7] |
| HPLC-PAD | ~125 ng | - | 0.125 - 12.5 µg |
Experimental Protocols
Protocol 1: High-Throughput Extraction for UHPLC-MS/MS Analysis
This protocol is adapted from a method designed for rapid and efficient extraction of steroidal glycoalkaloids from tomatoes.[3][5]
1. Sample Preparation: a. Homogenize fresh tomato tissue using a blender or mortar and pestle. b. Weigh approximately 100 mg of the homogenized tissue into a 2 mL microcentrifuge tube.
2. Extraction: a. Add 1 mL of extraction solvent (80:20:0.1 acetonitrile:water:formic acid) to the tube. b. Add internal standards if necessary. c. Vortex vigorously for 1 minute. d. Sonicate for 10 minutes in a water bath. e. Centrifuge at 14,000 x g for 5 minutes.
3. Sample Analysis: a. Transfer the supernatant to an autosampler vial. b. Inject the sample into the UHPLC-MS/MS system for analysis.
Protocol 2: Subcritical Water Extraction (SWE)
This protocol is based on a green extraction method for obtaining high yields of α-tomatine from green tomatoes.[1][9][11]
1. Sample Preparation: a. Use whole or sliced green tomatoes (fresh or frozen).
2. Extraction: a. Place the tomato sample in a high-pressure batch reactor. b. Add water at a specified solvent-to-solid ratio (e.g., 10:1). c. Heat the reactor to 190°C. d. Maintain the temperature for a residence time of 15 minutes. e. After extraction, cool the reactor and collect the aqueous extract.
3. Post-Extraction Processing: a. The extract can be filtered to remove solid particles. b. The extract can be lyophilized to obtain a dry powder for storage or further purification.
Visualizations
References
- 1. novaresearch.unl.pt [novaresearch.unl.pt]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 9. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 10. [PDF] Production of an extract rich in alpha-tomatine from green tomatoes by subcritical water | Semantic Scholar [semanticscholar.org]
- 11. Production of an extract rich in this compound from green tomatoes by subcritical water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Degradation of Alpha-Tomatine by Fungal Pathogens
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic degradation of the tomato glycoalkaloid, alpha-tomatine, by fungal pathogens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation by fungi significant?
This compound is a steroidal glycoalkaloid found in tomato plants that acts as a pre-formed chemical barrier against a wide range of fungal pathogens.[1][2][3][4][5] Its fungitoxic activity is primarily attributed to its ability to complex with 3β-hydroxy sterols in fungal membranes, leading to pore formation and loss of membrane integrity.[1][2][3][4] However, many successful tomato pathogens have evolved mechanisms to detoxify α-tomatine, a crucial step for pathogenesis.[1][2][3][4][6] Studying this degradation process provides insights into plant-pathogen interactions, fungal virulence factors, and potential targets for novel antifungal strategies.
Q2: Which fungal pathogens are known to degrade this compound?
Several fungal pathogens of tomato have been shown to degrade this compound, including:
-
Fusarium solani[17]
A strong correlation exists between the ability to degrade α-tomatine, tolerance to the compound, and pathogenicity on tomato.[1][2][18]
Q3: What are the primary enzymes responsible for this compound degradation?
The enzymes responsible for detoxifying this compound are collectively known as tomatinases .[3][4] These are typically extracellular glycosyl hydrolases that cleave the sugar side chain of the α-tomatine molecule.[3][9] Tomatinases from different fungal species can belong to different glycosyl hydrolase (GH) families (e.g., GH3, GH10, GH43) and exhibit distinct cleavage patterns.[7][16] For instance, the Tom1 enzyme from Fusarium oxysporum is a well-characterized tomatinase.[7][8]
Q4: What are the degradation products of this compound?
The degradation of this compound by fungal tomatinases results in less toxic compounds. Depending on the fungal species and its specific tomatinase(s), the degradation can proceed through different pathways, yielding products such as:
-
β₂-tomatine: Formed by the removal of the terminal β-1,2-linked D-glucose residue.[7][14]
-
β₁-tomatine: Results from the removal of the terminal D-xylose molecule.[13]
-
Tomatidine (B1681339): The aglycone of α-tomatine, formed by the removal of the entire tetrasaccharide side chain (lycotetraose).[5][17][19]
While these breakdown products are generally less fungitoxic to the pathogen, they can still inhibit the growth of some non-pathogenic fungi.[1][2][18] Interestingly, tomatidine and lycotetraose have been shown to suppress induced defense responses in tomato cells, suggesting a dual role for tomatinase in both detoxification and host defense suppression.[19]
Troubleshooting Guides
Issue 1: Incomplete or no degradation of this compound in in-vitro assays.
-
Possible Cause 1: Inactive Enzyme.
-
Troubleshooting:
-
Verify the optimal pH and temperature for the specific tomatinase. For example, F. oxysporum tomatinase has an optimal pH range of 5.5 to 7.0 and an optimal temperature of 45 to 50°C.[5]
-
Check for the presence of potential inhibitors in your reaction buffer. While tomatinases generally do not require cofactors, some ions like Co²⁺ and Mn²⁺ can have a slight stimulatory effect.[5]
-
Ensure proper protein folding and post-translational modifications if using a heterologous expression system. F. oxysporum tomatinase is N-glycosylated.[5]
-
-
-
Possible Cause 2: Substrate/Enzyme Concentration.
-
Troubleshooting:
-
Determine the kinetic parameters (Kₘ and Vₘₐₓ) of your enzyme to ensure you are using appropriate substrate concentrations. The Kₘ of F. oxysporum tomatinase for α-tomatine is 1.1 mM.[5]
-
Increase the concentration of the crude or purified enzyme in the reaction.
-
-
-
Possible Cause 3: Fungal Strain Variation.
-
Troubleshooting:
-
Be aware that different fungal species and even different isolates of the same species can have varying levels of tomatinase activity.[17]
-
Consider that some fungi may possess multiple tomatinase genes with different activities.[7][8] A knockout of a single gene may not abolish all tomatinase activity.[7][8]
-
-
Issue 2: Unexpected degradation products observed in HPLC or LC-MS analysis.
-
Possible Cause 1: Multiple Tomatinase Activities.
-
Possible Cause 2: Further metabolism of degradation products.
Issue 3: Tomatinase gene expression is not induced by this compound.
-
Possible Cause 1: Culture Conditions.
-
Troubleshooting:
-
Tomatinase expression in some fungi, like Fusarium oxysporum, is repressed by glucose.[3][9] Ensure that your culture medium does not contain high levels of glucose or other repressive carbon sources.
-
The induction of tomatinase by α-tomatine has been observed in several fungal species, including Septoria lycopersici.[10] Verify the concentration of α-tomatine used for induction. For F. oxysporum, maximal activity was observed with 20 µg/ml α-tomatine after 48 hours of incubation.[5]
-
-
-
Possible Cause 2: Gene Regulation.
-
Troubleshooting:
-
Investigate the promoter region of the tomatinase gene for potential regulatory elements, such as CREA binding sites for carbon catabolite repression.[9]
-
-
Data Presentation
Table 1: Properties of Fungal Tomatinases
| Fungal Species | Enzyme | Molecular Weight (kDa) | Optimal pH | Optimal Temp. (°C) | Kₘ for α-tomatine | Reference(s) |
| Fusarium oxysporum f. sp. lycopersici | Tomatinase | 50 (monomer) | 5.5 - 7.0 | 45 - 50 | 1.1 mM | [5] |
| Fusarium solani | Tomatinase | ~32 (monomer) | Not reported | Not reported | Not reported | [17] |
| Septoria lycopersici | β₂-tomatinase | 110 | Not reported | Not reported | 62 µM | [10] |
Table 2: Fungal Sensitivity and Degradation Ability to this compound
| Fungal Species | Pathogenicity to Tomato | Sensitivity to α-tomatine (ED₅₀ > 300 µM) | α-Tomatine Degradation | Reference(s) |
| Fusarium oxysporum f. sp. lycopersici | Pathogen | Tolerant | Yes | [1][2] |
| Septoria lycopersici | Pathogen | Tolerant | Yes | [1][2] |
| Botrytis cinerea | Pathogen | Tolerant | Yes | [1][2] |
| Verticillium dahliae | Pathogen | Tolerant | Yes | [1][2] |
| Stemphylium solani | Pathogen | Tolerant | Not reported | [1][2] |
| Phytophthora infestans | Pathogen | Tolerant | No | [1][2] |
| Various Saprophytes | Non-pathogen | Sensitive | No | [1][2] |
Experimental Protocols
1. Tomatinase Activity Assay
This protocol is adapted from the characterization of Fusarium oxysporum tomatinase.
-
Principle: The enzymatic activity is determined by measuring the amount of α-tomatine remaining after incubation with the enzyme.
-
Materials:
-
Purified or crude enzyme preparation
-
This compound solution (e.g., in ethanol)
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
HPLC system with a C18 column
-
Acetonitrile
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme solution and α-tomatine in the reaction buffer. A typical final concentration of α-tomatine is 1 mM.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding a solvent like methanol or by heat inactivation.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining α-tomatine and the degradation products.
-
A control reaction without the enzyme should be run in parallel.
-
-
Quantification: The amount of degraded α-tomatine is calculated by subtracting the amount of α-tomatine in the enzyme-treated sample from the amount in the control sample. One unit of tomatinase activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of α-tomatine per minute under the specified conditions.
2. Thin-Layer Chromatography (TLC) for Detection of Degradation Products
-
Principle: TLC is a simple and rapid method to qualitatively assess the degradation of α-tomatine and identify the major degradation products.
-
Materials:
-
Silica gel TLC plates
-
Developing solvent (e.g., chloroform-methanol-water, 65:25:4, v/v/v)
-
Anisaldehyde-sulfuric acid spray reagent
-
Standards for α-tomatine, tomatidine, and other potential degradation products.
-
-
Procedure:
-
Spot the reaction mixtures (from the activity assay) and standards onto the TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
Air-dry the plate.
-
Spray the plate with the anisaldehyde-sulfuric acid reagent.
-
Heat the plate at 110°C for 5-10 minutes to visualize the spots.
-
Compare the Rƒ values of the spots in the sample lanes with those of the standards to identify the degradation products.
-
Mandatory Visualization
Caption: Fungal degradation pathways of this compound.
Caption: Workflow for tomatinase activity analysis.
References
- 1. Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of tomatinase from Fusarium oxysporum f. sp. lycopersici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Host range of a plant pathogenic fungus determined by a saponin detoxifying enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tomatinase from Fusarium oxysporum f. sp. lycopersici is required for full virulence on tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Purification and characterization of beta 2-tomatinase, an enzyme involved in the degradation of this compound and isolation of the gene encoding beta 2-tomatinase from Septoria lycopersici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Detoxification of α-tomatine by Fusarium solani | Mycological Research | Cambridge Core [cambridge.org]
- 18. Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin this compound. | Semantic Scholar [semanticscholar.org]
- 19. Tomatidine and lycotetraose, hydrolysis products of this compound by Fusarium oxysporum tomatinase, suppress induced defense responses in tomato cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of α-Tomatine and its Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of α-tomatine and its degradation products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions for α-tomatine in positive ion mode mass spectrometry?
In positive ion mode electrospray ionization (ESI), α-tomatine (molecular weight 1034.2 g/mol ) typically forms a protonated molecule, [M+H]⁺, at an m/z of approximately 1034.7.[1][2][3] It is also common to observe a mixed adduct ion, [M+H+Na]²⁺, at an m/z of around 528.9.[1][2][3]
Q2: What are the major degradation products of α-tomatine and their molecular weights?
α-Tomatine can be degraded into several products, primarily through the enzymatic removal of its sugar moiety. The main aglycone product is tomatidine (B1681339) (C₂₇H₄₅NO₂, molecular weight: 415.7 g/mol ).[4] Other intermediate degradation products include β₂-tomatine and tomatidine.[5] During fruit ripening, α-tomatine is metabolized into the non-toxic Esculeoside A.[6] Some fungi can also degrade α-tomatine to tomatidine.[5][7]
Q3: How can I differentiate α-tomatine from its isomer, dehydrotomatine (B3028086), using mass spectrometry?
Dehydrotomatine has a molecular weight that is 2 Da less than α-tomatine.[8][9] Therefore, in mass spectrometry, the protonated molecule [M+H]⁺ for dehydrotomatine will appear at an m/z of approximately 1032.6, while α-tomatine will be at m/z 1034.7.[1][2][3] Tandem mass spectrometry (MS/MS) can further confirm their identities, as they will exhibit similar fragmentation patterns due to their shared tetrasaccharide side chain, but the precursor ion masses will differ.[8]
Q4: What are the characteristic fragmentation patterns of α-tomatine in tandem mass spectrometry (MS/MS)?
The most prominent fragmentation of α-tomatine in MS/MS involves the cleavage of the interglycosidic bonds of its lycotetraose sugar chain.[1][2][3] This results in the loss of sugar units. A key fragment ion observed is the protonated aglycone, tomatidine [Tomatidine+H]⁺, at m/z 416.5.[3] Another significant fragment is [Tomatidine+Gal+H]⁺ at m/z 578.6, corresponding to the tomatidine aglycone with one galactose unit attached.[3]
Troubleshooting Guide
Issue 1: Poor or no signal for the α-tomatine molecular ion.
-
Possible Cause 1: Inappropriate ESI source polarity.
-
Solution: Ensure the mass spectrometer is operating in positive ion mode. α-tomatine contains a secondary amine that is readily protonated.[3]
-
-
Possible Cause 2: Suboptimal extraction from the sample matrix.
-
Solution: Review your extraction protocol. α-tomatine is a large glycoalkaloid and may require specific solvent systems (e.g., methanol (B129727)/water with a small amount of acid like formic acid) for efficient extraction.[10]
-
-
Possible Cause 3: Degradation of α-tomatine.
-
Solution: α-tomatine can degrade during sample preparation or storage.[11] Ensure samples are processed promptly and stored at low temperatures. Analyze for the presence of degradation products like tomatidine (m/z 416.5) to confirm if degradation has occurred.
-
Issue 2: Co-elution of isomers, making quantification difficult.
-
Possible Cause: Insufficient chromatographic separation.
-
Solution: Optimize your liquid chromatography (LC) method. This may involve using a different column chemistry (e.g., C18), adjusting the mobile phase composition (e.g., acetonitrile/water with ammonium (B1175870) acetate), or modifying the gradient elution profile.[8] Isomers of α-tomatine and dehydrotomatine have been successfully separated using reversed-phase HPLC.[8]
-
Issue 3: Unexpected peaks in the mass spectrum.
-
Possible Cause 1: Presence of adduct ions.
-
Solution: Besides the common protonated and sodium adducts, other adducts (e.g., potassium, [M+K]⁺) can form depending on the sample matrix and mobile phase. Calculate the expected m/z values for potential adducts to confirm their identity.
-
-
Possible Cause 2: In-source fragmentation.
-
Solution: High source temperatures or voltages can cause α-tomatine to fragment within the ion source. This will lead to the appearance of fragment ions (e.g., m/z 416.5, 578.6) in the full scan mass spectrum. Reduce the source temperature and cone voltage to minimize in-source fragmentation.
-
-
Possible Cause 3: Presence of related glycoalkaloids.
-
Solution: Tomato extracts contain other related glycoalkaloids besides α-tomatine.[1] Consult the literature for known glycoalkaloids in your specific sample type and perform MS/MS analysis to identify these unknown peaks based on their fragmentation patterns. A newly identified isomer, filotomatine, has the same molecular weight as α-tomatine but a different aglycone.[1][2]
-
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for α-tomatine and its related compounds observed in positive ion mode mass spectrometry.
| Compound | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+H+Na]²⁺ (m/z) | Key Fragment Ions (m/z) |
| α-Tomatine | 1034.2 | 1034.7 | 528.9 | 578.6 ([Tomatidine+Gal+H]⁺), 416.5 ([Tomatidine+H]⁺) |
| Dehydrotomatine | 1032.2 | 1032.6 | 527.9 | Similar to α-tomatine |
| Tomatidine | 415.7 | 416.5 | - | 398.6 ([Tomatidine+H-H₂O]⁺), 273, 255 |
Data compiled from multiple sources.[1][2][3][8][12]
Experimental Protocols
Protocol 1: Extraction of α-Tomatine from Tomato Fruit
-
Homogenization: Homogenize fresh tomato fruit tissue in a suitable solvent, such as 80% methanol in water.
-
Extraction: Perform solid-liquid extraction by sonicating or shaking the homogenate for a defined period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the glycoalkaloids with methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of α-Tomatine
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-3).[8]
-
Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium acetate.[2][8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.8 mL/min.[8]
-
Injection Volume: 10 - 20 µL.[8]
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the target precursor ions (e.g., m/z 1034.7 for α-tomatine).
-
Collision Energy: Optimize the collision energy to achieve characteristic fragmentation for structural confirmation. A relative collision energy of around 30% is a good starting point.[12]
-
Visualizations
References
- 1. Analysis of tomato glycoalkaloids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unibas.it [iris.unibas.it]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin alpha-Tomatine [pubmed.ncbi.nlm.nih.gov]
- 6. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Tomatine degradation to tomatidine by food-related Aspergillus species belonging to the section Nigri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Alpha-Tomatine for Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low aqueous solubility of alpha-tomatine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing a precipitate in my cell culture media after adding this compound. What are the common causes?
A1: Precipitation of this compound in cell culture media is a common issue stemming from its low solubility in aqueous solutions at physiological pH.[1] Several factors can contribute to this:
-
Solubility Limit Exceeded: The final concentration of this compound in your media may be above its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.[2]
-
pH of the Media: this compound's solubility is pH-dependent, with greater solubility at acidic pH.[3] Standard cell culture media is typically buffered to a physiological pH (around 7.4), where this compound is less soluble.
-
Interaction with Media Components: Components in the media, such as proteins and salts in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[2]
-
Temperature: Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can affect the solubility of this compound.[4][5]
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent to prepare a stock solution of this compound for in vitro assays.[6] Methanol is also an effective solvent for creating stock solutions.[7] For final working solutions in aqueous media, it is crucial to ensure the final DMSO concentration is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[8]
Q3: How can I increase the solubility of this compound in my experimental setup?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
Use of Co-solvents: For in vivo or specific in vitro applications, co-solvents can be used. A common formulation includes DMSO, PEG300, and Tween-80 in a saline solution.[9]
-
pH Adjustment: If your experimental design allows, slightly acidifying the vehicle might improve solubility. However, this is often not feasible for cell-based assays where maintaining physiological pH is critical.
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound in the initial solvent.[9]
-
Proper Dilution Technique: Add the this compound stock solution to your media drop-wise while gently vortexing or swirling to ensure rapid and even distribution, minimizing localized high concentrations that can lead to precipitation.[8]
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to media. | Solvent Shock / High Stock Concentration: Adding a concentrated stock too quickly.[2][8] | 1. Use a lower concentration stock solution.2. Pre-warm the media to 37°C before adding the stock solution.3. Add the stock solution drop-wise to the media while gently swirling.[8] |
| Precipitate forms over time in the incubator. | Exceeded Solubility Limit at 37°C: The compound is less soluble at 37°C than at room temperature.[4][5] | 1. Perform a solubility test to determine the maximum soluble concentration in your specific media at 37°C.2. Use a lower final concentration of this compound.3. Prepare fresh working solutions immediately before use. |
| Interaction with Media Components: Salts, proteins, or other components in the media are causing precipitation.[2] | 1. Test for precipitation in serum-free versus serum-containing media.2. If serum is the issue, consider reducing the serum percentage or using a serum-free formulation if your cell line permits. | |
| Inconsistent precipitation between experiments. | Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution.[4][5] | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.2. Store stock solutions at -20°C or -80°C as recommended. |
| Media Batch Variation: Differences in media composition between batches. | 1. Record the lot number of your media and serum for each experiment to track inconsistencies.2. Test a new batch of media or serum if you suspect it is the cause. |
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents and conditions.
| Solvent/Condition | Solubility | Reference |
| Water (pH 5) | ~6 mM | [1] |
| Water (pH 6) | ~1 mM | [1] |
| Water (pH 7) | ~0.04 mM | [1] |
| Water (pH 8) | ~0.03 mM | [1] |
| DMSO | ~2 mg/mL (~1.93 mM) | [6] |
| Methanol | Effective for stock solutions | [7][10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 2.42 mM) | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 2.01 mM) | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 2.01 mM) | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 1034.2 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 10.34 mg of this compound powder and place it in a sterile tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Important: Ensure the final concentration of DMSO in the media is below 0.5% (ideally ≤0.1%) to avoid solvent toxicity.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution drop-wise. This gradual addition helps prevent precipitation.
-
Continue to mix the solution gently for a few seconds to ensure it is homogenous.
-
Use the freshly prepared working solution immediately for your cell culture experiments. Do not store diluted working solutions.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizations
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in apoptosis and inflammation.
Caption: this compound induces apoptosis via both intrinsic and extrinsic pathways.[11][12]
Caption: this compound inhibits the PI3K/Akt and NF-κB signaling pathways.[13][14][15]
Experimental Workflow
Caption: General workflow for preparing and using this compound in cell-based assays.
References
- 1. This compound Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tomatine | C50H83NO21 | CID 28523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Buy Tomatidine | 77-59-8 | >98% [smolecule.com]
- 11. This compound Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.um.edu.my [eprints.um.edu.my]
- 13. journals.plos.org [journals.plos.org]
- 14. This compound inactivates PI3K/Akt and ERK signaling pathways in human lung adenocarcinoma A549 cells: effect on metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Alpha-Tomatine by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of alpha-tomatine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the primary causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are co-eluting endogenous compounds from the sample matrix that compete with this compound for ionization.[1] For biological samples, phospholipids (B1166683) are a major contributor to ion suppression.[4] The complexity of the sample matrix, such as in plasma or tissue homogenates, directly correlates with the severity of matrix effects.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The most common method to quantify matrix effects is the post-extraction spike method.[5][6] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Pure Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A4: As of the latest search, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found in supplier catalogs. However, the use of a structurally similar compound as an internal standard is a common practice. For instance, tomatine, which is structurally very similar to this compound, has been successfully used as an internal standard in the LC-MS analysis of other glycoalkaloids.[7] Using a SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the basic nitrogen atom in this compound and active sites on the stationary phase.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase.[9] This will protonate the this compound molecule, reducing its interaction with the stationary phase and improving peak shape.
-
Column Selection: Utilize a high-purity silica-based column with end-capping to minimize the number of available silanol (B1196071) groups for secondary interactions.
-
Problem 2: Low Signal Intensity or High Ion Suppression
-
Possible Cause: Significant co-elution of matrix components, particularly phospholipids from biological samples.
-
Solution:
-
Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure. While protein precipitation is a quick method, it is often insufficient for removing phospholipids. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components.[1][4]
-
Chromatographic Separation: Adjust the gradient elution profile to achieve better separation between this compound and the region where most matrix components elute (often the early part of the chromatogram).
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[8]
-
Problem 3: Inconsistent or Irreproducible Results
-
Possible Cause: Variable matrix effects between different samples or carryover from previous injections.
-
Solution:
-
Internal Standard: Use a suitable internal standard, such as tomatine, to compensate for variations in matrix effects and sample processing.[7]
-
Thorough Needle Wash: Implement a robust needle wash protocol between injections to prevent carryover. A wash solution containing a high percentage of organic solvent is typically effective.
-
Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same matrix as the unknown samples to ensure that they are affected by the matrix in a similar way.[1]
-
Experimental Protocols
High-Throughput Extraction of this compound from Tomato-Based Products
This method has been shown to achieve high recovery for this compound.[9]
-
Homogenization: Homogenize the tomato sample.
-
Extraction Solvent Preparation: Prepare an extraction solvent of 80:20 acetonitrile/water with 0.1% formic acid.
-
Extraction: Add the extraction solvent to the homogenized sample in a 2 mL polypropylene (B1209903) tube containing two 5 mm steel balls.
-
Shaking: Secure the tubes in a bead beater and shake at a moderate speed for 5 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Recommended LC-MS Parameters
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a low percentage of organic phase and gradually increasing is typically employed to separate this compound from other matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+) is suitable for the analysis of this compound due to the presence of a basic nitrogen atom.[10]
-
MS/MS Transitions: The specific precursor and product ion transitions for this compound should be optimized for the instrument being used. A common precursor ion for this compound is [M+H]+ at m/z 1034.7.[10]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Key Advantages | Potential Disadvantages |
| High-Throughput Extraction (Acetonitrile/Water with Formic Acid)[9] | This compound | Tomato | 100.8 | 13.1 | Fast, high recovery | May not be sufficient for complex biological matrices |
| Protein Precipitation | General | Biological Fluids | Variable | Variable | Simple, fast | Inefficient removal of phospholipids, leading to significant matrix effects |
| Liquid-Liquid Extraction (LLE) | General | Biological Fluids | Good | Good | Effective removal of lipids | Can be labor-intensive, may require optimization of solvent systems |
| Solid-Phase Extraction (SPE) | General | Biological Fluids | Very Good | Good | High selectivity, effective removal of interferences | More time-consuming and costly than precipitation |
Note: Quantitative data for LLE and SPE specific to this compound were not available in the searched literature. The information provided is based on general principles of these techniques.
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Troubleshooting decision tree for this compound LC-MS analysis.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for α-Tomatine Isomers
Welcome to the technical support center for the purification of α-tomatine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these closely related steroidal glycoalkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of α-tomatine I should be aware of during purification?
A1: Research has shown that samples of what is traditionally referred to as "tomatine" are often a mixture of at least four compounds: α-tomatine, dehydrotomatine (B3028086), and a newly discovered isomer for each of these glycoalkaloids.[1][2] These isomers have identical molecular weights and tetrasaccharide side chains to their parent compounds, suggesting they are stereoisomers, likely differing in the stereochemistry of the carbohydrate groups.[1][3] In typical extracts from green tomatoes or commercial preparations, the approximate ratio of α-tomatine, dehydrotomatine, the α-tomatine isomer, and the dehydrotomatine isomer is 81:15:4:1, respectively.[1][2][3]
Q2: Why is it so challenging to separate α-tomatine isomers?
A2: The separation is difficult due to the high structural similarity of the isomers. Since they often have the same mass and fragmentation patterns in mass spectrometry, their separation relies entirely on chromatographic techniques that can differentiate between subtle differences in their three-dimensional structure and polarity.[1][2][3] The challenge is typical for the separation of steroid isomers, which often requires highly selective chromatographic phases and finely tuned mobile phase conditions to achieve baseline resolution.
Q3: What is the general stability of α-tomatine under common experimental conditions?
A3: α-Tomatine is stable under acidic conditions, even at 37°C.[4] However, its solubility is pH-dependent, being more soluble in acidic environments due to the protonation of the nitrogen atom in the tomatidine (B1681339) ring.[4] Degradation can occur, especially during ripening in the tomato fruit where enzymatic activity breaks it down.[5] For laboratory purposes, maintaining a slightly acidic pH and avoiding prolonged exposure to harsh conditions is advisable to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC-based purification of α-tomatine isomers.
Problem 1: Poor Resolution Between α-Tomatine and its Isomer Peak
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Question: My chromatogram shows broad, overlapping peaks for α-tomatine and its isomer. How can I improve the resolution?
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Answer: Poor resolution is a common issue when separating structurally similar compounds. Here is a step-by-step approach to troubleshoot this problem:
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Optimize the Mobile Phase:
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Adjust Organic Modifier Concentration: The ratio of acetonitrile (B52724) to the aqueous buffer is critical. If the peaks are eluting too quickly and are poorly resolved, try decreasing the percentage of acetonitrile in the mobile phase. A shallower gradient can also improve the separation of closely eluting compounds.
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Modify the Aqueous Buffer: The type and concentration of the buffer can influence selectivity. Ammonium (B1175870) acetate (B1210297) is commonly used.[1][3] Experimenting with the buffer concentration (e.g., 20 mM) or pH may improve resolution. For basic compounds like glycoalkaloids, a slightly acidic mobile phase can improve peak shape by suppressing the interaction with residual silanol (B1196071) groups on the column.
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Consider Alternative Organic Modifiers: While acetonitrile is common, methanol (B129727) can sometimes offer different selectivity for steroid isomers due to its ability to engage in different intermolecular interactions.
-
-
Evaluate the Stationary Phase:
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Column Chemistry: Not all C18 columns are the same. For steroid isomers, columns with high carbon load and end-capping are often preferred to minimize peak tailing. Biphenyl phases can also offer alternative selectivity for aromatic and moderately polar analytes like steroids.
-
Particle Size: Columns with smaller particle sizes (e.g., 3 µm vs. 5 µm) provide higher efficiency and can lead to better resolution, though they may generate higher backpressure.[1]
-
-
Adjust Physical Parameters:
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Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, at the cost of longer run times.
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Temperature: Decreasing the column temperature can sometimes increase retention and improve separation for some compounds. However, for other steroidal glycoalkaloids, higher temperatures have been shown to yield sharper peaks. This parameter should be optimized for your specific separation.
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-
Problem 2: Peak Tailing of the Isomer Peaks
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Question: The peaks for the α-tomatine isomers are tailing significantly. What could be the cause and how can I fix it?
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Answer: Peak tailing for basic compounds like α-tomatine is often due to secondary interactions with the stationary phase.
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Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of the tomatidine moiety, leading to peak tailing.
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Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., around 3-4) can protonate the silanol groups, reducing their ability to interact with the protonated analyte.
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Solution 2: Use a Highly End-capped Column: Modern, well-end-capped columns have fewer free silanol groups, which minimizes these secondary interactions.
-
Solution 3: Mobile Phase Additives: The use of a buffer, such as ammonium acetate, helps to maintain a constant pH and can mask the residual silanol groups.[1][3]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
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Solution: Try diluting your sample or reducing the injection volume.
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-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.
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Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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-
Problem 3: Inconsistent Retention Times
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Question: The retention times for my α-tomatine isomers are shifting between runs. How can I improve reproducibility?
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Answer: Drifting retention times can compromise the reliability of your results.
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Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time shifts.
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Solution: Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time than for other applications.
-
-
Mobile Phase Instability:
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Solution: Prepare fresh mobile phase daily. Organic solvents can evaporate over time, changing the composition of the mobile phase. Ensure the mobile phase components are well-mixed.
-
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
-
Pump Performance:
-
Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.
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-
Data Presentation
Table 1: HPLC Separation Conditions for α-Tomatine Isomers
| Parameter | Method 1 | Method 2 |
| Column | Inertsil ODS-3V (5 µm, 4.6 x 250 mm)[1] | Inertsil ODS-3 (3 µm, 2.1 x 250 mm)[1] |
| Mobile Phase | Acetonitrile / 20 mM Ammonium Acetate (35:65, v/v)[1] | Acetonitrile / 20 mM Ammonium Acetate (35:65, v/v)[1] |
| Flow Rate | 0.8 mL/min[1] | 0.25 mL/min[1] |
| Temperature | 20 °C[1] | 20 °C[1] |
| Detection | UV at 208 nm[1] | UV at 208 nm[1] |
| Injection Volume | 20 µL[1] | 10 µL[1] |
Table 2: Typical Retention Times and Relative Abundance of Tomatine (B1682986) Compounds
| Peak Number | Compound Identity | Retention Time (min) (5 µm column)[6] | Relative Peak Area (%)[1] |
| 1 | Dehydrotomatine Isomer | ~7.52 | ~1 |
| 2 | α-Tomatine Isomer | ~8.61 | ~4 |
| 3 | Dehydrotomatine | ~16.37 | ~15 |
| 4 | α-Tomatine | ~20.02 | ~81 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Separation of α-Tomatine Isomers
This protocol is based on the method described by Kozukue et al. (2023).[1]
-
Instrumentation:
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HPLC system with a pump, UV detector, and autosampler.
-
Column: Inertsil ODS-3V (5 µm, 4.6 x 250 mm) or Inertsil ODS-3 (3 µm, 2.1 x 250 mm).
-
-
Reagents:
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Acetonitrile (HPLC grade).
-
Ammonium acetate (ACS grade).
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Ultrapure water.
-
-
Mobile Phase Preparation:
-
Prepare a 20 mM ammonium acetate solution in ultrapure water.
-
The mobile phase consists of a 35:65 (v/v) mixture of acetonitrile and 20 mM ammonium acetate.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.8 mL/min for the 5 µm column or 0.25 mL/min for the 3 µm column.
-
Maintain the column temperature at 20 °C.
-
Set the UV detector to a wavelength of 208 nm.
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-
Sample Preparation:
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Dissolve the crude tomatine extract or commercial tomatine sample in the mobile phase.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Data Acquisition:
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Inject 20 µL of the sample for the 5 µm column or 10 µL for the 3 µm column.
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Acquire the chromatogram for a sufficient duration to allow for the elution of all four major components.
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Visualizations
Caption: Workflow for the HPLC analysis of α-tomatine isomers.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
addressing the potential toxicity of alpha-tomatine in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential toxicity of alpha-tomatine in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound towards normal, non-cancerous cell lines?
A1: this compound has demonstrated cytotoxic effects on various human cancer cell lines, often at low micromolar concentrations.[1][2] While it is generally considered less toxic to normal cells, some studies have reported cytotoxicity. For instance, the IC50 value for this compound in the normal fibroblast cell line N-FB was found to be 9.58 ± 0.6 μM after 24 hours of treatment, which is about 10-fold higher than in metastatic melanoma cell lines.[2] Another study reported that high-tomatine green tomato extracts inhibited the growth of normal human liver cells (Chang).[3] However, other research has indicated that this compound has a relatively weak cytotoxic effect on normal cells such as human umbilical vein endothelial cells (HUVEC), normal human bronchial epithelium (BEAS), and normal human monocytes (U937).[4]
Q2: What is the primary mechanism of this compound's cytotoxicity?
A2: The cytotoxic action of this compound is multifaceted. A primary mechanism involves its interaction with cholesterol in the cell membrane, leading to membrane disruption, pore formation, and subsequent cell lysis.[5][6] This interaction can lead to a loss of ATP and ultimately cell death.[1] Additionally, this compound has been shown to induce apoptosis in some cell lines, characterized by nuclear condensation and changes in membrane permeability.[2][7] However, the induction of apoptosis is not universal. In some cancer cell lines, like MCF-7, this compound did not induce apoptosis or DNA damage.[1] The cell death mechanism can also be caspase-independent, involving the release of apoptosis-inducing factor (AIF) from the mitochondria.[8][9]
Q3: How does this compound's interaction with cholesterol in the culture medium affect experimental results?
A3: this compound can bind to cholesterol present in the fetal bovine serum (FBS) of the cell culture medium.[1] This binding can lead to a significant decrease in the effective concentration of this compound available to the cells over time.[1] This phenomenon was observed in a study on MCF-7 cells, where an initial cytotoxic effect was followed by cell recovery, which was attributed to the depletion of this compound from the medium due to its binding with cholesterol.[1] This is a critical factor to consider when designing and interpreting cytotoxicity assays.
Q4: What signaling pathways are known to be modulated by this compound?
A4: this compound has been reported to modulate several signaling pathways involved in cell survival and apoptosis. It has been shown to inactivate the FAK/PI3K/Akt signaling pathway and reduce the binding activity of NF-κB in human non-small cell lung cancer cells.[2] In some leukemia cell lines, its activity is associated with the activation of Bak and Mcl-1 short form (Mcl-1s) proteins and the downregulation of survivin expression.[9] Furthermore, in neuronal cells, the toxicity of this compound involves the PERK/eIF2α branch of the unfolded protein response.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent cytotoxicity results between experiments. | Fluctuation in the effective concentration of this compound due to binding with cholesterol in the serum. | 1. Consider using serum-free or low-serum media for the duration of the treatment. 2. If serum is necessary, use a consistent batch and concentration of FBS across all experiments. 3. Measure the concentration of this compound in the medium at different time points to assess its stability.[1] |
| Observed cell recovery after initial toxicity. | Depletion of this compound from the culture medium over time.[1] | 1. Replenish the medium with fresh this compound at regular intervals (e.g., every 24 hours). 2. Use a higher initial concentration of this compound, if appropriate for the experimental goals. |
| No apoptotic features (e.g., caspase activation, DNA fragmentation) are observed despite cell death. | This compound may be inducing a non-apoptotic cell death pathway, such as necrosis or caspase-independent apoptosis.[1][8][9] | 1. Assess for markers of necrosis, such as LDH release. 2. Investigate caspase-independent pathways by examining the localization of AIF.[9] 3. Analyze for late-stage apoptosis/necrosis using Annexin V and Propidium Iodide double staining.[8] |
| Differential sensitivity to this compound in various normal cell lines. | The cholesterol content of the cell membrane can vary between cell types, influencing their susceptibility to this compound. | 1. Characterize the membrane cholesterol content of the cell lines being used. 2. Consider the origin and function of the normal cells, as this may influence their membrane composition. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various normal and cancer cell lines.
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Normal Cells | ||||
| N-FB | Normal Fibroblast | 24 | 9.58 ± 0.6 | [2] |
| Chang | Normal Human Liver | 48 | >10 | [11] |
| HeI299 | Normal Human Lung | 48 | >10 | [11] |
| Cancer Cells | ||||
| HBL | Metastatic Melanoma | 24 | 0.53 ± 0.04 | [2] |
| hmel-1 | Metastatic Melanoma | 24 | 0.72 ± 0.06 | [2] |
| M3 | Metastatic Melanoma | 24 | 1.03 ± 0.04 | [2] |
| HL60 | Human Promyelocytic Leukemia | 24 | 1.92 | [4][12] |
| K562 | Human Chronic Myeloid Leukemia | 24 | 1.51 | [4][12] |
| CT-26 | Mouse Colon Cancer | 24 | ~3.5 | [8] |
| PC-3 | Human Prostate Cancer | 48 | <10 | [11] |
| MDA-MB-231 | Human Breast Cancer | 48 | <10 | [11] |
| KATO III | Human Gastric Cancer | 48 | <10 | [11] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
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96-well culture plates
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This compound stock solution
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Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.[2]
-
Replace the culture medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 10 µM). Include untreated and vehicle controls.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for differentiating between viable, apoptotic, and necrotic cells.
Materials:
-
6-well culture plates
-
This compound stock solution
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V(-) and PI(-), early apoptotic cells are Annexin V(+) and PI(-), and late apoptotic/necrotic cells are Annexin V(+) and PI(+).
Visualizations
References
- 1. The cytotoxic effect of α-tomatine in MCF-7 human adenocarcinoma breast cancer cells depends on its interaction with cholesterol in incubation media and does not involve apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of the steroidal alkaloids tomatine and tomatidine is RIP1 kinase- and caspase-independent and involves the eIF2α branch of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
how to prevent alpha-tomatine precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing alpha-tomatine precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the culture medium?
A1: this compound precipitation in culture media can be attributed to several factors:
-
pH-Dependent Solubility: this compound is a basic compound with solubility that is highly dependent on the pH of the solution. It is more soluble in acidic conditions and significantly less soluble at neutral to alkaline pH, which is typical for most cell culture media (pH 7.2-7.4).[1][2][3]
-
Interaction with Cholesterol: this compound is known to form an insoluble complex with cholesterol.[3][4][5] Since many culture media are supplemented with fetal bovine serum (FBS) or other sera containing cholesterol, this is a common cause of precipitation.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium can lead to precipitation.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not properly prepared or has precipitated during storage, it will not properly dissolve when diluted into the culture medium.
Q2: What is the optimal solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent for preparing this compound stock solutions at concentrations of approximately 2 mg/mL.[6] Methanol is also a suitable solvent for creating stock solutions.[3][7]
Q3: At what pH is this compound most soluble?
A3: this compound's solubility increases in acidic conditions due to the protonation of the nitrogen atom in its structure.[1][2] Its fungitoxic activity is more effective at a higher pH (when it is unprotonated), but for solubility purposes, a more acidic environment is favorable.[3]
Troubleshooting Guide
Encountering precipitation can be detrimental to your experiments. This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting
-
Inspect the Stock Solution:
-
Question: Is your this compound stock solution clear and free of any visible precipitate?
-
Action: If you observe any crystals or cloudiness, your stock solution may have precipitated. Gently warm the solution and/or sonicate it to aid dissolution.[8] If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
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-
Evaluate the Culture Medium Composition:
-
Question: Are you using a culture medium supplemented with serum (e.g., FBS)?
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Action: If yes, the precipitation is likely due to the interaction between this compound and cholesterol in the serum.[4][5] Consider the following options:
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Use a lower concentration of serum if your experimental design allows.
-
Switch to a serum-free medium.
-
Test different lots of serum, as cholesterol levels can vary.
-
-
-
Review the Final Concentration:
-
Question: What is the final concentration of this compound in your culture medium?
-
Action: You may be exceeding the solubility limit of this compound at the pH of your culture medium. Try a lower final concentration.
-
-
Check the pH of the Medium:
-
Question: Has the pH of your culture medium shifted?
-
Action: While less common, significant shifts in media pH to more alkaline conditions can reduce this compound's solubility. Ensure your medium is properly buffered and within the expected pH range.
-
Data Presentation
Table 1: pH-Dependent Solubility of this compound in Water
| pH | Solubility (mM) |
| 5 | 6 |
| 6 | 1 |
| 7 | 0.04 |
| 8 | 0.03 |
Data sourced from Encyclopedia.pub[1]
This table clearly demonstrates the dramatic decrease in this compound solubility as the pH increases towards neutral and alkaline conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol provides a method for preparing a 2 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 2 mg/mL.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If dissolution is slow, gently warm the tube in a 37°C water bath and/or sonicate for short intervals.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Diluting this compound into Culture Medium
This protocol outlines the steps for adding the this compound stock solution to your culture medium to minimize the risk of precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed culture medium (with or without serum, as required by your experiment)
-
Sterile pipette tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogenous.
-
While gently swirling the pre-warmed culture medium, add the required volume of the this compound stock solution dropwise. This gradual addition helps to ensure rapid and even dispersal.
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Immediately after adding the stock solution, gently mix the medium by inverting the tube or bottle several times. Avoid vigorous shaking, which can cause foaming and protein denaturation.
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Visually inspect the medium for any signs of precipitation. If the medium remains clear, it is ready for use in your experiment.
Signaling Pathways and Logical Relationships
Diagram: Factors Leading to this compound Precipitation
Caption: Key factors contributing to this compound precipitation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound | Benchchem [benchchem.com]
- 3. Tomatine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Alpha-Tomatine Shows Promise in Preclinical Cancer Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – The naturally occurring glycoalkaloid alpha-tomatine, found in tomatoes, is demonstrating significant anticancer effects in various xenograft models, positioning it as a compound of interest for further oncological research. In a series of preclinical studies, this compound has been shown to inhibit tumor growth and induce cancer cell death across multiple cancer types, including prostate, leukemia, lung, breast, and liver cancers. This report provides a comparative guide for researchers, scientists, and drug development professionals on the efficacy of this compound, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Xenograft Models
This compound has been evaluated in several studies against both vehicle controls and standard-of-care chemotherapeutic agents. The following tables summarize the quantitative data on its tumor growth inhibition capabilities.
Table 1: this compound vs. Standard Chemotherapy in Prostate Cancer Xenograft Models
| Compound | Cell Line | Mouse Model | Dosage & Administration | Tumor Growth Inhibition | Reference |
| This compound | PC-3 | Male Nude Mice | 10 mg/kg, thrice weekly | Comparable to Docetaxel | [1] |
| Docetaxel | PC-3 | Male Nude Mice | 10 mg/kg, thrice weekly | Significant tumor growth retardation | [1] |
| Docetaxel | DU145 | Nude Mice | 5 mg/kg & 10 mg/kg, s.c., once/week | Significant inhibitory activities | [2] |
Table 2: Anticancer Effects of this compound in Various Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosage & Administration | Key Findings | Reference |
| Leukemia | HL-60 | SCID Mice | 5 mg/kg, IP, thrice weekly for 3 weeks | Significantly inhibited tumor growth. | [3] |
| Breast Cancer | 4T1 | BALB/c Mice | (Not specified in snippet) | (Used in combination with Doxorubicin) | [4] |
| Hepatocellular Carcinoma | HepG2 | NSG Mice | (Not specified in snippet) | Inhibited tumor growth. | [5] |
| Lung Cancer | A549 | Nude Mice | (Not specified in snippet) | (Used in combination with Cisplatin) | [6] |
Understanding the Mechanism: Signaling Pathways Targeted by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Notably, it has been shown to inactivate the NF-κB and PI3K/Akt signaling pathways. Furthermore, it can induce caspase-independent apoptosis, a unique mechanism that could be advantageous in cancers resistant to traditional apoptosis-inducing agents.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Experimental Protocols
To aid in the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
General Xenograft Model Protocol
This protocol outlines a general procedure for establishing and evaluating the efficacy of anticancer compounds in a subcutaneous xenograft model.
Caption: A generalized workflow for in vivo xenograft studies.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., PC-3, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested at 80-90% confluency, washed with sterile PBS, and resuspended in a 1:1 mixture of cold PBS and Matrigel to a final concentration of approximately 5 x 10⁷ cells/mL.[7]
2. Animal Models and Tumor Implantation:
-
Immunodeficient mice (e.g., Nude, SCID, NSG) are typically used to prevent rejection of human tumor cells.
-
A cell suspension of 100 µL (containing 5 x 10⁶ cells) is subcutaneously injected into the flank of each mouse.[7]
3. Tumor Monitoring and Treatment:
-
Tumor growth is monitored by measuring tumor volume with calipers 2-3 times per week.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment groups.[7]
-
This compound is typically dissolved in a vehicle such as DMSO and administered via intraperitoneal (IP) injection or oral gavage at specified dosages and schedules.[1][3]
4. Endpoint and Analysis:
-
The study is concluded when tumors in the control group reach a specified size or after a fixed duration.
-
Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, and Western blotting for signaling pathway proteins.
Protocol for Comparative Agents
-
Docetaxel (Prostate Cancer): Administered subcutaneously at doses of 5 mg/kg or 10 mg/kg once weekly.[2]
-
Cisplatin (B142131) (Lung Cancer): Intraperitoneal injections at doses ranging from 0.75 mg/kg to 3.0 mg/kg.[8][9]
-
Doxorubicin (Breast Cancer): Administered in combination with other agents, with protocols varying based on the specific study design.[10]
-
Sorafenib (Hepatocellular Carcinoma): Administered orally at doses of 50 mg/kg and 100 mg/kg daily for 12 days.[11]
-
Cytarabine (Leukemia): Intraperitoneal injection at a dose of 75 mg/kg.[12]
Conclusion
The available preclinical data strongly suggest that this compound possesses potent anticancer properties and warrants further investigation. Its ability to inhibit tumor growth in various xenograft models, comparable in some instances to established chemotherapeutic agents, highlights its potential as a novel therapeutic agent. The detailed mechanisms of action, including the modulation of key cancer-related signaling pathways, provide a solid foundation for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to validate and expand upon these promising findings.
References
- 1. This compound Attenuation of In Vivo Growth of Subcutaneous and Orthotopic Xenograft Tumors of Human Prostate Carcinoma PC-3 Cells Is Accompanied by Inactivation of Nuclear Factor-Kappa B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 3. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness and mechanism of cisplatin combined with PDT on human lung adenocarcinoma A549 cells transplanted tumor in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 9. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 11. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential Treatment with Cytarabine and Decitabine Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia | PLOS One [journals.plos.org]
comparative study of alpha-tomatine and tomatidine cytotoxicity
A Comprehensive Guide for Researchers in Oncology and Drug Development
An objective comparison of the cytotoxic properties of the steroidal alkaloid glycoalkaloid α-tomatine and its aglycone, tomatidine (B1681339), reveals significant differences in their potency and mechanisms of action. Experimental data consistently demonstrates that α-tomatine is a potent cytotoxic agent against a variety of cancer cell lines, while tomatidine exhibits significantly lower to negligible direct cytotoxicity, often functioning as a chemosensitizer or targeting different cellular pathways.
This guide synthesizes findings from multiple studies to provide a clear comparison of α-tomatine and tomatidine, focusing on their cytotoxic effects, underlying signaling pathways, and the experimental methodologies used for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for future research and therapeutic development.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of α-tomatine and tomatidine has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) and other measures of cell viability are summarized below.
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Assay | Time (h) | Reference |
| α-Tomatine | PC-3 | Prostate Adenocarcinoma | 1.67 ± 0.3 µM (EC50) | Cell Growth Inhibition | - | [1] |
| CT-26 | Mouse Colon Cancer | ~3.5 µM (50% lysis) | Cytotoxicity Assay | 24 | [2] | |
| HL-60 | Human Myeloid Leukemia | ~2 µM (~50% viability) | Trypan Blue Exclusion | 72 | [3] | |
| HBL | Metastatic Melanoma | 0.53 ± 0.04 µM | MTT | 24 | [4] | |
| hmel-1 | Metastatic Melanoma | 0.72 ± 0.06 µM | MTT | 24 | [4] | |
| M3 | Metastatic Melanoma | 1.03 ± 0.04 µM | MTT | 24 | [4] | |
| HT-29 | Colorectal Adenocarcinoma | >1 µg/mL, <10 µg/mL | MTT | 24 | [5] | |
| Tomatidine | HL-60 | Human Myeloid Leukemia | Little to no effect | Trypan Blue Exclusion | 72 | [3][6] |
| 85As2 | Human Gastric Cancer | No cytotoxicity observed at 14.4 µM | LDH Assay | 72 | [7] | |
| A549 | Human Lung Adenocarcinoma | Not effectively inhibit viability | - | - | [8] | |
| Human Fibroblasts | Normal | >15 µM | Fluorescence Microscopy | 24 | [9] | |
| HT-29 | Colon Adenocarcinoma | ~70% inhibition at 100 µM | - | 48 | [7] | |
| HeLa | Cervical Carcinoma | ~60% inhibition at 100 µM | - | 48 | [7] | |
| MCF-7 | Breast Adenocarcinoma | ~80% inhibition at 100 µM | - | 48 | [7] |
Comparative Analysis of Apoptotic Effects
Studies consistently show that α-tomatine is a potent inducer of apoptosis in various cancer cell lines, while tomatidine's pro-apoptotic activity is significantly less pronounced or absent.
α-Tomatine:
-
Induces apoptosis in a concentration-dependent manner in HL-60 cells, with approximately 30% of cells becoming apoptotic at 2 µM and around 60% at 5 µM.[3]
-
Triggers apoptosis in metastatic melanoma cell lines in a concentration-dependent manner between 0.5–1 µM.[4]
-
In PC-3 prostate cancer cells, apoptosis induction is confirmed by positive Annexin V staining, decreased mitochondrial membrane potential, and increased nuclear condensation.[1] It activates both intrinsic and extrinsic apoptosis pathways through the activation of caspase-3, -8, and -9.[1]
-
Interestingly, in some cell lines like CT-26 colon cancer cells and HL60 leukemia cells, α-tomatine induces a caspase-independent form of cell death, involving the nuclear translocation of apoptosis-inducing factor (AIF).[2][10]
Tomatidine:
-
Shows little to no stimulatory effect on apoptosis in HL-60 cells.[3]
-
While it can inhibit the growth of some cancer cell lines at high concentrations, its mechanism is often not primarily through direct induction of apoptosis.[7][11] For instance, in 85As2 gastric cancer cells, growth inhibition was observed without significant cytotoxicity.[7]
Signaling Pathways and Mechanisms of Action
The differential cytotoxic effects of α-tomatine and tomatidine can be attributed to their distinct interactions with cellular signaling pathways. The presence of the tetrasaccharide moiety in α-tomatine is critical for its potent cytotoxic activity, likely due to its interaction with membrane cholesterol.[3]
α-Tomatine Signaling Pathways
α-Tomatine has been shown to modulate several key signaling pathways involved in cell survival and apoptosis:
-
NF-κB Pathway: α-Tomatine inhibits the activation of Nuclear Factor-Kappa B (NF-κB) in human prostate cancer cells, which is a key pathway for promoting cancer cell survival.[1][12]
-
PI3K/Akt and ERK Pathways: It has been reported to inhibit the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) signaling pathways in lung adenocarcinoma A549 cells.[1][13]
-
Caspase-Dependent and Independent Apoptosis: As mentioned, α-tomatine can induce both caspase-dependent apoptosis (via activation of caspases -3, -8, and -9) and caspase-independent apoptosis (via AIF translocation and survivin downregulation).[1][2][10]
Caption: α-Tomatine's cytotoxic signaling pathways.
Tomatidine Signaling Pathways
Tomatidine's cellular effects are more nuanced and less directly cytotoxic. It has been shown to:
-
Inhibit MAPK and JAK/STAT pathways: In silico analyses suggest that tomatidine can interact with proteins like CDK2, BRAF, VEGFA, and JAK1, potentially inhibiting the Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT signaling pathways.[14]
-
Modulate Interferon-Stimulated Genes: In human gastric cancer cells, tomatidine's anti-tumor effect is associated with the modulation of interferon-stimulated genes.[7]
-
Inhibit Invasion: Tomatidine has been shown to inhibit the invasion of human lung adenocarcinoma A549 cells by reducing the expression of matrix metalloproteinases (MMPs), an effect linked to the inhibition of NF-κB, ERK, and Akt signaling.[8]
Caption: Tomatidine's modulatory signaling pathways.
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the cytotoxicity of α-tomatine and tomatidine.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals, which are then solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed cells (e.g., 2.0 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat cells with various concentrations of α-tomatine or tomatidine for a specified duration (e.g., 24, 48, or 72 hours).[4][5] Include vehicle controls (e.g., DMSO).
-
Remove the treatment medium and add MTT solution (e.g., 100 µL) to each well. Incubate for 3-4 hours at 37°C.[15]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Protocol:
-
Seed cells in a 96-well plate and treat with compounds as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.[7]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the compounds for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the different cell populations.[4]
-
Caption: General experimental workflow for cytotoxicity comparison.
Conclusion
References
- 1. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scisoc.or.th [scisoc.or.th]
- 10. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptosis and inhibits nuclear factor-kappa B activation on human prostatic adenocarcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of the Antifungal Activity of Alpha-Tomatine and Other Glycoalkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal properties of alpha-tomatine with other prominent glycoalkaloids, namely alpha-solanine (B192411) and alpha-chaconine (B190788). The information presented is curated from scientific literature to aid in research and development of novel antifungal agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.
Comparative Antifungal Potency
Glycoalkaloids, a class of naturally occurring nitrogen-containing compounds in plants of the Solanaceae family, have demonstrated significant antifungal properties.[1] Among these, this compound from tomatoes, and alpha-solanine and alpha-chaconine from potatoes, are the most extensively studied.
Qualitative assessments consistently indicate that α-chaconine exhibits greater antifungal activity than α-solanine.[2] Furthermore, a synergistic relationship between α-solanine and α-chaconine has been observed, where their combined effect is more potent than the sum of their individual activities. The primary mechanism of action for these glycoalkaloids involves the disruption of fungal cell membranes through complexation with membrane sterols, such as ergosterol, leading to a loss of membrane integrity and cell lysis.[3] Additionally, potato glycoalkaloids have been shown to interfere with the tricarboxylic acid (TCA) cycle in fungi, impacting their energy metabolism.[4][5][6] this compound has a distinct mechanism involving the induction of programmed cell death (apoptosis) in fungal pathogens.
Quantitative Antifungal Activity
| Glycoalkaloid | Fungal Species | Measurement | Value | Reference |
| This compound (Extract) | Candida albicans ATCC 10231 | MIC (µg/mL) | 250 - 1000 | [7] |
| Candida parapsilosis ATCC 22019 | MIC (µg/mL) | 250 - 1000 | [7] | |
| Candida glabrata | MIC (µg/mL) | 125 | [7] | |
| Alpha-Solanine & Alpha-Chaconine (as PGA) | Fusarium solani | EC50 (mg/mL) | 4.4327 | [4][6] |
| This compound | Candida albicans ATCC 10231 | - | Fungicidal | |
| Potato Glycoside Alkaloids (PGA) | Fusarium solani | Inhibition Rate | 50.24% |
*PGA (Potato Glycoside Alkaloids) is a mixture primarily composed of α-solanine and α-chaconine.
Experimental Protocols
The determination of the antifungal activity of glycoalkaloids is primarily conducted using standardized susceptibility testing methods. The following are detailed methodologies commonly cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Glycoalkaloid Solutions: Stock solutions of this compound, alpha-solanine, and alpha-chaconine are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640 with L-glutamine buffered with MOPS).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies. A suspension of the fungal cells or spores is prepared in sterile saline and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted glycoalkaloid is inoculated with the standardized fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the glycoalkaloid at which there is no visible growth of the fungus. This can be assessed visually or with the aid of a spectrophotometer.
Agar Dilution Method for MIC Determination
This method involves incorporating the antifungal agent directly into a solid agar medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., RPMI-1640 agar) are prepared, each containing a different concentration of the glycoalkaloid. A control plate with no glycoalkaloid is also prepared.
-
Inoculum Preparation: A standardized fungal inoculum is prepared as described in the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is inoculated with the fungal suspension. The plates are then incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the glycoalkaloid that prevents visible fungal growth on the agar surface.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for antifungal susceptibility testing and the signaling pathways affected by glycoalkaloids.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Antifungal signaling pathways of glycoalkaloids.
References
- 1. Table 1 from Glycoalkaloids (α-chaconine and α-solanine) contents of selected Pakistani potato cultivars and their dietary intake assessment. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Potato glycoside alkaloids exhibit antifungal activity by regulating the tricarboxylic acid cycle pathway of Fusarium solani [frontiersin.org]
- 3. Potato glycoside alkaloids exhibit antifungal activity by regulating the tricarboxylic acid cycle pathway of Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potato glycoside alkaloids exhibit antifungal activity by regulating the tricarboxylic acid cycle pathway of Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Insights into the Antifungal, Prebiotic, and Cytotoxic Potential of Tomato Plant Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Potato Glycoside Alkaloids on Energy Metabolism of Fusarium solani [mdpi.com]
Alpha-Tomatine vs. Solanine: A Comparative Toxicity Study
A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological profiles of two prominent steroidal glycoalkaloids.
Introduction
Alpha-tomatine and alpha-solanine (B192411) are naturally occurring glycoalkaloids found in plants of the Solanaceae family, notably in tomatoes (Solanum lycopersicum) and potatoes (Solanum tuberosum), respectively. While they share a common steroidal backbone, their distinct carbohydrate side chains contribute to differences in their toxicological properties. This guide provides a detailed comparative analysis of their toxicity, supported by experimental data, to aid in research and drug development endeavors.
Quantitative Toxicity Data
The acute toxicity of this compound and alpha-solanine has been evaluated in various animal models. The median lethal dose (LD50) is a critical measure of acute toxicity, and the values for these compounds vary significantly with the route of administration and the animal species. Oral administration generally results in lower toxicity due to poor absorption from the gastrointestinal tract.
| Compound | Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| α-Tomatine | Rat | Oral | >500 | [1] |
| Mouse | Intravenous | 18 | [1] | |
| α-Solanine | Rat | Oral | 590 | [2] |
| Mouse | Intraperitoneal | 32.3 - 42.0 | [2][3] | |
| Rabbit | Intraperitoneal | <20 | [3] | |
| Rhesus Monkey | Intraperitoneal | <40 | [2] |
Table 1: Comparative LD50 values of α-tomatine and α-solanine in different animal models.
Mechanisms of Toxicity
The toxic effects of both this compound and alpha-solanine are primarily attributed to two main mechanisms: disruption of cell membranes and inhibition of acetylcholinesterase.
Cell Membrane Disruption
Both glycoalkaloids interact with cholesterol in cell membranes, leading to the formation of complexes that disrupt the membrane integrity. This can cause pore formation, leading to cell leakage and ultimately cell death. The general mechanism involves the insertion of the aglycone part of the glycoalkaloid into the lipid bilayer, followed by complex formation with membrane sterols.
Acetylcholinesterase Inhibition
Both this compound and alpha-solanine have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurological symptoms.
Signaling Pathways in Apoptosis
Recent studies have elucidated the involvement of specific signaling pathways in the apoptotic cell death induced by these glycoalkaloids.
This compound Induced Apoptosis
This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can activate caspase-8 and caspase-9, leading to the activation of the executioner caspase-3. Furthermore, it has been observed to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[4] In some cancer cell lines, α-tomatine's apoptotic effects are also linked to the activation of Bak and Mcl-1s, causing the release of apoptosis-inducing factor (AIF) from the mitochondria.[1]
Solanine Induced Apoptosis
Solanine-induced apoptosis is strongly associated with mitochondrial dysfunction. It is proposed that solanine interacts with mitochondrial membranes, leading to the opening of the mitochondrial permeability transition pore (MPTP).[5] This results in the dissipation of the mitochondrial membrane potential, release of cytochrome c, and an increase in intracellular calcium levels, which in turn activate caspase-dependent apoptotic pathways.[6] Studies have also implicated the activation of apoptosis signal-regulating kinase 1 (ASK1) and subsequent activation of the JNK and p38 MAPK pathways in solanine-induced apoptosis.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used in the toxicological assessment of this compound and solanine.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound or solanine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or solanine and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Hemolysis Assay
This assay measures the ability of a compound to rupture red blood cells (erythrocytes).
-
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound or solanine solutions of varying concentrations
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
96-well plates
-
Centrifuge
-
Microplate reader
-
-
Procedure:
-
Wash RBCs three times with PBS by centrifugation.
-
Prepare a 2% RBC suspension in PBS.
-
In a 96-well plate, add 100 µL of the glycoalkaloid solutions, positive control, and negative control to respective wells.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound or solanine solutions of varying concentrations
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the glycoalkaloid solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each concentration of the glycoalkaloid.
-
Conclusion
This compound and alpha-solanine, while structurally similar, exhibit distinct toxicological profiles. Solanine generally demonstrates higher acute toxicity, particularly via parenteral routes of administration. Both compounds share common mechanisms of toxicity, including cell membrane disruption and acetylcholinesterase inhibition. However, the specific signaling pathways they modulate to induce apoptosis appear to differ, with this compound affecting NF-κB and caspase-8/9 pathways, and solanine primarily targeting mitochondrial function. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences in their biological activities. A thorough understanding of these differences is crucial for assessing the risks associated with their consumption and for exploring their potential therapeutic applications.
References
- 1. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]
- 4. This compound Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solanine Induces Mitochondria-Mediated Apoptosis in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Alpha-Tomatine's Pro-Apoptotic Efficacy in HL-60 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pro-apoptotic mechanism of alpha-tomatine, a naturally occurring glycoalkaloid found in tomatoes, specifically in human promyelocytic leukemia (HL-60) cells. The data presented herein, compiled from multiple studies, confirms its potential as an anti-leukemia agent and elucidates its molecular pathway of action, offering a valuable resource for comparative oncology research and drug development.
Comparative Analysis of Cytotoxicity and Apoptosis Induction
This compound has been demonstrated to inhibit the growth and induce apoptosis in HL-60 cells in a dose-dependent manner.[1][2][3] Its efficacy is significantly greater than its aglycone, tomatidine, indicating the crucial role of the sugar moiety in its cytotoxic activity.[1][2][3] Notably, the apoptotic effect of this compound is linked to its interaction with cell membrane cholesterol, as the addition of cholesterol can partially reverse the induced apoptosis.[1][2][3]
| Treatment | Concentration (µM) | Time (h) | Cell Viability (% of Control) | Apoptotic Cells (%) | Reference |
| This compound | 1.92 | - | 50 (IC50) | - | --INVALID-LINK--[4] |
| 2 | 48 | ~50 | ~30 | --INVALID-LINK--[1] | |
| 5 | 72 | ~2 | ~60 | --INVALID-LINK--[1] | |
| Tomatidine (aglycone) | - | - | Little to no effect | Little to no effect | --INVALID-LINK--[1][2] |
| Cytosine Arabinoside (Ara-C) | - | - | Comparable to this compound | - | --INVALID-LINK--[3] |
| This compound + Cholesterol | 2 | 48 | Significantly higher than this compound alone | Partially abrogated | --INVALID-LINK--[1][2] |
Molecular Mechanism of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound in HL-60 cells is mediated through a caspase-independent mitochondrial pathway.[5][6] This involves the loss of mitochondrial membrane potential, leading to the release of Apoptosis-Inducing Factor (AIF) into the nucleus.[5] Key molecular events are summarized below.
| Molecular Target/Event | Effect of this compound Treatment | Reference |
| Mitochondrial Membrane Potential | Loss/Depolarization | --INVALID-LINK--[5] |
| Bcl-2 Family Proteins | Activation of Bak and Mcl-1 short form (Mcl-1s) | --INVALID-LINK--[5] |
| Apoptosis-Inducing Factor (AIF) | Release from mitochondria and translocation to the nucleus | --INVALID-LINK--[5] |
| Survivin | Down-regulation of expression | --INVALID-LINK--[5] |
| Caspases (Caspase-3, -6, -7, -8, -9) | No activation observed | --INVALID-LINK--[6] |
| Nuclear Factor-kappa B (NF-κB) | Activation by TPA did not prevent this compound-induced apoptosis, suggesting an NF-κB-independent pathway.[1][2][3] | --INVALID-LINK-- |
Visualizing the Apoptotic Pathway and Experimental Workflow
To better understand the mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a standard workflow for its investigation.
Caption: Signaling pathway of this compound-induced apoptosis in HL-60 cells.
Caption: General experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
Cell Culture and Treatment
HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a density of 1x10^5 cells/mL and treated with various concentrations of this compound or vehicle control for the indicated time periods.[3]
Cell Viability Assay (MTT Assay)
-
Seeding: Seed HL-60 cells in a 96-well plate.
-
Treatment: Add different concentrations of this compound and incubate for the desired duration.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
-
Cell Collection: After treatment, harvest cells by centrifugation.[7]
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[7][8] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bak, Mcl-1, AIF, survivin, caspases, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential (MMP) Assay (using JC-1)
-
Cell Collection and Washing: Collect and wash the treated cells with PBS.
-
Staining: Resuspend the cells in medium containing JC-1 dye and incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.[9] The ratio of red to green fluorescence is used to quantify the change in MMP.
References
- 1. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Rapid collapse of mitochondrial transmembrane potential in HL-60 cells and isolated mitochondria treated with anti-tumor 1,4-anthracenediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Tomatine: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals the potent and varied efficacy of alpha-tomatine, a glycoalkaloid found in tomatoes, in inhibiting the proliferation of a wide range of cancer cell lines. This guide synthesizes key findings on its cytotoxic effects, providing researchers, scientists, and drug development professionals with a comparative overview of its potential as a therapeutic agent. The data presented underscores the differential sensitivity of various cancer types to this compound and elucidates the complex signaling pathways involved in its mechanism of action.
Quantitative Efficacy of this compound: A Comparative Summary
The inhibitory concentration 50 (IC50) values of this compound have been determined across numerous cancer cell lines, demonstrating a broad spectrum of activity. The following table summarizes these findings, offering a direct comparison of its potency.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Metastatic Melanoma | HBL | 0.53 ± 0.04 | 24 hours | [1] |
| hmel1 | 0.72 ± 0.06 | 24 hours | [1] | |
| M3 | 1.03 ± 0.04 | 24 hours | [1] | |
| Colon Cancer | CT-26 | ~3.5 | 24 hours | [2] |
| HT-29 | Not specified | Not specified | [3][4] | |
| Leukemia | HL-60 | 1.92 | Not specified | [5] |
| K562 | 1.51 | Not specified | [5] | |
| Gastric Carcinoma | AGS | 2 | Not specified | [6] |
| Neuroblastoma | SH-SY5Y | 1.6 | Not specified | [6] |
| Non-Small Cell Lung Cancer | A549 | 1.1 | Not specified | [6] |
| Prostate Cancer | PC-3 | 1.67 ± 0.3 | Not specified | [7] |
| Breast Cancer | MCF-7 | Not specified | Not specified | [3][4] |
| Liver Cancer | HepG2 | Not specified | Not specified | [3][4] |
It is noteworthy that this compound exhibits significantly lower toxicity towards normal cell lines. For instance, the IC50 value for normal human fibroblasts (N-FB) was 9.58 ± 0.6 μM, approximately 10-fold higher than for metastatic melanoma cell lines[1]. Similarly, it was found to be less cytotoxic to normal human liver WRL-68 cells and normal human prostate RWPE-1 cells[7].
Mechanisms of Action: Induction of Apoptosis and Cellular Pathway Disruption
This compound primarily exerts its anticancer effects through the induction of apoptosis, or programmed cell death. This process is initiated through various signaling cascades, which can be either caspase-dependent or -independent, depending on the cancer cell type.
In metastatic melanoma cells, this compound induces a concentration-dependent increase in apoptotic cells[1]. In human prostate adenocarcinoma PC-3 cells, it triggers both the intrinsic and extrinsic apoptosis pathways, as evidenced by the activation of caspase-3, -8, and -9[7]. This is accompanied by a decrease in mitochondrial membrane potential and an increase in nuclear condensation and cytochrome c expression[7].
Interestingly, in some cancer cell lines, such as mouse colon cancer CT-26 cells and human leukemia HL-60 and K562 cells, this compound induces caspase-independent apoptosis[2][5][8]. This alternative cell death pathway involves the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus and the downregulation of survivin, an inhibitor of apoptosis protein[2][5][8].
Furthermore, this compound has been shown to modulate key signaling pathways that are often dysregulated in cancer. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting cancer cell survival and proliferation[3][4][7]. Additionally, it has been observed to inactivate the PI3K/Akt and ERK signaling pathways in human lung adenocarcinoma A549 cells[1].
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the efficacy of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., caspases, AIF, survivin, NF-κB).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
To better understand the intricate processes through which this compound exerts its effects, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of α-Tomatine in NF-κB Signaling Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of α-tomatine's efficacy in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established inhibitors. Drawing upon experimental data, we present a validation of its role and offer detailed protocols for key assays, facilitating further research and development in this critical area of cellular regulation.
Mechanism of Action: α-Tomatine's Impact on the NF-κB Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Experimental evidence suggests that α-tomatine exerts its inhibitory effect at multiple points within this pathway. Studies have shown that α-tomatine can suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the release and nuclear translocation of the NF-κB p65 and p50 subunits[1]. This ultimately leads to a downstream reduction in the expression of NF-κB target genes. Furthermore, some evidence points to α-tomatine's ability to inhibit upstream signaling components, such as the MAPK pathway, which can also influence NF-κB activation[2].
Performance Comparison: α-Tomatine vs. Alternative NF-κB Inhibitors
To objectively assess the potency of α-tomatine, its performance is compared with two well-characterized NF-κB inhibitors: Parthenolide, a sesquiterpene lactone, and BAY 11-7082, a synthetic inhibitor.
| Inhibitor | Mechanism of Action | Reported Efficacy (IC50/EC50) | Cell Type(s) | Notes |
| α-Tomatine | Inhibits IκBα phosphorylation and degradation, preventing p65/p50 nuclear translocation.[1] | EC50: 1.67 ± 0.3 µM (for PC-3 cell growth inhibition, linked to NF-κB inhibition)[3][4][5] | PC-3 (prostate cancer) | The provided value reflects the concentration for 50% inhibition of cell growth, where NF-κB inhibition is a key mechanism. A direct IC50 for NF-κB inhibition from a reporter assay is not currently available. |
| Parthenolide | Primarily targets and inhibits the IκB kinase (IKK) complex, preventing IκBα phosphorylation.[6] | Not consistently reported as a specific IC50 value in the provided literature. Its inhibitory effect is demonstrated through Western blot analysis of IκBα degradation. | Various cell lines | Known to have multiple cellular targets, which may contribute to its overall biological effects. |
| BAY 11-7082 | Irreversibly inhibits TNFα-induced IκBα phosphorylation.[7][8][9] | IC50: 5 - 11 µM (in NF-κB luciferase reporter assays)[8][10][11] | HEK293, HeLa, Jurkat | A widely used and well-characterized inhibitor in NF-κB research. |
Note: Direct comparison of potency based solely on these values should be approached with caution due to the different metrics (EC50 for cell growth vs. IC50 for NF-κB activity) and the varying experimental conditions across studies.
Experimental Protocols
For researchers aiming to validate and expand upon these findings, the following are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human prostate adenocarcinoma (PC-3) cells or other relevant cell lines with active NF-κB signaling.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of α-tomatine (e.g., 0.1 to 10 µM) or other inhibitors for 1-2 hours.
-
Stimulate NF-κB activation with an appropriate inducer, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for a specified duration (e.g., 30 minutes for IκBα phosphorylation, 6-24 hours for luciferase reporter assays).
-
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Protocol:
-
Follow the cell culture and treatment protocol outlined above in a 96-well white-walled plate.
-
After the incubation period with the stimulus, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Transfer the cell lysate to a new opaque 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to measure the Renilla luciferase activity (for normalization of transfection efficiency).
-
Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.
-
a. Preparation of Cytoplasmic and Nuclear Extracts:
-
After cell treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and incubate on ice.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in a high-salt extraction buffer to lyse the nuclei.
-
Centrifuge to pellet the nuclear debris. The supernatant is the nuclear extract.
-
Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
-
b. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p65, p50, IκBα, phospho-IκBα, or a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: The NF-κB signaling pathway and points of inhibition by α-tomatine and other compounds.
Caption: A generalized workflow for validating the inhibition of NF-κB signaling.
References
- 1. Alpha-tomatine attenuation of in vivo growth of subcutaneous and orthotopic xenograft tumors of human prostate carcinoma PC-3 cells is accompanied by inactivation of nuclear factor-kappa B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medsci.org [medsci.org]
- 3. This compound Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells | PLOS One [journals.plos.org]
- 4. This compound Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits nuclear factor-kappa B activation on human prostatic adenocarcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
The Deadly Duet: A Comparative Analysis of Alpha-Solanine and Alpha-Chaconine's Synergistic Cytotoxicity
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of the two major potato glycoalkaloids, alpha-solanine (B192411) and alpha-chaconine (B190788), with a focus on their synergistic interaction. This analysis is supported by experimental data from multiple studies, detailing the methodologies employed and visualizing the proposed mechanisms of action.
The potato glycoalkaloids, α-solanine and α-chaconine, are secondary metabolites that act as a plant's natural defense mechanism. While structurally similar, differing only in their carbohydrate side chains, their combined presence has been shown to elicit a cytotoxic effect greater than the sum of their individual actions. This synergistic cytotoxicity, particularly at a 1:1 ratio, presents a topic of significant interest for its implications in toxicology and its potential applications in anticancer research.[1][2]
Quantitative Analysis of Cytotoxicity
Table 1: Comparative IC50 Values of α-Solanine and α-Chaconine in Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Assay | Source |
| RL95-2 (Endometrial Cancer) | α-Solanine | 26.27 | SRB | [3] |
| α-Chaconine | 4.72 | SRB | [3] | |
| A549 (Lung Carcinoma) | α-Solanine | 12.3 (24h), 11.79 (48h) | xCELLigence | [4] |
| α-Chaconine | No cytotoxic effect reported | xCELLigence | [4] | |
| PC-6 (Lung Cancer) | α-Solanine | 15.70 (µg/mL) | Not Specified | [1] |
| α-Chaconine | 1.83 (µg/mL) | Not Specified | [1] | |
| P388 (Mouse Leukemia) | α-Solanine | 8.29 (µg/mL) | Not Specified | [1] |
| α-Chaconine | Not Specified | Not Specified | [1] | |
| NUGC-3 (Stomach Cancer) | α-Solanine | Not Specified | Not Specified | [1] |
| α-Chaconine | 1.43 (µg/mL) | Not Specified | [1] | |
| C6 (Rat Glioma) | α-Solanine & α-Chaconine (1:1) | Maximum cytotoxic effect at µM concentrations | WST-1, LDH | [2] |
Note: IC50 values are presented as reported in the original studies. Direct comparisons should be made cautiously due to differing experimental methodologies.
Mechanism of Synergistic Cytotoxicity
The primary mechanism underlying the synergistic cytotoxicity of α-solanine and α-chaconine is the disruption of the cell membrane.[1] This process is heavily dependent on the presence of cholesterol in the membrane.[5][6] The proposed mechanism involves the formation of complexes between the glycoalkaloids and cholesterol, leading to the creation of domains that alter membrane fluidity and permeability, ultimately causing cell lysis.[7][8] The synergy is thought to arise from favorable interactions between the sugar moieties of the two glycoalkaloids when they are in close proximity within the membrane.[1][8]
In addition to direct membrane damage, these glycoalkaloids have been shown to influence specific signaling pathways. For instance, in RL95-2 endometrial cancer cells, both α-solanine and α-chaconine have been observed to inhibit the phosphorylation of Akt and Estrogen Receptor Alpha (ERα), key proteins in cell survival and proliferation pathways.[3] Furthermore, in Caco-2 cells, α-chaconine has been shown to upregulate the expression of genes involved in cholesterol biosynthesis, possibly as a cellular response to membrane disruption.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of α-solanine and α-chaconine cytotoxicity.
WST-1 (Water-Soluble Tetrazolium Salt) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Add various concentrations of α-solanine, α-chaconine, or their combination to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm. The amount of color produced is proportional to the amount of LDH released and, therefore, the extent of cell lysis.
SRB (Sulphorhodamine B) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.
-
Cell Fixation: After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm. The optical density is proportional to the total protein mass and thus the cell number.
Visualizations
The following diagrams illustrate the proposed mechanisms and experimental workflows.
Caption: Proposed mechanism of synergistic membrane disruption.
Caption: Inhibition of Akt and ERα signaling pathways.
Caption: General workflow for cytotoxicity assessment.
References
- 1. Glycoalkaloids: Structure, Properties, and Interactions with Model Membrane Systems [mdpi.com]
- 2. Synergistic cytotoxicity induced by α-solanine and α-chaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of the cholesterol biosynthesis pathway in differentiated Caco-2 cells by the potato glycoalkaloid alpha-chaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycoalkaloids selectively permeabilize cholesterol containing biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual specificity of sterol-mediated glycoalkaloid induced membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of glycoalkaloid induced membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for α-Tomatine
This document provides comprehensive guidance on the proper handling and disposal of α-Tomatine, a glycoalkaloid found in tomato plants, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
α-Tomatine is classified as harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[1][2][3] Therefore, strict safety protocols must be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[4][5]
-
Ventilation: Handle α-Tomatine powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where α-Tomatine is handled.[3][4][5] Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[2][3][4]
-
Storage: Store α-Tomatine in a tightly sealed, properly labeled container in a cool, dry, and secure location, inaccessible to unauthorized personnel.[2][4][5]
α-Tomatine Waste Classification and Segregation
Proper disposal begins with correct waste segregation. α-Tomatine waste should be classified as hazardous chemical waste.
-
Solid Waste:
-
Grossly Contaminated: Unused or expired pure α-Tomatine, heavily contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials.
-
Trace Contaminated: Empty containers, pipette tips, and gloves with minimal residual contamination.
-
-
Liquid Waste: Solutions containing dissolved α-Tomatine. Due to its pH-dependent solubility, the nature of the solvent system is critical.
Quantitative Data: Solubility of α-Tomatine
The solubility of α-Tomatine is highly dependent on pH, which can influence the choice of solvent for dissolution and cleaning procedures.[6][7]
| pH | Solubility (mM) |
| 5.0 | 6.0 |
| 6.0 | 1.0 |
| 7.0 | 0.04 |
| 8.0 | 0.03 |
| Table 1: pH-dependent solubility of α-Tomatine in water.[6][7] |
Operational Disposal Plan
The following step-by-step procedures provide a framework for the safe disposal of α-Tomatine waste. Note: All disposal must ultimately comply with local, regional, and national environmental regulations.[1][2][3]
Step 1: Waste Collection
-
Designated Waste Containers: Use separate, clearly labeled, leak-proof containers for solid and liquid α-Tomatine waste. The containers must be compatible with the chemical nature of the waste.
-
Solid Waste: Collect grossly contaminated solid waste in a dedicated, sealed hazardous waste bag or container. Empty containers should be triple-rinsed with a suitable solvent (see Step 2), with the rinsate collected as hazardous liquid waste.
-
Liquid Waste: Collect all solutions containing α-Tomatine and solvent rinsates in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.
Step 2: Decontamination of Labware
-
Initial Cleaning: For contaminated glassware and equipment, use a solvent in which α-Tomatine is soluble. Given its higher solubility in acidic conditions, an acidified aqueous solution (e.g., water with 0.1% formic or acetic acid) or organic solvents like methanol (B129727) can be effective.[6][7]
-
Rinsate Collection: Collect the initial rinsate as hazardous liquid waste.
-
Final Wash: After decontamination, wash labware with a suitable laboratory detergent and water.[2]
Step 3: Final Disposal Protocol
-
Packaging and Labeling: Ensure all waste containers are sealed tightly and labeled with "Hazardous Waste," the chemical name ("α-Tomatine"), and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor. Do not pour α-Tomatine solutions down the drain or dispose of solid waste in the regular trash.[4]
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Assess the Spill: For a small powder spill, proceed with the cleanup protocol below. For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Cleanup Protocol (Small Spill):
-
Wear appropriate PPE (lab coat, gloves, safety goggles, and if necessary, respiratory protection).
-
Gently cover the spill with an absorbent material (e.g., Chemizorb® or vermiculite) to avoid generating dust.[4]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[2]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., acidified water), collecting the cloth and any contaminated materials in the hazardous waste container.
-
Wash the area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Diagrams and Workflows
The following diagrams illustrate the key decision-making and procedural workflows for managing α-Tomatine waste.
Caption: Workflow for α-Tomatine Waste Segregation and Disposal.
Caption: Procedural Flow for Small α-Tomatine Spill Cleanup.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uspmsds.com [uspmsds.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Agri-Food Waste Recycling for Healthy Remedies: Biomedical Potential of Nutraceuticals from Unripe Tomatoes (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Essential Safety and Operational Guide for Handling α-Tomatine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of α-tomatine. As a steroidal glycoalkaloid with recognized biological activity, meticulous adherence to these guidelines is imperative to ensure personnel safety and environmental protection.
Hazard Identification and Physical Properties
α-Tomatine is a white to off-white crystalline solid.[1][2] It is classified as harmful if swallowed and may act as an irritant.[1][3] While some safety data sheets indicate no skin or eye irritant effect, it is prudent to handle it with a high degree of caution, assuming it to be an irritant.[1][3]
Key Physical and Chemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₅₀H₈₃NO₂₁ | [1] |
| Molecular Weight | 1034.2 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Solubility | Soluble in ethanol, methanol, dioxane, and propylene (B89431) glycol. Practically insoluble in water, ether, and petroleum ether. Solubility in aqueous solutions is pH-dependent, increasing in acidic conditions. | [1][3] |
| Stability | Stable under normal conditions. Hydrolyzed by acids. | [1] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to α-tomatine. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Required PPE |
| Low-Energy Operations (e.g., weighing, solution preparation in a contained environment) | - Two pairs of nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles |
| High-Energy Operations (e.g., sonicating, vortexing, or any procedure with a high risk of aerosolization) | - All PPE listed for low-energy operations- Full-face shield- Use of a certified chemical fume hood is mandatory |
| General Laboratory Presence (in areas where the compound is actively being handled) | - Lab coat- Safety glasses |
Operational Plan: From Receipt to Disposal
A systematic approach to handling α-tomatine is essential to minimize risk.
Compound Receipt and Storage
-
Upon receipt, inspect the package for any signs of damage in a designated and well-ventilated area.
-
Store the compound in a clearly labeled, sealed, and chemically resistant primary container.
-
Place the primary container in a labeled, sealed, and chemically resistant secondary container.
-
Store in a secure, ventilated, and cool location, away from incompatible materials such as strong acids.[1]
Handling and Experimental Use
All handling of solid α-tomatine and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Weighing the Solid Compound:
To minimize the risk of aerosolization, the "tare method" is recommended:
-
Place an empty, lidded container on the balance and press tare.
-
Move the container to a chemical fume hood.
-
Add the approximate amount of α-tomatine powder to the container and securely close the lid.
-
Return the closed container to the balance to obtain the precise weight.
-
Make any necessary adjustments to the amount of powder inside the fume hood.
-
Use disposable spatulas and weigh boats, and dispose of them immediately as solid hazardous waste.[4][5][6][7]
-
Utilize anti-static weigh vessels or an anti-static gun to prevent powder scattering due to electrostatic charge.[4][5]
Preparing Solutions:
-
In a chemical fume hood, slowly add the solvent to the pre-weighed solid α-tomatine to avoid splashing.
-
If the compound needs to be dissolved in an acidic solution, be aware that this will increase its solubility.[3]
-
Ensure the container is sealed before any agitation (e.g., vortexing, sonicating).
Decontamination and Cleaning
All surfaces and equipment that have come into contact with α-tomatine must be decontaminated.
-
Initial Wipe-Down: Using a towel wetted with a solvent in which α-tomatine is soluble (e.g., methanol, ethanol), wipe down all contaminated surfaces and equipment.[1][4]
-
Second Cleaning: Follow the solvent wipe with a thorough cleaning using a detergent solution.
-
Final Rinse: Rinse the surfaces and equipment with water.
-
All cleaning materials (wipes, towels) must be treated as hazardous waste.
Spill Response
In the event of a spill, immediate and appropriate action is critical.
For a solid (powder) spill:
-
Alert personnel in the immediate area and restrict access.
-
If safe to do so, cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[8]
-
Carefully collect the wetted material and any remaining solid using a scoop or dustpan.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area as described in Section 4.
For a liquid (solution) spill:
-
Alert personnel and restrict access.
-
Contain the spill using absorbent pads or granules.
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area as described in Section 4.
References
- 1. Tomatine | C50H83NO21 | CID 28523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 3. alpha-Tomatine | Benchchem [benchchem.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehso.emory.edu [ehso.emory.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
